Product packaging for 2-Methylbut-3-enoic acid(Cat. No.:CAS No. 53774-20-2)

2-Methylbut-3-enoic acid

Cat. No.: B1661977
CAS No.: 53774-20-2
M. Wt: 100.12 g/mol
InChI Key: GQWNPIKWYPQUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methylbut-3-enoic acid, also known as 2-methyl-3-butenoate, belongs to the class of organic compounds known as branched fatty acids. These are fatty acids containing a branched chain. This compound is soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm and adiposome.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B1661977 2-Methylbut-3-enoic acid CAS No. 53774-20-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3-4H,1H2,2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWNPIKWYPQUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968546
Record name 2-Methylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53774-20-2
Record name 3-Methyl-3-butenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053774202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3-butenoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbut-3-enoic acid, also known as 2-vinylpropionic acid, is a branched-chain unsaturated carboxylic acid with the molecular formula C₅H₈O₂. Its structure, featuring both a carboxylic acid functional group and a terminal double bond, makes it a versatile building block in organic synthesis. The presence of a chiral center at the second carbon position means it can exist as two enantiomers, (R)- and (S)-2-methylbut-3-enoic acid, which are of particular interest in the stereospecific synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and characterization, and its role as a key intermediate in pharmaceutical development.

Chemical and Physical Properties

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: General and Physical Properties
PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 2-methyl-3-butenoic acid, 2-vinylpropionic acid[1]
CAS Number 53774-20-2[1]
Molecular Formula C₅H₈O₂[1]
Molecular Weight 100.12 g/mol [1]
Appearance Colorless to almost colorless clear liquid[2][3][4]
Boiling Point 42-43 °C at 0.1 mmHg[2]
pKa (Predicted) 4.36 ± 0.10[5]
Solubility 37 g/L in water (at 25 °C)[5]
Density 0.968 g/mL at 20 °C[2]
Refractive Index (n20/D) 1.424[2]
Flash Point 76 °C[2]
Table 2: Chemical Reactivity and Safety
PropertyValueReference(s)
Thermal Decomposition Undergoes decarboxylation upon strong heating to yield 2-methylpropene and CO₂.
logP (o/w) (Estimated) 0.890 - 1.1[1][5]
Hazards Causes severe skin burns and eye damage. Combustible liquid. May be corrosive to metals.[1][3]
Table 3: Spectroscopic Data
PropertyValueReference(s)
¹H NMR Data available in spectral databases.[6]
¹³C NMR Data available in spectral databases.[1]
Mass Spectrometry (GC-MS) Data available in spectral databases.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of this compound. The following protocols are based on established methods for analogous compounds and standard analytical techniques.

Protocol 1: Synthesis of this compound via Hydrolysis of 2-Cyanobut-3-ene

This procedure is adapted from the synthesis of the closely related vinylacetic acid.[7] It involves the acid-catalyzed hydrolysis of the corresponding nitrile.

Workflow for Synthesis of this compound

G reagent reagent process process product product intermediate intermediate A 2-Cyanobut-3-ene + Conc. HCl B Heat and Reflux A->B Reaction C Quench with Water B->C Workup D Phase Separation C->D E Aqueous Layer D->E Aqueous F Organic Layer (Crude Acid) D->F Organic G Ether Extraction E->G H Combined Organic Phases F->H G->H Combine I Solvent Removal H->I J Vacuum Distillation I->J K This compound J->K Purified Product

A generalized workflow for the synthesis and purification of this compound.

Materials:

  • 2-Cyanobut-3-ene (1.0 mole)

  • Concentrated Hydrochloric Acid (1.2 moles)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • 500 mL round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 2-cyanobut-3-ene (1.0 mole) and concentrated hydrochloric acid (1.2 moles).

  • Hydrolysis: Gently heat the mixture with frequent shaking. The reaction is exothermic and will begin to reflux. Maintain a gentle reflux for approximately 15-20 minutes after the initial reaction subsides.

  • Workup: Cool the reaction mixture and add 100 mL of water. Transfer the mixture to a separatory funnel. The organic layer containing the crude acid will separate.

  • Extraction: Separate the layers and extract the aqueous layer twice with 100 mL portions of diethyl ether.

  • Purification: Combine the initial organic layer with the ether extracts. Dry the combined organic phase over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Isolation: Remove the diethyl ether by distillation at atmospheric pressure. The crude this compound is then purified by vacuum distillation.

Protocol 2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity and confirm the molecular weight and fragmentation pattern of the synthesized this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for carboxylic acid analysis (e.g., a wax or polar-modified column)

Sample Preparation:

  • Prepare a stock solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

  • Prepare a dilute sample for injection by further diluting the stock solution to approximately 10-50 µg/mL.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 35-300.

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram.

  • Analyze the mass spectrum of this peak. Confirm the presence of the molecular ion (M⁺) at m/z 100.

  • Examine the fragmentation pattern and compare it to reference spectra if available.

Role in Drug Development

While this compound itself is not typically a final drug product, its specific stereoisomers are valuable chiral building blocks in the synthesis of complex pharmaceutical agents. The defined stereochemistry at the C2 position is crucial for achieving the desired biological activity and minimizing off-target effects in the final drug molecule.

One notable application is the use of (R)-2-methylbut-3-enoic acid as a key intermediate in the synthesis of Milvexian, an investigational oral anticoagulant that acts as a Factor XIa inhibitor.[8] The 'R' configuration of the starting material is essential for establishing the correct stereochemistry in the final drug, which is critical for its binding to the therapeutic target.[8]

Logical Relationship in Pharmaceutical Synthesis

G start_mat start_mat intermediate intermediate process process final_product final_product A (R)-2-Methylbut-3-enoic Acid (Chiral Building Block) B Multi-step Chemical Synthesis A->B Key Intermediate C Milvexian (Factor XIa Inhibitor) B->C Yields

Role of (R)-2-Methylbut-3-enoic acid as a key intermediate in drug synthesis.

References

An In-depth Technical Guide to the Physical Properties of 2-Methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methylbut-3-enoic acid. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

This compound is a branched-chain fatty acid with the molecular formula C₅H₈O₂.[1][2] It is also known by its CAS Number 53774-20-2.[1][2][3] The compound typically appears as a colorless to almost colorless clear liquid.[1][3]

Quantitative Data Summary

The following tables summarize the key physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₅H₈O₂[1][2]
Molecular Weight 100.12 g/mol [2][3][4]
CAS Number 53774-20-2[1][2][3]
Appearance Colorless to Almost colorless clear liquid[1][3]
Physical ConstantValueConditionsSource(s)
Boiling Point 94 °Cat 33 mmHg[3]
42-43 °Cat 0.1 mmHg[5]
176.70 °Cat 760.00 mm Hg (estimated)[6]
Density 0.97 g/mLat 20 °C[3]
0.968 g/mLat 20 °C[5]
Refractive Index (n20/D) 1.42[3]
1.424[5]
Solubility in Water 37 g/Lat 25 °C[1]
pKa 4.36 ± 0.10Predicted[1]
Flash Point 74 °C[3]
166.00 °F (74.30 °C)TCC (estimated)[6]

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small quantity of liquid.

Apparatus:

  • Thiele tube or similar heating bath (e.g., MelTemp apparatus)

  • Thermometer (-10 to 200 °C range)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Liquid paraffin (B1166041) or other suitable heating oil

  • Stand and clamp

Procedure:

  • A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

  • The assembly is clamped and immersed in a Thiele tube filled with heating oil, ensuring the sample is below the oil level.

  • The Thiele tube is heated gently at the side arm.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued (B1498344) when a steady stream of bubbles is observed.

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Acid Dissociation Constant (pKa) by Titration

This protocol outlines the determination of the pKa value of this compound using a standard acid-base titration.

Apparatus:

  • pH meter, calibrated

  • Burette (50 mL)

  • Beaker (100 mL)

  • Magnetic stirrer and stir bar

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Distilled or deionized water

Procedure:

  • A precisely weighed sample of this compound (e.g., 0.1 g) is dissolved in a known volume of distilled water (e.g., 50 mL) in a beaker.

  • A magnetic stir bar is added, and the beaker is placed on a magnetic stirrer.

  • The calibrated pH electrode is immersed in the solution.

  • The initial pH of the solution is recorded.

  • The standardized NaOH solution is added from the burette in small increments (e.g., 0.5 mL).

  • After each addition, the solution is allowed to stabilize, and the pH is recorded.

  • This process is continued until the pH begins to change rapidly, at which point the increments of NaOH are reduced (e.g., 0.1 mL) to accurately determine the equivalence point.

  • Titration is continued past the equivalence point for several more additions.

  • A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).

  • The equivalence point is the point of steepest inflection on the curve. The volume of NaOH at this point is Veq.

  • The pKa is determined as the pH at the half-equivalence point (Veq / 2).

Determination of Solubility in Water

This qualitative and semi-quantitative method determines the solubility of this compound in water.

Apparatus:

  • Small test tubes with stoppers

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Approximately 25 mg of this compound is accurately weighed and placed into a small test tube.

  • Water is added in small, measured portions (e.g., 0.25 mL) using a pipette.

  • After each addition, the test tube is stoppered and vigorously shaken or vortexed for at least 30 seconds.

  • The mixture is observed for the dissolution of the acid.

  • The process is continued until the acid completely dissolves or a maximum volume of water (e.g., 3 mL) has been added.

  • Solubility is reported qualitatively (e.g., soluble, partially soluble, insoluble) or semi-quantitatively as the concentration at which dissolution occurs. For this compound, it is expected to be soluble up to approximately 37 g/L at 25 °C.[1]

Infrared (IR) Spectroscopy

This protocol describes how to obtain an IR spectrum of liquid this compound.

Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • Desiccator for storing salt plates

Procedure:

  • Two clean, dry salt plates are obtained from a desiccator.

  • A single drop of this compound is placed onto the center of one salt plate using a Pasteur pipette.

  • The second salt plate is carefully placed on top of the first, creating a thin liquid film between the plates. The plates may be gently rotated to ensure an even film and to remove any air bubbles.

  • The "sandwich" of salt plates is placed in the sample holder of the FTIR spectrometer.

  • A background spectrum of the empty sample chamber is collected.

  • The IR spectrum of the sample is then recorded.

  • After analysis, the salt plates are cleaned with a suitable solvent (e.g., acetone) and returned to the desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation of a sample of this compound for NMR analysis.

Apparatus:

  • NMR spectrometer

  • NMR tube (5 mm diameter)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pasteur pipette

  • Small vial

Procedure:

  • For a ¹H NMR spectrum, approximately 5-20 mg of this compound is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent in a small vial. For ¹³C NMR, a more concentrated sample (20-100 mg) may be required.

  • The solution is transferred into a clean, dry NMR tube using a Pasteur pipette, ensuring no solid particles are transferred. The solution can be filtered through a small plug of glass wool in the pipette if necessary.

  • The NMR tube is capped and carefully wiped clean on the outside.

  • The tube is placed in the NMR spectrometer's sample holder.

  • The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • The NMR spectrum is then acquired.

Visualizations

The following diagram illustrates the logical workflow for the experimental determination of the pKa of this compound.

pKa_Determination_Workflow Workflow for pKa Determination of this compound cluster_preparation Sample and Titrant Preparation cluster_titration Titration Procedure cluster_analysis Data Analysis prep_acid Weigh this compound dissolve_acid Dissolve in Deionized Water prep_acid->dissolve_acid calibrate_ph Calibrate pH Meter dissolve_acid->calibrate_ph prep_naoh Prepare Standardized NaOH Solution titrate Titrate with NaOH, Recording pH prep_naoh->titrate initial_ph Record Initial pH calibrate_ph->initial_ph initial_ph->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve find_eq Determine Equivalence Point (Veq) plot_curve->find_eq find_half_eq Calculate Half-Equivalence Point (Veq/2) find_eq->find_half_eq determine_pka Find pH at Half-Equivalence Point = pKa find_half_eq->determine_pka

Caption: Workflow for pKa determination.

References

An In-depth Technical Guide to 2-Methylbut-3-enoic Acid (CAS: 53774-20-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbut-3-enoic acid, also known as 2-vinylpropionic acid, is a branched-chain unsaturated carboxylic acid.[1] As a member of the short-chain fatty acid (SCFA) family, it holds potential for interesting biological activities and serves as a valuable chiral building block in organic synthesis.[1][2] Notably, the (R)-enantiomer of this compound is a key intermediate in the synthesis of Milvexian, an investigational oral Factor XIa inhibitor, highlighting its significance in pharmaceutical development.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling, proposed synthesis and purification protocols, and hypothesized biological activity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValueReference(s)
CAS Number 53774-20-2[1]
Molecular Formula C₅H₈O₂[1]
Molecular Weight 100.12 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2-methyl-3-butenoic acid, 2-vinylpropionic acid[1]
Appearance Colorless to almost colorless clear liquid[5]
Boiling Point 42-43 °C at 0.1 mmHg[6]
Density 0.968 g/mL at 20 °C[6]
Refractive Index n20/D 1.424[6]
pKa 4.36 ± 0.10 (Predicted)[6]

Safety and Handling

This compound is a corrosive and combustible liquid that requires careful handling in a laboratory setting.[5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn.[5] Work should be conducted in a well-ventilated area, and the compound should be kept away from heat, sparks, and open flames.[5]

Table 2: GHS Hazard Information for this compound

Hazard ClassHazard StatementGHS Pictogram
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damageDanger
Flammable LiquidsH227: Combustible liquidWarning
Corrosive to MetalsH290: May be corrosive to metalsWarning

(Data sourced from TCI Chemicals and PubChem)[1][5]

Precautionary Statements:

  • P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[5]

  • P234: Keep only in original container.[5]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Experimental Protocols

Proposed Asymmetric Synthesis of (R)-2-Methylbut-3-enoic Acid

The asymmetric synthesis of the (R)-enantiomer can be conceptually approached through the alkylation of a chiral enolate, a common strategy for creating stereocenters.[7]

Experimental Workflow: Proposed Asymmetric Synthesis

cluster_synthesis Proposed Asymmetric Synthesis Workflow Chiral Auxiliary Chiral Auxiliary Acylation Acylation Chiral Auxiliary->Acylation Propionyl Chloride Deprotonation Deprotonation Acylation->Deprotonation LDA Alkylation Alkylation Deprotonation->Alkylation Vinyl Bromide Cleavage Cleavage Alkylation->Cleavage LiOH, H2O2 Purification Purification Cleavage->Purification Final Product Final Product Purification->Final Product (R)-2-Methylbut-3-enoic acid

Caption: Proposed workflow for the asymmetric synthesis of (R)-2-Methylbut-3-enoic acid.

  • Acylation: A suitable chiral auxiliary, such as an Evans oxazolidinone, is acylated with propionyl chloride to form the corresponding N-acyloxazolidinone.

  • Deprotonation: The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate the chiral enolate.

  • Alkylation: The enolate is then reacted with a vinyl electrophile, such as vinyl bromide, to introduce the vinyl group at the α-position. The stereochemistry of this addition is directed by the chiral auxiliary.

  • Cleavage and Isolation: The chiral auxiliary is cleaved from the product, typically under mild hydrolytic conditions (e.g., lithium hydroxide (B78521) and hydrogen peroxide), to yield the enantiomerically enriched (R)-2-Methylbut-3-enoic acid.

  • Purification: The final product is purified from the cleaved auxiliary and any remaining reagents.

Proposed Purification Protocol

Purification of the synthesized this compound can be achieved through a standard acid-base extraction followed by distillation.[8]

Experimental Workflow: Proposed Purification

cluster_purification Proposed Purification Workflow Crude Product Crude Product Base Extraction Base Extraction Crude Product->Base Extraction aq. NaOH Acidification Acidification Base Extraction->Acidification aq. HCl Organic Extraction Organic Extraction Acidification->Organic Extraction Ether Drying Drying Organic Extraction->Drying MgSO4 Distillation Distillation Drying->Distillation Vacuum Pure Product Pure Product Distillation->Pure Product

Caption: Proposed workflow for the purification of this compound.

  • Base Extraction: The crude product is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with an aqueous base (e.g., 1M NaOH). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

  • Acidification: The aqueous layer is collected and acidified with a strong acid (e.g., 1M HCl) to a pH below the pKa of the carboxylic acid, causing it to precipitate or become insoluble in the aqueous phase.

  • Organic Extraction: The acidified aqueous layer is extracted with an organic solvent to recover the purified carboxylic acid.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Distillation: The resulting crude acid is further purified by vacuum distillation to yield the final product.

Hypothesized Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, its classification as a branched, unsaturated short-chain fatty acid (SCFA) allows for the formulation of a hypothesized mechanism of action based on the known signaling pathways of SCFAs.[1][9] SCFAs are well-documented to exert their biological effects through two primary mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[5][10]

G-Protein Coupled Receptor (GPCR) Activation

SCFAs are known agonists for GPCRs, particularly GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2).[11][12] Activation of these receptors on various cell types, including immune and intestinal epithelial cells, can trigger a range of downstream signaling cascades.[[“]] For instance, GPR43 activation can lead to anti-inflammatory effects and enhance the integrity of the epithelial barrier.[[“]]

Histone Deacetylase (HDAC) Inhibition

SCFAs, particularly butyrate, are known inhibitors of HDACs.[10][14] By inhibiting HDACs, SCFAs can alter gene expression, leading to various cellular responses such as cell cycle arrest, differentiation, and apoptosis in cancer cells.[10]

Hypothesized Signaling Pathway of this compound

cluster_pathway Hypothesized Signaling Pathway of this compound 2-Methylbut-3-enoic_acid 2-Methylbut-3-enoic_acid GPR41_GPR43 GPR41/GPR43 2-Methylbut-3-enoic_acid->GPR41_GPR43 HDACs HDACs 2-Methylbut-3-enoic_acid->HDACs Inhibition G_protein_activation G-protein Activation GPR41_GPR43->G_protein_activation Histone_acetylation Increased Histone Acetylation HDACs->Histone_acetylation Downstream_signaling Downstream Signaling (e.g., MAPK, Ca2+) G_protein_activation->Downstream_signaling Cellular_responses Cellular Responses (e.g., Anti-inflammatory effects, Apoptosis, Differentiation) Downstream_signaling->Cellular_responses Gene_expression Altered Gene Expression Histone_acetylation->Gene_expression Gene_expression->Cellular_responses

Caption: Hypothesized signaling pathway for this compound based on known SCFA mechanisms.

Applications in Research and Drug Development

The primary documented application of this compound is in pharmaceutical synthesis. The chiral nature of this molecule makes it a valuable synthon for the stereoselective synthesis of complex molecules. As previously mentioned, its (R)-enantiomer is a crucial building block for the anticoagulant drug candidate, Milvexian.[3]

Given its structural similarity to other biologically active SCFAs, this compound and its derivatives are promising candidates for further investigation in several areas:

  • Metabolic Diseases: The role of SCFAs in regulating glucose and lipid metabolism suggests that novel SCFA derivatives could be explored as potential therapeutics for conditions such as diabetes and obesity.[15]

  • Inflammatory Bowel Disease (IBD): The anti-inflammatory properties of SCFAs make them and their mimetics attractive for the treatment of IBD.[[“]]

  • Oncology: The HDAC inhibitory activity of SCFAs provides a rationale for exploring branched and unsaturated derivatives as potential anti-cancer agents.[10]

Conclusion

This compound is a versatile molecule with established importance in pharmaceutical synthesis and hypothesized potential in modulating key biological pathways. While specific experimental and biological data for this compound remain to be fully elucidated, this technical guide provides a solid foundation for researchers and drug development professionals by consolidating available data and proposing evidence-based experimental and mechanistic frameworks. Further research into the specific synthesis, purification, and biological activities of this compound is warranted to fully unlock its therapeutic and scientific potential.

References

Elucidation of the Structure of (R)-2-Methylbut-3-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Methylbut-3-enoic acid is a chiral carboxylic acid with significant applications in the pharmaceutical industry, notably as a key building block in the synthesis of novel therapeutic agents such as the anticoagulant Milvexian. Its specific stereochemistry is crucial for its biological activity and efficacy. This technical guide provides an in-depth overview of the structural elucidation of (R)-2-Methylbut-3-enoic acid, detailing the analytical techniques and experimental protocols used to confirm its molecular structure and stereochemistry. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

(R)-2-Methylbut-3-enoic acid, with the chemical formula C₅H₈O₂ and a molecular weight of 100.12 g/mol , is a branched-chain unsaturated carboxylic acid.[1] The presence of a chiral center at the C2 position gives rise to two enantiomers, (R) and (S). The (R)-enantiomer is of particular interest in medicinal chemistry due to its role in the stereospecific synthesis of complex molecules. This guide will focus on the comprehensive analytical workflow required to unequivocally determine its structure.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-2-Methylbut-3-enoic acid is presented in Table 1.

PropertyValueReference
Molecular Formula C₅H₈O₂[1]
Molecular Weight 100.12 g/mol [1]
CAS Number 20626-49-7[2]
Appearance Colorless liquid or solid
Boiling Point Not readily available
Density Not readily available
Optical Rotation Specific value depends on conditions

Structural Elucidation Workflow

The elucidation of the structure of (R)-2-Methylbut-3-enoic acid follows a logical progression of analytical techniques. The overall workflow is depicted in the diagram below.

structure_elucidation_workflow cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_stereochemistry Stereochemical Determination cluster_confirmation Structure Confirmation synthesis Asymmetric Synthesis purification Purification (e.g., Chromatography) synthesis->purification mass_spec Mass Spectrometry (MS) purification->mass_spec Provides Molecular Weight ir_spec Infrared (IR) Spectroscopy purification->ir_spec Identifies Functional Groups nmr_spec Nuclear Magnetic Resonance (NMR) purification->nmr_spec Determines Connectivity chiral_chrom Chiral Chromatography purification->chiral_chrom Separates Enantiomers polarimetry Polarimetry purification->polarimetry Measures Optical Rotation final_structure Final Structure (R)-2-Methylbut-3-enoic Acid mass_spec->final_structure ir_spec->final_structure nmr_spec->final_structure chiral_chrom->final_structure polarimetry->final_structure

Caption: Workflow for the structure elucidation of (R)-2-Methylbut-3-enoic acid.

Spectroscopic Data and Interpretation

Spectroscopic techniques are fundamental to determining the molecular structure of (R)-2-Methylbut-3-enoic acid. The expected data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy are detailed below.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 2: Expected Mass Spectrometry Data

m/z (Mass-to-charge ratio)Interpretation
100Molecular ion [M]⁺
83Loss of OH group ([M-17]⁺)
55Loss of COOH group ([M-45]⁺)

Note: The fragmentation pattern of carboxylic acids can be complex, and these are predicted major fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3300-2500 (broad)O-H (Carboxylic Acid)Stretching
3080=C-H (Alkene)Stretching
2980-2850C-H (Alkyl)Stretching
1710C=O (Carboxylic Acid)Stretching
1640C=C (Alkene)Stretching
990 and 910=CH₂ (Vinyl)Out-of-plane bending
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 4: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (CH₃)~1.3Doublet~7.0
H2 (CH)~3.1Quintet~7.0
H3 (CH=)~5.8-6.0Multiplet-
H4, H5 (=CH₂)~5.1-5.3Multiplet-
H6 (COOH)>10Singlet (broad)-

Table 5: Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)
C1 (CH₃)~15-20
C2 (CH)~40-45
C3 (=CH)~135-140
C4 (=CH₂)~115-120
C5 (C=O)~175-180

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the connectivity of the molecule. The expected key correlations are visualized in the diagram below.

Caption: Key COSY and HSQC correlations for (R)-2-Methylbut-3-enoic acid.

Experimental Protocols

Representative Asymmetric Synthesis

A plausible method for the enantioselective synthesis of (R)-2-Methylbut-3-enoic acid involves the use of a chiral auxiliary, such as an Evans oxazolidinone. This is a generalized protocol and would require optimization.

  • Acylation of Chiral Auxiliary: The chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with but-3-enoyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.

  • Diastereoselective Methylation: The resulting N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at -78 °C to form the corresponding enolate. Subsequent addition of an electrophilic methyl source, such as methyl iodide, leads to diastereoselective methylation.

  • Hydrolysis of the Auxiliary: The chiral auxiliary is cleaved by hydrolysis, for instance, with lithium hydroxide (B78521) and hydrogen peroxide in a mixture of tetrahydrofuran (B95107) and water, to yield (R)-2-Methylbut-3-enoic acid.

  • Purification: The final product is purified by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

  • IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a neat film on a salt plate (e.g., NaCl or KBr).

  • Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Stereochemical Analysis
  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of the synthesized (R)-2-Methylbut-3-enoic acid is determined by chiral HPLC analysis, using a suitable chiral stationary phase.

  • Polarimetry: The optical rotation of the purified product is measured using a polarimeter to confirm the presence of a single enantiomer and to determine the direction of rotation.

Conclusion

The structural elucidation of (R)-2-Methylbut-3-enoic acid is a systematic process that combines chemical synthesis with a suite of powerful analytical techniques. Through the combined application of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and methods for stereochemical determination, the precise molecular structure and absolute configuration of this important chiral building block can be unequivocally confirmed. This guide provides a comprehensive framework for researchers and professionals involved in the synthesis, analysis, and application of this and similar chiral molecules.

References

An In-depth Technical Guide to the Spectroscopic Data of (S)-2-Methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-Methylbut-3-enoic acid. Due to the limited availability of experimentally derived public data for the specific (S)-enantiomer, this guide presents predicted data based on the compound's structure, alongside references to available data for the racemic mixture. Detailed experimental protocols for acquiring such spectra are also provided.

Chemical Structure and Properties

(S)-2-Methylbut-3-enoic acid is a chiral carboxylic acid with the following structure:

  • Molecular Formula: C₅H₈O₂

  • Molecular Weight: 100.12 g/mol [1]

  • IUPAC Name: (2S)-2-methylbut-3-enoic acid

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for (S)-2-Methylbut-3-enoic acid. It is important to note that while experimental data for the racemic mixture (2-Methyl-3-butenoic acid) is available in databases such as SpectraBase, specific quantitative data for the pure (S)-enantiomer is not readily found in the public domain.[1]

Table 1: Predicted ¹H NMR Chemical Shifts (Predicted for CDCl₃ solvent)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H1 (CH₃)~1.3Doublet3H
H2 (CH)~3.2Quintet1H
H3 (=CH₂)~5.2Multiplet2H
H4 (=CH)~5.8Multiplet1H
H5 (COOH)~10-12Singlet (broad)1H

Table 2: Predicted ¹³C NMR Chemical Shifts (Predicted for CDCl₃ solvent)

Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (CH₃)~15-20
C2 (CH)~40-45
C3 (=CH₂)~115-120
C4 (=CH)~135-140
C5 (C=O)~175-180

Table 3: Expected IR Absorption Bands (for a neat or liquid film sample)

Functional GroupAbsorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Very broad, strong
C-H (sp³)2850-3000Medium to strong
C-H (sp²)3010-3100Medium
C=O (Carboxylic Acid)1700-1725Strong, sharp
C=C (Alkenyl)1640-1680Medium

Table 4: Expected Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/zProposed FragmentNotes
100[C₅H₈O₂]⁺Molecular Ion (M⁺)
85[M - CH₃]⁺Loss of a methyl group
55[M - COOH]⁺Loss of the carboxylic acid group
45[COOH]⁺Carboxylic acid fragment

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

  • Sample Preparation: Dissolve approximately 5-10 mg of (S)-2-Methylbut-3-enoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

  • Sample Preparation (Neat Liquid):

    • Place a single drop of neat (S)-2-Methylbut-3-enoic acid onto the surface of a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top to create a thin liquid film.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Sample Introduction: Introduce a dilute solution of (S)-2-Methylbut-3-enoic acid in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization (Electron Ionization - EI):

    • The sample is vaporized and enters the ion source.

    • A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_output Results Sample Pure (S)-2-Methylbut-3-enoic Acid Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Prepare Neat Liquid Film or use ATR Sample->Prep_FTIR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR FTIR FTIR Spectrometer Prep_FTIR->FTIR MS Mass Spectrometer (e.g., GC-MS) Prep_MS->MS Data_NMR Acquire 1H & 13C Spectra NMR->Data_NMR Data_FTIR Acquire IR Spectrum FTIR->Data_FTIR Data_MS Acquire Mass Spectrum MS->Data_MS Process_NMR Process NMR Data (FT, Phasing, Referencing) Data_NMR->Process_NMR Process_FTIR Process IR Data (Background Subtraction) Data_FTIR->Process_FTIR Process_MS Process MS Data (Library Search, Fragmentation Analysis) Data_MS->Process_MS Output_NMR NMR Chemical Shifts & Coupling Constants Process_NMR->Output_NMR Output_FTIR IR Absorption Bands Process_FTIR->Output_FTIR Output_MS Mass-to-Charge Ratios & Fragmentation Pattern Process_MS->Output_MS

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis of 2-Methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-methylbut-3-enoic acid. It includes detailed experimental protocols, quantitative data, and visualizations to facilitate its preparation in a laboratory setting.

Introduction

This compound is a valuable organic compound with potential applications in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring both a carboxylic acid and a vinyl group, makes it a versatile building block for a variety of chemical transformations. This guide explores the primary synthetic routes to this molecule, providing detailed methodologies and comparative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[1]

PropertyValue
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
CAS Number 53774-20-2
Appearance Colorless to almost colorless clear liquid
Boiling Point 42-43 °C at 0.1 mmHg

Synthetic Pathways

Several synthetic strategies can be employed to prepare this compound. The most prominent methods include the carboxylation of a Grignard reagent, the oxidation of the corresponding primary alcohol, and the hydrolysis of its ester.

Carboxylation of a Grignard Reagent

The reaction of a Grignard reagent with carbon dioxide is a classic and effective method for the synthesis of carboxylic acids. For this compound, this involves the preparation of 1-methylallylmagnesium halide followed by carboxylation.

Logical Workflow for Grignard-based Synthesis

cluster_start Starting Material Preparation cluster_grignard Grignard Reagent Formation cluster_carboxylation Carboxylation and Workup 3-Halo-1-butene 3-Halo-1-butene Grignard_reagent 1-Methylallylmagnesium Halide 3-Halo-1-butene->Grignard_reagent + Mg in Magnesium_turnings Magnesium_turnings Magnesium_turnings->Grignard_reagent Anhydrous_ether Anhydrous Ether (e.g., THF, Diethyl Ether) Anhydrous_ether->Grignard_reagent Carboxylate_salt Magnesium Carboxylate Salt Grignard_reagent->Carboxylate_salt + CO2 Carbon_dioxide Carbon Dioxide (Dry Ice) Carbon_dioxide->Carboxylate_salt Final_product 2-Methylbut-3-enoic Acid Carboxylate_salt->Final_product via Acidic_workup Aqueous Acidic Workup (e.g., HCl) Acidic_workup->Final_product

Caption: Workflow for the synthesis of this compound via Grignard carboxylation.

Experimental Protocol (Adapted from general Grignard carboxylation procedures):

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

    • Add a small volume of anhydrous ether to just cover the magnesium.

    • Dissolve 3-bromo-1-butene in anhydrous ether and add it to the dropping funnel.

    • Add a small portion of the halide solution to the magnesium. The reaction may need to be initiated by gentle warming, adding a small crystal of iodine, or crushing a piece of magnesium.

    • Once the reaction starts (indicated by bubbling and a gentle reflux), add the remaining halide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate large beaker or flask, place a generous excess of crushed dry ice.

    • Slowly pour the Grignard solution onto the dry ice with vigorous stirring. A thick precipitate will form.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Work-up and Isolation:

    • Slowly add a mixture of crushed ice and concentrated hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

    • Transfer the mixture to a separatory funnel. The product will be in the ethereal layer.

    • Separate the layers and extract the aqueous layer two to three times with diethyl ether.

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the ether by rotary evaporation.

    • The crude product can be purified by distillation under reduced pressure.

Quantitative Data:

ParameterValueReference
Typical Yield 60-80% (estimated based on similar Grignard carboxylations)General Organic Chemistry Principles
Reaction Time 2-4 hoursGeneral Organic Chemistry Principles
Purification Method Vacuum Distillation[2]
Oxidation of 2-Methyl-3-buten-1-ol (B1582625)

The oxidation of a primary alcohol to a carboxylic acid is a fundamental transformation in organic synthesis. 2-Methyl-3-buten-1-ol can be oxidized to the target acid using various oxidizing agents.

Experimental Workflow for Oxidation of 2-Methyl-3-buten-1-ol

Start 2-Methyl-3-buten-1-ol Reaction Oxidation Reaction Start->Reaction Oxidizing_Agent Oxidizing Agent (e.g., Jones Reagent, PCC, PDC) Oxidizing_Agent->Reaction Solvent Solvent (e.g., Acetone (B3395972), Dichloromethane) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the oxidation of 2-methyl-3-buten-1-ol.

Experimental Protocol (General procedure using Jones Reagent):

Materials:

  • 2-Methyl-3-buten-1-ol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid

  • Acetone

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Jones Reagent: Dissolve chromium trioxide in water and carefully add concentrated sulfuric acid. Cool the solution in an ice bath.

  • Oxidation:

    • Dissolve 2-methyl-3-buten-1-ol in acetone in a flask equipped with a stirrer and a dropping funnel, and cool it in an ice bath.

    • Slowly add the prepared Jones reagent dropwise to the alcohol solution. The color will change from orange-red to green. Maintain the temperature below 20 °C during the addition.

    • After the addition is complete, stir the mixture at room temperature for a few hours until the oxidation is complete (monitored by TLC).

  • Work-up and Isolation:

    • Quench the reaction by adding isopropanol (B130326) until the orange color disappears completely.

    • Remove the acetone by rotary evaporation.

    • Add water to the residue and extract the product with diethyl ether several times.

    • Wash the combined organic layers with brine.

    • Dry the ether solution over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to obtain the crude carboxylic acid.

    • Purify by vacuum distillation.

Quantitative Data:

ParameterValueReference
Typical Yield 50-70% (estimated based on similar oxidations)General Organic Chemistry Principles
Reaction Time 2-6 hoursGeneral Organic Chemistry Principles
Purification Method Vacuum Distillation[2]
Hydrolysis of Ethyl 2-Methyl-3-butenoate

The hydrolysis of an ester to a carboxylic acid is a straightforward reaction that can be catalyzed by either acid or base.

Experimental Protocol (Acid-catalyzed hydrolysis):

Materials:

  • Ethyl 2-methyl-3-butenoate

  • Sulfuric acid or hydrochloric acid

  • Water

  • Diethyl ether

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Hydrolysis:

    • In a round-bottom flask, combine ethyl 2-methyl-3-butenoate with an aqueous solution of sulfuric acid or hydrochloric acid.

    • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture with diethyl ether.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove the acid catalyst.

    • To isolate the product, acidify the aqueous bicarbonate washings with concentrated HCl and extract the liberated carboxylic acid with diethyl ether.

    • Dry the final ether extract over anhydrous magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation to yield the product.

Quantitative Data:

ParameterValueReference
Typical Yield >90%General Organic Chemistry Principles
Reaction Time 2-8 hoursGeneral Organic Chemistry Principles
Purification Method Extraction and solvent evaporationGeneral Organic Chemistry Principles

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

TechniqueKey Data
¹H NMR Spectral data available.[1]
¹³C NMR Spectral data available.[1]
IR Spectroscopy Characteristic peaks for C=O (carboxylic acid) and C=C (alkene) functional groups are expected.[1]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 100.12 g/mol .

Conclusion

This technical guide has outlined the primary synthetic pathways for this compound. The choice of method will depend on the availability of starting materials, desired scale, and required purity. The Grignard carboxylation and alcohol oxidation routes are effective for de novo synthesis, while ester hydrolysis is suitable if the corresponding ester is readily available. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

Unveiling 2-Methylbut-3-enoic Acid: A Technical Guide on its Core Discovery and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Methylbut-3-enoic acid, a branched-chain unsaturated carboxylic acid. While the specific historical details of its initial discovery remain elusive in readily available literature, this document consolidates its known physicochemical properties, modern synthetic methodologies—with a particular focus on the stereospecific synthesis of its enantiomers—and its significant role in contemporary pharmaceutical development. The guide details key experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to illustrate synthetic pathways.

Introduction

This compound, also known as 2-vinylpropionic acid, is a chiral organic compound with the molecular formula C₅H₈O₂. Its structure, featuring a carboxylic acid group, a vinyl functional group, and a chiral center at the second carbon, makes it a versatile building block in organic synthesis. While its early history is not well-documented, the compound has gained significant attention in recent years, particularly its (R)-enantiomer, which serves as a crucial intermediate in the synthesis of novel pharmaceuticals. This guide aims to provide a comprehensive technical resource on the compound, focusing on its properties, synthesis, and applications relevant to the scientific and drug development communities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₈O₂[1][2]
Molecular Weight 100.12 g/mol [1][2]
CAS Number 53774-20-2 (racemate)[2][3]
20626-49-7 ((R)-enantiomer)[4]
59014-11-8 ((S)-enantiomer)[5]
Appearance Colorless to almost colorless liquid[1][3]
Boiling Point 42-43 °C at 0.1 mmHg[1][3]
176.7 °C at 760 mmHg (estimated)[6]
Density 0.968 g/mL at 20 °C[3]
Refractive Index (n20/D) 1.424[3]
pKa 4.36 ± 0.10 (Predicted)[3]
LogP (o/w) 0.890 (estimated)[6]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. A summary of available data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueData HighlightsReference(s)
¹H NMR Data available in public databases.[2]
¹³C NMR Data available in public databases.[2]
IR Spectroscopy Data available in public databases.[2]
Mass Spectrometry Data available in public databases.[2]

Synthesis of this compound

While the historical first synthesis of this compound is not clearly documented, modern organic synthesis provides several routes to this compound, including methods for the preparation of its enantiomerically pure forms. The asymmetric synthesis of the (R)- and (S)-enantiomers is of particular importance due to their application as chiral building blocks.

Asymmetric Synthesis of (R)-2-Methylbut-3-enoic Acid

The (R)-enantiomer of this compound is a key intermediate in the synthesis of the oral Factor XIa inhibitor, Milvexian (B3324122).[7] Asymmetric synthesis is crucial to obtain the desired stereochemistry for this pharmaceutical application. A general workflow for such a synthesis often involves the use of a chiral auxiliary.

G cluster_0 Asymmetric Synthesis Workflow start Achiral Starting Material (e.g., a butenoic acid derivative) acylation Acylation start->acylation chiral_aux Chiral Auxiliary (e.g., Evans oxazolidinone) chiral_aux->acylation enolate Enolate Formation (e.g., with NaHMDS) acylation->enolate alkylation Diastereoselective Alkylation (e.g., with a methylating agent) enolate->alkylation cleavage Auxiliary Cleavage alkylation->cleavage product (R)-2-Methylbut-3-enoic Acid cleavage->product

A generalized workflow for the asymmetric synthesis of (R)-2-Methylbut-3-enoic acid.

Experimental Protocol: Asymmetric Synthesis via Evans Chiral Auxiliary (Representative)

This protocol is a representative example of an asymmetric alkylation to produce a chiral carboxylic acid and is based on established methodologies.[8]

  • Acylation: The chiral auxiliary, such as (4S)-4-benzyl-2-oxazolidinone, is acylated with an appropriate achiral butenoyl chloride in the presence of a base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) at low temperature (e.g., 0 °C to room temperature).

  • Diastereoselective Alkylation: The resulting N-acyl oxazolidinone is dissolved in an anhydrous etheral solvent (e.g., tetrahydrofuran) and cooled to -78 °C. A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), is added to form the sodium enolate. A methylating agent, such as methyl iodide, is then introduced to the reaction mixture. The steric hindrance from the chiral auxiliary directs the methylation to one face of the enolate, leading to a high diastereomeric excess.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product. This can be achieved by hydrolysis with a reagent such as lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water.

  • Purification: The final product, (R)-2-Methylbut-3-enoic acid, is isolated and purified using standard techniques such as extraction and column chromatography.

Biological Significance and Applications

As a branched-chain fatty acid, this compound itself is a subject of interest in metabolic studies.[2] However, its most prominent role in the life sciences is as a chiral building block for the synthesis of more complex, biologically active molecules.

Role in Drug Development

The primary application of (R)-2-Methylbut-3-enoic acid in drug development is as a key starting material for the synthesis of Milvexian, an investigational oral inhibitor of Factor XIa.[7] Factor XIa is a crucial component of the intrinsic pathway of the coagulation cascade, and its inhibition is a promising strategy for the prevention of thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.

The following diagram illustrates the logical relationship of (R)-2-Methylbut-3-enoic acid as a precursor in a drug development pipeline.

G cluster_1 Role in Pharmaceutical Synthesis start (R)-2-Methylbut-3-enoic Acid synthesis Multi-step Chemical Synthesis start->synthesis api Active Pharmaceutical Ingredient (API) (e.g., Milvexian) synthesis->api formulation Drug Formulation api->formulation drug Final Drug Product formulation->drug

The role of (R)-2-Methylbut-3-enoic acid in the pharmaceutical development process.

Conclusion

This compound, particularly its (R)-enantiomer, has emerged as a valuable chiral intermediate in modern pharmaceutical synthesis. While the historical details of its initial discovery are not prominent in the scientific literature, its physicochemical properties are well-characterized, and robust methods for its stereoselective synthesis have been developed. The critical role of this molecule in the synthesis of promising new drugs like Milvexian underscores its importance to the fields of organic chemistry and drug development. Further research into the biological activities of this and related compounds may unveil new therapeutic opportunities.

References

In-Depth Technical Guide: 2-Methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methylbut-3-enoic acid, including its nomenclature, physicochemical properties, and its significance as a chiral building block in pharmaceutical synthesis.

IUPAC Name and Synonyms

The compound with the chemical structure representing this compound is formally named This compound according to IUPAC nomenclature. It is also known by several synonyms, which are often found in chemical literature and commercial listings. The stereoisomers, (R)-2-methylbut-3-enoic acid and (S)-2-methylbut-3-enoic acid, are crucial in stereospecific syntheses.

Common Synonyms:

  • 2-methyl-3-butenoic acid

  • 2-Vinylpropionic acid

  • (2R)-2-methylbut-3-enoic acid

  • (2S)-2-methylbut-3-enoic acid

  • (+/-)-2-methylbut-3-enoic acid

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS Number 53774-20-2 (for the racemic mixture)
(R)-enantiomer CAS 20626-49-7
(S)-enantiomer CAS 59014-11-8
Boiling Point 42-43 °C at 0.1 mmHg
Density 0.968 g/mL at 20 °C
Refractive Index n20/D 1.424

Experimental Protocols

A detailed, publicly available experimental protocol for the direct synthesis of this compound is not readily found in the examined literature. However, the synthesis of structurally related α-methyl carboxylic acids is well-established. A common approach involves the asymmetric alkylation of a chiral enolate.

General Asymmetric Synthesis Approach:

A plausible synthetic route for the enantioselective synthesis of (S)-2-methylbutanoic acid, a saturated analog, involves the deprotonation of a polymeric asymmetric reagent, followed by alkylation. This general principle can be adapted for the synthesis of this compound.

Conceptual Steps:

  • Chiral Auxiliary Attachment: An achiral carboxylic acid derivative is reacted with a chiral auxiliary to form a chiral substrate.

  • Enolate Formation: The chiral substrate is treated with a strong base, such as lithium diisopropylamide (LDA), to form a specific enolate.

  • Asymmetric Alkylation: The enolate is then reacted with an appropriate electrophile (in this case, a vinyl equivalent or a precursor that can be converted to a vinyl group) to introduce the substituent at the α-position. The chiral auxiliary directs the approach of the electrophile, leading to a diastereoselective alkylation.

  • Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product to yield the desired enantiomerically enriched carboxylic acid.

Due to the lack of a specific published protocol, researchers would need to develop and optimize the reaction conditions for the synthesis of this compound based on these established principles of asymmetric synthesis.

Role in Pharmaceutical Synthesis

(R)-2-Methylbut-3-enoic acid is a key chiral intermediate in the synthesis of Milvexian , an investigational oral Factor XIa inhibitor. The specific stereochemistry of the (R)-enantiomer is critical for the biological activity of the final drug molecule, highlighting the importance of stereospecific synthesis in drug development.

Below is a diagram illustrating the logical workflow from the chiral intermediate to the final drug class.

Milvexian_Synthesis_Workflow cluster_start Starting Material cluster_process Synthetic Pathway cluster_end Final Product Class R_acid (R)-2-Methylbut-3-enoic Acid synthesis Multi-step Chemical Synthesis R_acid->synthesis Key Chiral Building Block milvexian Milvexian (Factor XIa Inhibitor) synthesis->milvexian Leads to

Caption: Logical workflow for the synthesis of Milvexian.

The Biological Activity of 2-Methylbut-3-enoic Acid: A Prospective Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of 2-Methylbut-3-enoic acid. It is important to note that publicly available research on the specific biological activity of this compound is limited. Much of the information presented herein is based on its chemical properties, its role as a synthetic intermediate, and analogies drawn from structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals as a framework for potential investigation.

Introduction

This compound, a branched-chain unsaturated fatty acid, is a molecule of interest primarily for its utility in chemical synthesis.[1][2] Its chemical structure, featuring a carboxylic acid group and a vinyl group, provides a versatile scaffold for the creation of more complex molecules. While its direct biological effects are not extensively documented, its structural similarity to other biologically active short-chain fatty acids and butenoic acid derivatives suggests potential for physiological activity.

The most prominent application of this compound is as a key chiral intermediate in the synthesis of Milvexian, an investigational oral Factor XIa inhibitor. This role underscores the importance of its stereochemistry in the development of targeted therapeutics. This guide will summarize the known properties of this compound and explore its potential biological activities based on available data for related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for its handling, formulation, and for understanding its potential interactions in biological systems.

PropertyValueReference
Molecular Formula C5H8O2[1]
Molecular Weight 100.12 g/mol [1]
CAS Number 53774-20-2[1][2]
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 42-43 °C at 0.1 mmHg[2][4]
Density 0.968 g/mL at 20 °C[2]
pKa 4.36 ± 0.10 (Predicted)[2]

Known Applications

The primary documented application of this compound is in synthetic organic chemistry.

  • Pharmaceutical Intermediate: The (R)-enantiomer of this compound is a critical building block for the synthesis of Milvexian, a novel anticoagulant. Its specific chiral structure is essential for the stereospecific synthesis of this Factor XIa inhibitor.

Potential Biological Activities: A Comparative Analysis

While direct evidence for the biological activity of this compound is scarce, the activities of structurally related compounds can provide insights into its potential therapeutic effects. The following table summarizes the known biological activities of similar molecules.

CompoundStructureKnown Biological ActivitiesPotential Relevance for this compound
2-Methylbutanoic acid Saturated branched-chain fatty acidPossesses anti-inflammatory, antioxidant, antimicrobial, and hepatoprotective properties.[5] It is involved in energy and lipid metabolism.[6]The structural similarity suggests that this compound might also exhibit anti-inflammatory or antimicrobial effects. Its unsaturated nature could influence the potency and mechanism of action.
4-Phenyl-3-butenoic acid Butenoic acid derivativeActs as an inhibitor of peptidylglycine alpha-monooxygenase (PAM), an enzyme involved in the biosynthesis of neuropeptide mediators of inflammation like Substance P and CGRP.[7] It has demonstrated anti-inflammatory effects in animal models.[7]This suggests that the butenoic acid scaffold can interact with enzymatic targets. This compound could potentially modulate other enzymatic pathways.
2-Butenoic acid (Crotonic acid) Isomer of butenoic acidExhibits antimicrobial properties and can influence cellular metabolism by affecting the p53 signaling pathway.[8]The presence of a double bond in this compound may confer antimicrobial properties. Its influence on cell signaling pathways is a plausible area of investigation.

Hypothetical Experimental Protocols for Biological Activity Screening

Given the lack of direct data, the following protocols are proposed as a starting point for investigating the biological activity of this compound. These are general methods and would require optimization.

In Vitro Anti-inflammatory Activity Assay

This protocol describes a method to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm to determine the non-toxic concentration range of the compound.

  • Nitric Oxide (NO) Production Assay:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

    • A decrease in absorbance compared to the LPS-only control would indicate an inhibition of NO production.

Antimicrobial Activity Assay

This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of this compound against common bacterial strains using a broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Grow bacterial strains in MHB to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations of Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway that could be influenced by a short-chain fatty acid and a general workflow for screening the biological activity of this compound.

G Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression NFkB->Gene Induces Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Gene->Cytokines Leads to Compound This compound (Hypothetical) Compound->IKK Inhibits? G Experimental Workflow for Bioactivity Screening cluster_0 In Vitro Assays cluster_1 Data Analysis & Interpretation cluster_2 Lead Optimization Cytotoxicity Cytotoxicity Assay (e.g., MTT) AntiInflammatory Anti-inflammatory Assay (e.g., NO production) Cytotoxicity->AntiInflammatory Antimicrobial Antimicrobial Assay (e.g., MIC determination) Cytotoxicity->Antimicrobial Analysis Quantitative Analysis (IC50, MIC) AntiInflammatory->Analysis Antimicrobial->Analysis Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Analysis->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR Start This compound Start->Cytotoxicity

References

An In-depth Technical Guide to 2-Methylbut-3-enoic Acid and its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbut-3-enoic acid is a chiral carboxylic acid of significant interest in synthetic and medicinal chemistry. Its enantiomers, (R)-2-methylbut-3-enoic acid and (S)-2-methylbut-3-enoic acid, serve as crucial chiral building blocks in the synthesis of complex molecules. Notably, the (R)-enantiomer is a key intermediate in the production of Milvexian, a novel oral anticoagulant. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, chiral separation, and known biological significance of the enantiomers of this compound. It aims to furnish researchers, scientists, and drug development professionals with the foundational knowledge and experimental insights necessary to effectively utilize these chiral synthons in their research and development endeavors. While extensive data on the individual enantiomers is still emerging, this guide consolidates the available information and outlines established methodologies for their preparation and analysis.

Physicochemical Properties

The enantiomers of this compound share the same molecular formula and weight but differ in the spatial arrangement of the atoms around the chiral center at the second carbon. This stereochemical difference can lead to distinct biological activities.

Table 1: Physicochemical Data of this compound and its Enantiomers

PropertyRacemic this compound(R)-2-methylbut-3-enoic acid(S)-2-methylbut-3-enoic acid
Molecular Formula C5H8O2[1]C5H8O2[2]C5H8O2
Molecular Weight 100.12 g/mol [1]100.12 g/mol [2]100.12 g/mol
CAS Number 53774-20-2[1]20626-49-7[2]59014-11-8[3]
IUPAC Name This compound(2R)-2-methylbut-3-enoic acid[2](2S)-2-methylbut-3-enoic acid[3]
Boiling Point 42-43 °C at 0.1 mmHg[1]Data not availableData not available
Melting Point ~20.44 °C (estimated)[1]Data not availableData not available
Specific Rotation ([α]D) Data not availableData not available

Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure forms of this compound is crucial for their application in stereoselective synthesis. Both enantioselective synthesis and chiral resolution of a racemic mixture are viable strategies.

Enantioselective Synthesis

While specific protocols for the direct enantioselective synthesis of this compound are not extensively detailed in the available literature, analogous syntheses of chiral α-methyl carboxylic acids can be adapted. One potential conceptual pathway is outlined below.

enantioselective_synthesis start Prochiral Precursor (e.g., Crotonaldehyde) intermediate1 Chiral Oxazolidinone Derivative start->intermediate1 Reaction with Chiral Auxiliary intermediate2 Asymmetric Michael Addition (e.g., with a methyl cuprate) intermediate1->intermediate2 Stereoselective Conjugate Addition intermediate3 Alkylation with Vinyl Electrophile intermediate2->intermediate3 Enolate Trapping product (R)- or (S)-2-Methylbut-3-enoic Acid intermediate3->product Hydrolysis of Auxiliary

Caption: Conceptual workflow for enantioselective synthesis.

Racemic Synthesis and Chiral Resolution

A more commonly referenced approach involves the synthesis of the racemic mixture followed by resolution of the enantiomers.

Experimental Protocol: Racemic Synthesis (Conceptual)

  • Reaction: A potential method involves the methylation of a vinylacetic acid derivative.

  • Procedure:

    • Deprotonate vinylacetic acid with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA) at low temperature (-78 °C) in an inert solvent (e.g., tetrahydrofuran (B95107) - THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a methylating agent (e.g., methyl iodide) to the enolate solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by Thin Layer Chromatography - TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Perform an aqueous work-up, extracting the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting racemic this compound by vacuum distillation or column chromatography.

Chiral Separation of Enantiomers

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a standard and effective method for the analytical and preparative separation of enantiomers of chiral carboxylic acids.

Experimental Protocol: Chiral HPLC Separation (General Method)

While a specific, validated method for this compound is not detailed in the reviewed literature, a general protocol for similar compounds can be adapted.[4]

  • Instrumentation:

  • Mobile Phase:

    • A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).

    • An acidic additive, such as trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%), is often included to improve peak shape and resolution for carboxylic acids.

  • Procedure:

    • Prepare a stock solution of racemic this compound in the mobile phase.

    • Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

    • Inject a small volume of the sample solution.

    • Monitor the elution of the enantiomers using the UV detector at a suitable wavelength (e.g., 210 nm).

    • Optimize the separation by adjusting the ratio of the non-polar solvent to the polar modifier and the concentration of the acidic additive to achieve baseline resolution of the two enantiomeric peaks.

chiral_hplc_workflow sample_prep Sample Preparation (Racemic Mixture in Mobile Phase) injection Injection sample_prep->injection hplc_system HPLC System with Chiral Stationary Phase separation Enantiomeric Separation on Chiral Column hplc_system->separation injection->hplc_system detection UV Detection separation->detection data_analysis Data Analysis (Chromatogram with two peaks) detection->data_analysis

Caption: General workflow for chiral HPLC separation.

Biological Activity and Significance

The biological activities of the individual enantiomers of this compound are not well-documented in publicly available literature. However, the significance of the (R)-enantiomer is established through its use as a key chiral building block in the synthesis of the anticoagulant drug, Milvexian.

(R)-2-methylbut-3-enoic acid in the Synthesis of Milvexian

Milvexian is an orally bioavailable inhibitor of Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade. By inhibiting Factor XIa, Milvexian reduces thrombin generation and has the potential to prevent thrombosis with a lower risk of bleeding compared to some other anticoagulants. The stereochemistry of the (R)-enantiomer of this compound is critical for establishing the correct three-dimensional structure of the final drug molecule, which is essential for its high-affinity binding to the active site of Factor XIa.

milvexian_synthesis r_enantiomer (R)-2-methylbut-3-enoic acid coupling Multi-step Chemical Synthesis r_enantiomer->coupling other_intermediates Other Synthetic Intermediates other_intermediates->coupling milvexian Milvexian (Factor XIa Inhibitor) coupling->milvexian

Caption: Role of (R)-enantiomer in Milvexian synthesis.

(S)-2-methylbut-3-enoic acid

There is currently no readily available information on the specific biological activity or applications of (S)-2-methylbut-3-enoic acid.

Potential Biological Activities and Future Research

Given that this compound is a small, unsaturated carboxylic acid, it is plausible that its enantiomers could exhibit other biological activities. For instance, many short-chain fatty acids are known to have roles in cellular signaling and metabolism. Further research is warranted to explore the potential pharmacological and toxicological profiles of both the (R) and (S) enantiomers. This could include screening for activity in areas such as:

  • Anti-inflammatory assays: Investigating the inhibition of pro-inflammatory cytokine production.

  • Antimicrobial assays: Testing for efficacy against various bacterial and fungal strains.

  • Cytotoxicity assays: Evaluating the effect on the viability of different cell lines.

Conclusion

The enantiomers of this compound are valuable chiral synthons with established importance in the pharmaceutical industry, particularly the (R)-enantiomer's role in the synthesis of Milvexian. While detailed physicochemical and biological data for the individual enantiomers are not yet fully available in the public domain, this guide provides a consolidated overview of the current knowledge and outlines key experimental methodologies for their synthesis and separation. As the demand for enantiomerically pure pharmaceuticals continues to grow, further research into the unique properties and potential applications of both (R)- and (S)-2-methylbut-3-enoic acid is a promising area for future investigation. This will undoubtedly lead to a more complete understanding of these chiral molecules and could unveil new therapeutic opportunities.

References

Unveiling the Presence of 2-Methylbut-3-enoic Acid in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbut-3-enoic acid, a branched-chain unsaturated carboxylic acid, presents an intriguing case in the study of natural products. While its isomers and structurally related compounds are known to exist in various biological systems, direct evidence for the widespread natural occurrence of this compound remains elusive. This technical guide provides a comprehensive overview of the current understanding of its presence in nature, delves into the biosynthesis of related branched-chain fatty acids, and offers hypothetical experimental protocols for its detection and quantification. This document aims to serve as a valuable resource for researchers investigating short-chain fatty acids and their potential biological roles.

Section 1: Natural Occurrence of this compound: An Examination of the Evidence

Despite extensive research into the composition of volatile and non-volatile compounds in a vast array of organisms, from microorganisms to plants and animals, there is a notable scarcity of reports identifying this compound as a naturally occurring compound. Chemical databases and literature searches predominantly return information on its isomers, particularly 3-Methyl-2-butenoic acid (also known as senecioic acid), which is found in a variety of plants. Some sources explicitly state that this compound has not been found in nature. This lack of evidence suggests that if it does exist naturally, it is likely a very rare metabolite or present at concentrations below the detection limits of standard analytical methods.

Section 2: Natural Occurrence of Isomers and Related Branched-Chain Fatty Acids

In contrast to this compound, its structural isomers and other branched-chain fatty acids are well-documented in various natural sources. Understanding the occurrence of these related compounds provides a valuable context for researchers.

Compound NameIsomer of this compound?Natural SourcesTypical Concentration
3-Methyl-2-butenoic acid YesEssential oils of various plants, including Angelica archangelica and as a component of some fruit aromas.Varies significantly depending on the source.
Tiglic acid (trans-2-Methyl-2-butenoic acid) YesFound in croton oil and the defensive secretions of some insects.-
Angelic acid (cis-2-Methyl-2-butenoic acid) YesPresent in the roots and rhizomes of plants from the Apiaceae family, such as Angelica archangelica.-
Isovaleric acid (3-Methylbutanoic acid) No (Saturated analogue)A common component of essential oils, fermented foods, and human sweat. Contributes to the odor of cheese and valerian root.Can be found in significant amounts in certain fermented products.
2-Methylbutanoic acid No (Saturated analogue)Found in many fruits, such as apples and strawberries, as well as in cheese and as a component of insect pheromones.-

Section 3: Biosynthesis of Branched-Chain Fatty Acids

While a specific biosynthetic pathway for this compound has not been elucidated due to its apparent absence in nature, the general pathway for the synthesis of branched-chain fatty acids is well-established. These pathways utilize branched-chain amino acids as precursors. The biosynthesis of a hypothetical C5 branched-chain unsaturated fatty acid would likely initiate from the catabolism of leucine, isoleucine, or valine.

The initial steps involve the transamination of the branched-chain amino acid to its corresponding α-keto acid, followed by oxidative decarboxylation to form an acyl-CoA derivative. This acyl-CoA molecule then serves as a primer for fatty acid synthase, which extends the carbon chain, typically by two-carbon units from malonyl-CoA. Desaturase enzymes could then introduce a double bond to yield an unsaturated branched-chain fatty acid.

Branched-Chain Fatty Acid Biosynthesis BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Branched-Chain Aminotransferase AcylCoA Branched-Chain Acyl-CoA BCKA->AcylCoA Branched-Chain α-Keto Acid Dehydrogenase Complex Elongation Fatty Acid Synthase (Elongation with Malonyl-CoA) AcylCoA->Elongation SaturatedBCFA Saturated Branched-Chain Fatty Acid Elongation->SaturatedBCFA UnsaturatedBCFA Unsaturated Branched-Chain Fatty Acid SaturatedBCFA->UnsaturatedBCFA Desaturase

Caption: Generalized biosynthetic pathway of branched-chain fatty acids.

Section 4: Hypothetical Experimental Protocols for Detection and Quantification

For researchers aiming to investigate the potential presence of this compound in biological samples, a robust analytical workflow is crucial. The following provides a detailed, albeit hypothetical, experimental protocol for the extraction and analysis of short-chain fatty acids, which could be optimized for the target compound.

Sample Preparation and Extraction

Objective: To extract short-chain fatty acids from a biological matrix (e.g., plant tissue, microbial culture, or animal fluid).

Materials:

  • Biological sample

  • Internal standard (e.g., a deuterated analogue of a short-chain fatty acid)

  • Mortar and pestle or homogenizer

  • Liquid nitrogen (for tissue samples)

  • Centrifuge

  • Extraction solvent (e.g., diethyl ether or methyl tert-butyl ether)

  • Acidifying agent (e.g., hydrochloric acid)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

Protocol:

  • Sample Homogenization: For solid samples, freeze with liquid nitrogen and grind to a fine powder using a mortar and pestle or a homogenizer. For liquid samples, use directly.

  • Internal Standard Spiking: Add a known amount of the internal standard to the homogenized sample.

  • Acidification: Acidify the sample to a pH of approximately 2 with hydrochloric acid to protonate the carboxylic acids.

  • Solvent Extraction: Add the extraction solvent to the sample, vortex vigorously for 1-2 minutes, and then centrifuge to separate the organic and aqueous phases.

  • Collection of Organic Phase: Carefully collect the upper organic layer containing the fatty acids.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization (for GC-MS analysis): Evaporate the solvent under a gentle stream of nitrogen. Add the derivatizing agent and heat at a specific temperature (e.g., 60-70°C) for a defined time to convert the fatty acids into their more volatile silyl (B83357) esters.

Analytical Instrumentation and Quantification

Objective: To separate, identify, and quantify this compound using gas chromatography-mass spectrometry (GC-MS).

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., a polar column like a DB-WAX or a non-polar column like a DB-5ms)

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Quantification: Quantification would be performed by creating a calibration curve using authentic standards of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Analytical Workflow Sample Biological Sample Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Acidification & Solvent Extraction Homogenization->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: A general experimental workflow for the analysis of short-chain fatty acids.

Conclusion

The natural occurrence of this compound remains an open question in the field of natural product chemistry. The current body of scientific literature provides scant evidence of its existence in biological systems. However, the presence of its isomers and other branched-chain fatty acids across different kingdoms of life suggests that the biosynthetic machinery for producing similar C5 structures is widespread. The lack of detection could be due to its genuine rarity or limitations in current analytical capabilities to identify trace-level metabolites.

Future research, employing highly sensitive and selective analytical techniques, such as advanced mass spectrometry-based metabolomics, may yet uncover the presence of this compound in a previously unexamined natural source. Should it be discovered, elucidating its biosynthetic pathway and biological function would be a fascinating area of investigation, potentially revealing novel metabolic pathways and bioactive molecules. This guide provides a foundational framework for researchers embarking on such an exploratory journey.

2-Methylbut-3-enoic Acid: A Technical Overview of its Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical entities is paramount. This document provides a concise technical summary of the molecular formula and molecular weight of 2-Methylbut-3-enoic acid.

Molecular Formula and Weight

The molecular characteristics of this compound have been determined and are presented below. This data is essential for a variety of experimental and theoretical applications, from stoichiometric calculations in synthetic chemistry to pharmacokinetic modeling in drug discovery.

PropertyValue
Molecular Formula C5H8O2[1][2][3][4][5]
Molecular Weight 100.12 g/mol [2][3][4][5][6]
Alternate Citation for Molecular Weight 100.116 g/mol [1]
Alternate Citation for Molecular Weight 100.1158 g/mol [7]

The molecular formula, C5H8O2, indicates that each molecule of this compound is composed of five carbon atoms, eight hydrogen atoms, and two oxygen atoms.[1][2][3][4][5] The molecular weight is a critical parameter for quantitative analysis and is consistently reported to be approximately 100.12 g/mol .[2][3][4][5][6] This value is derived from the sum of the atomic weights of its constituent atoms.

References

Commercial Availability of 2-Methylbut-3-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2-Methylbut-3-enoic acid (CAS No. 53774-20-2), a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on suppliers, product specifications, and essential safety and handling protocols.

Introduction to this compound

This compound, also known as 2-vinylpropionic acid, is a branched-chain unsaturated carboxylic acid.[1] Its chemical structure, featuring both a carboxylic acid group and a vinyl group, makes it a versatile reagent in a variety of chemical transformations. The presence of a chiral center at the second carbon atom also allows for its use in stereoselective synthesis, a critical aspect in the development of new pharmaceutical agents.

Commercial Suppliers and Product Specifications

This compound is available from a range of chemical suppliers, catering to both research and bulk quantity needs. The purity and specifications can vary between suppliers, and it is crucial to select a grade appropriate for the intended application. The following tables summarize the available quantitative data from various suppliers.

Table 1: Major Commercial Suppliers of this compound

SupplierWebsiteNotes
Sigma-Aldrich--INVALID-LINK--A leading global supplier offering various grades for research and development.
TCI Chemicals--INVALID-LINK--Offers different purity levels and quantities, with detailed product documentation.[2]
ChemicalBook--INVALID-LINK--A platform that lists multiple suppliers, often providing a range of prices and purities.[3]
Aladdin Scientific--INVALID-LINK--Provides the compound with specified purity and storage requirements.
Fluorochem--INVALID-LINK--A supplier of fine chemicals for research and industry.
Apollo Scientific--INVALID-LINK--Specializes in the supply of aroma chemicals, intermediates, and research chemicals.

Table 2: Product Specifications of Commercially Available this compound

SupplierProduct NumberPurityFormStorage Temperature
TCI ChemicalsM3188>96.0% (GC)Colorless to Almost colorless clear liquidStore in a cool, dark place.
ChemicalBook (listed)Varies98% HPLC, 99%+ HPLCLiquid2-8°C[3]
Aladdin ScientificALA-M404731-100gmin 95%LiquidArgon charged
FluorochemF60048997%LiquidAmbient Storage
Apollo ScientificOR7464095%Liquid-

Table 3: Physical and Chemical Properties

PropertyValue
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol [1]
Boiling Point42-43 °C/0.1 mmHg[3]
Density0.968 g/mL at 20 °C[3]
Refractive Indexn20/D 1.424[3]
Flash Point76 °C[3]
pKa4.36±0.10 (Predicted)[3]

Experimental Protocols: Handling and Storage

Proper handling and storage of this compound are essential to ensure its stability and the safety of laboratory personnel.

Safety Precautions

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also a combustible liquid.[2] The following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2]

  • Ventilation: Handle in a well-ventilated place.[4]

  • Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use dry sand, dry chemical, or alcohol-resistant foam to extinguish fires.[2]

Storage Conditions

To maintain the quality of this compound, it should be stored under the following conditions:

  • Container: Store in the original, tightly closed, corrosive-resistant container with a resistant inner liner.[2][4]

  • Temperature: Store in a well-ventilated place and keep cool.[2] Some suppliers recommend refrigeration at 2-8°C.[3]

  • Inert Atmosphere: For long-term storage and to prevent degradation, some suppliers provide the compound under an argon atmosphere.

Spill and Disposal

In case of a spill, absorb the spillage to prevent material damage.[2] Dispose of the contents and container to an approved waste disposal plant.[2]

Visualization of Procurement Workflow

The procurement of specialty chemicals like this compound for research and development follows a structured process. The following diagram illustrates a typical workflow.

G cluster_0 Phase 1: Requirement & Sourcing cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Procurement & Logistics A Identify Research Need for This compound B Define Specifications (Purity, Quantity) A->B C Search Supplier Databases (e.g., Sigma-Aldrich, TCI) B->C D Request Quotations (RFQ) C->D E Compare Supplier Quotes (Price, Lead Time, Quality) D->E F Review Technical Data Sheets & Certificates of Analysis E->F G Select Supplier F->G H Issue Purchase Order G->H I Arrange Shipping & Handling (Considering Hazmat Regulations) H->I J Receive and Inspect Shipment I->J K Log into Chemical Inventory J->K

Caption: A typical workflow for the procurement of specialty chemicals.

This guide provides a foundational understanding of the commercial landscape for this compound. For specific applications, it is always recommended to consult the supplier's technical documentation and safety data sheets.

References

Methodological & Application

Synthesis of (R)-2-Methylbut-3-enoic Acid for Pharmaceutical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (R)-2-Methylbut-3-enoic acid, a key chiral intermediate in the pharmaceutical industry. The 'R' configuration of this molecule is of particular importance for its biological activity in various drug candidates.[1] This guide focuses on established and reliable methods for achieving high enantiopurity, a critical parameter for pharmaceutical use.

Introduction

(R)-2-Methylbut-3-enoic acid (CAS No. 20626-49-7) is a chiral carboxylic acid whose stereochemistry is crucial for the efficacy of the final active pharmaceutical ingredient (API).[1] For instance, it serves as a vital building block in the synthesis of Milvexian, an investigational oral Factor XIa inhibitor.[1] The precise spatial arrangement of the methyl group at the chiral center dictates the molecule's interaction with biological targets, highlighting the need for robust and stereoselective synthetic methods. This document outlines two primary strategies for obtaining the desired (R)-enantiomer in high purity: asymmetric synthesis using a chiral auxiliary and enzymatic kinetic resolution.

Asymmetric Synthesis via Chiral Auxiliary

Asymmetric synthesis utilizing a chiral auxiliary is a powerful strategy to control the stereochemical outcome of a reaction. In this approach, an achiral substrate is temporarily bonded to a chiral molecule (the auxiliary), which directs the stereoselective formation of a new chiral center. The auxiliary is subsequently removed, yielding the desired enantiomerically enriched product.

Logical Workflow for Asymmetric Synthesis

cluster_0 Chiral Auxiliary Approach Start Start Acylation Acylation of Chiral Auxiliary Start->Acylation Chiral Auxiliary Enolate_Formation Enolate Formation Acylation->Enolate_Formation N-Acyloxazolidinone Alkylation Diastereoselective Alkylation Enolate_Formation->Alkylation Chiral Enolate Cleavage Auxiliary Cleavage Alkylation->Cleavage Alkylated Imide Product (R)-2-Methylbut-3-enoic acid Cleavage->Product

Caption: Workflow for the asymmetric synthesis of (R)-2-Methylbut-3-enoic acid using a chiral auxiliary.

Experimental Protocol: Asymmetric Alkylation using a Pseudoephedrine Auxiliary

This protocol is adapted from established methods for the asymmetric alkylation of amide enolates, which are known to proceed with high diastereoselectivity.[6]

Step 1: Amide Formation

  • To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C, add crotonyl chloride (1.1 eq) dropwise.

  • Add triethylamine (B128534) (1.2 eq) and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the N-crotonyl pseudoephedrine amide.

Step 2: Diastereoselective Methylation

  • Dissolve the N-crotonyl pseudoephedrine amide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C under an inert atmosphere.

  • Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate.

  • Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

Step 3: Auxiliary Cleavage

  • Dissolve the methylated amide in a mixture of THF and water.

  • Add a suitable acid (e.g., 6M H2SO4) and reflux the mixture for 12-18 hours.

  • Cool the reaction mixture and extract with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (R)-2-Methylbut-3-enoic acid.

Quantitative Data for Asymmetric Alkylation
AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans OxazolidinoneBenzyl bromide>99:191[4]
Evans OxazolidinoneAllyl iodide>99:185[4]
PseudoephedrineMethyl iodide>95:580-90[6]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers from a racemic mixture. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted.[7][8][9][10] For the synthesis of (R)-2-Methylbut-3-enoic acid, the racemic acid or its ester can be subjected to lipase-catalyzed esterification or hydrolysis, respectively.

Logical Workflow for Enzymatic Resolution

G cluster_1 Enzymatic Kinetic Resolution Racemic_Ester Racemic 2-Methylbut-3-enoic Ester Enzymatic_Hydrolysis Lipase-catalyzed Hydrolysis Racemic_Ester->Enzymatic_Hydrolysis Lipase (B570770), H2O Separation Separation Enzymatic_Hydrolysis->Separation Mixture of (R)-Acid and (S)-Ester R_Acid (R)-2-Methylbut-3-enoic acid Separation->R_Acid S_Ester (S)-Ester Separation->S_Ester

Caption: Workflow for the enzymatic kinetic resolution of a racemic ester to obtain (R)-2-Methylbut-3-enoic acid.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic Ethyl 2-Methylbut-3-enoate

This protocol is based on established procedures for the kinetic resolution of similar chiral carboxylic acid esters.[7][8]

Step 1: Synthesis of Racemic Ethyl 2-Methylbut-3-enoate

  • To a solution of racemic 2-methylbut-3-enoic acid (1.0 eq) in ethanol (B145695) (5.0 eq), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After cooling, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to obtain the racemic ester.

Step 2: Enzymatic Hydrolysis

  • In a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0), suspend the racemic ethyl 2-methylbut-3-enoate.

  • Add an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435). The enzyme loading is typically 10-20% by weight of the substrate.

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (e.e.) of the remaining ester and the formed acid.

  • Stop the reaction at approximately 50% conversion to achieve high e.e. for both the unreacted ester and the product acid.

Step 3: Separation and Isolation

  • Filter off the immobilized enzyme for reuse.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Extract the mixture with diethyl ether.

  • Separate the organic layer. To isolate the (R)-acid, extract the organic layer with a mild base (e.g., saturated NaHCO3).

  • Acidify the basic aqueous extract to pH 2-3 and re-extract with diethyl ether.

  • Dry the organic layer containing the (R)-acid over anhydrous Na2SO4, filter, and concentrate to obtain the final product. The unreacted (S)-ester can be recovered from the initial organic extract.

Quantitative Data for Enzymatic Resolution of Structurally Similar Esters
EnzymeSubstrateEnantiomeric Excess (e.e.) of AcidConversion (%)Reference
Candida rugosa LipaseRacemic 2-arylpropanoic esters>95%~50[8]
Pseudomonas cepacia LipaseRacemic 3-phenylbutanoic acid ethyl ester>99%49[8]
Rhizopus chinensis LipaseRacemic ethyl 2-methylbutyrate92.4%~50[7]

Conclusion

Both asymmetric synthesis using chiral auxiliaries and enzymatic kinetic resolution are highly effective strategies for obtaining enantiomerically pure (R)-2-Methylbut-3-enoic acid. The choice of method will depend on factors such as the availability of starting materials and enzymes, scalability, and cost-effectiveness. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to produce this critical pharmaceutical intermediate with the required high level of stereochemical purity.

References

2-Methylbut-3-enoic Acid: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Methylbut-3-enoic acid, a chiral carboxylic acid, is emerging as a valuable and versatile building block in modern organic synthesis. Its structure, featuring a stereogenic center at the α-position to the carboxyl group and a vinyl functional group, offers multiple reactive sites for the construction of complex molecular architectures with high stereochemical control. The enantiomers, (R)- and (S)-2-methylbut-3-enoic acid, serve as crucial starting materials for the synthesis of a variety of chiral molecules, most notably in the development of novel pharmaceuticals.

The presence of both a chiral center and a reactive double bond allows for a range of stereoselective transformations. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives, providing a handle for further functionalization. The vinyl group is amenable to a variety of addition reactions, including hydrogenations, epoxidations, and cycloadditions, where the existing stereocenter can effectively direct the stereochemical outcome of the newly formed chiral centers.

One of the most significant applications of this chiral building block is in the pharmaceutical industry. For instance, (R)-2-methylbut-3-enoic acid is a key intermediate in the synthesis of Milvexian, an investigational oral Factor XIa inhibitor. Factor XIa is a crucial enzyme in the blood coagulation cascade, and its inhibition is a promising strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants. The precise stereochemistry of the final drug molecule, which is essential for its biological activity and safety profile, is directly derived from the chirality of the (R)-2-methylbut-3-enoic acid starting material.

Key Synthetic Transformations and Applications

The synthetic utility of this compound is demonstrated in various key transformations:

  • Amide Coupling: The carboxylic acid functionality can be activated and coupled with a wide range of amines to form chiral amides. This is a fundamental step in the synthesis of more complex molecules, such as the core of Milvexian.

  • Stereoselective Additions to the Olefin: The vinyl group can undergo various addition reactions. The stereocenter at the adjacent position can influence the facial selectivity of these additions, leading to the formation of new stereocenters with high diastereoselectivity.

  • Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, providing access to complex cyclic systems with multiple stereocenters. The chiral center can act as a controller of stereoselectivity.

Data Presentation

Currently, detailed quantitative data for a broad range of applications is limited in publicly available literature. The primary documented use with some available information is the synthesis of intermediates for Factor XIa inhibitors.

ApplicationStarting MaterialKey TransformationProductYield (%)Enantiomeric/Diastereomeric ExcessReference
Synthesis of Milvexian Intermediate(R)-2-Methylbut-3-enoic acidAmide CouplingChiral amide intermediateData not publicly availableHigh stereospecificity implied

Experimental Protocols

Protocol 1: Synthesis of a Chiral Amide Intermediate for Factor XIa Inhibitors (Illustrative)

This protocol is based on general amide coupling procedures and the known application of (R)-2-methylbut-3-enoic acid in the synthesis of Milvexian.

Objective: To synthesize a chiral amide by coupling (R)-2-methylbut-3-enoic acid with a representative amine.

Materials:

  • (R)-2-Methylbut-3-enoic acid

  • Amine (e.g., benzylamine (B48309) as a model)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)/Hexanes mixture for chromatography

Procedure:

  • To a solution of (R)-2-methylbut-3-enoic acid (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Slowly add a solution of the coupling reagent (e.g., COMU, 1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral amide.

  • Characterize the product by NMR and Mass Spectrometry to confirm its structure and purity. The stereochemical integrity is expected to be maintained throughout this process.

Visualizations

experimental_workflow start Start: (R)-2-Methylbut-3-enoic Acid + Amine reagents Coupling Reagent (e.g., COMU) DIPEA, DCM start->reagents 1. reaction Amide Coupling Reaction (0°C to RT) reagents->reaction 2. workup Aqueous Workup (NaHCO3, Brine) reaction->workup 3. Quench & Extract purification Purification (Column Chromatography) workup->purification 4. Dry & Concentrate product Final Product: Chiral Amide purification->product 5. Isolate

Caption: General workflow for the synthesis of a chiral amide from this compound.

signaling_pathway cluster_synthesis Synthesis of Factor XIa Inhibitor cluster_moa Mechanism of Action R_Acid (R)-2-Methylbut-3-enoic Acid (Chiral Building Block) Amide_Coupling Multi-step Synthesis (including Amide Coupling) R_Acid->Amide_Coupling Introduces Chirality Milvexian Milvexian (Factor XIa Inhibitor) Amide_Coupling->Milvexian FactorXIa Factor XIa Milvexian->FactorXIa Inhibits Thrombosis Thrombosis FactorXIa->Thrombosis Promotes

Application of (R)-2-Methylbut-3-enoic Acid in the Synthesis of the Antithrombotic Agent Milvexian

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milvexian is an investigational, orally bioavailable inhibitor of Factor XIa (FXIa), a serine protease involved in the amplification of thrombin generation in the coagulation cascade.[1][2] By selectively targeting FXIa, Milvexian offers the potential for a novel antithrombotic therapy with a reduced risk of bleeding compared to current standards of care.[1] A key chiral building block in the synthesis of this complex macrocyclic molecule is (R)-2-Methylbut-3-enoic acid. The specific stereochemistry of this intermediate is crucial for the ultimate biological activity of Milvexian.[3] This document provides detailed application notes and protocols for the use of (R)-2-Methylbut-3-enoic acid in the synthesis of a key intermediate of Milvexian.

Chemical Properties and Role in Synthesis

(R)-2-Methylbut-3-enoic acid is a chiral carboxylic acid that serves as a critical precursor for introducing a specific stereocenter into the Milvexian scaffold. Its chemical structure and properties are summarized in the table below.

PropertyValue
IUPAC Name (2R)-2-methylbut-3-enoic acid
CAS Number 20626-49-7
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
Appearance Not specified in provided results
Purity >98% is often required for pharmaceutical synthesis

The 'R' configuration at the chiral center of 2-Methylbut-3-enoic acid is essential for the stereospecific synthesis of Milvexian, ensuring the correct three-dimensional arrangement of the final drug molecule, which is critical for its binding affinity to the FXIa active site and its overall therapeutic efficacy.

Experimental Protocol: Amide Coupling in Milvexian Synthesis

This protocol describes the amide coupling of (R)-2-Methylbut-3-enoic acid with the key intermediate, (S)-tert-butyl (1-(4-(4-amino-1-(difluoromethyl)-1H-pyrazol-5-yl)pyridin-2-yl)but-3-en-1-yl)carbamate, to form a precursor to the macrocyclic core of Milvexian.

Materials:

  • (S)-tert-butyl (1-(4-(4-amino-1-(difluoromethyl)-1H-pyrazol-5-yl)pyridin-2-yl)but-3-en-1-yl)carbamate

  • (R)-2-methylbut-3-enoic acid

  • Pyridine (B92270)

  • Ethyl acetate (B1210297) (EtOAc)

  • Nitrogen (N₂) or Argon (Ar) gas

  • Three-necked round-bottom flask (250 mL)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a 250 mL three-necked round-bottom flask, previously flushed with nitrogen, add a solution of (S)-tert-butyl (1-(4-(4-amino-1-(difluoromethyl)-1H-pyrazol-5-yl)pyridin-2-yl)but-3-en-1-yl)carbamate (5 g, 13.18 mmol) in ethyl acetate (50 mL).

  • Cool the solution to -10 °C using an appropriate cooling bath.

  • To the cooled solution, add (R)-2-methylbut-3-enoic acid (1.72 g, 17.13 mmol) followed by pyridine (4.26 mL, 52.7 mmol).

  • The reaction mixture is then further processed in subsequent steps to yield Milvexian.

Quantitative Data:

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
(S)-tert-butyl (1-(4-(4-amino-1-(difluoromethyl)-1H-pyrazol-5-yl)pyridin-2-yl)but-3-en-1-yl)carbamate379.41513.181
(R)-2-methylbut-3-enoic acid100.121.7217.131.3
Pyridine79.104.17 (density: 0.978 g/mL)52.74

Visualizations

Logical Relationship: Synthesis of Milvexian Precursor

The following diagram illustrates the key amide coupling step in the synthesis of a Milvexian precursor.

milvexian_synthesis_step Amine (S)-tert-butyl (1-(4-(4-amino-1-(difluoromethyl)- 1H-pyrazol-5-yl)pyridin-2-yl)but-3-en-1-yl)carbamate Reagents Pyridine, EtOAc -10 °C Amine->Reagents CarboxylicAcid (R)-2-Methylbut-3-enoic acid CarboxylicAcid->Reagents Product tert-butyl ((S)-1-(4-(1-(difluoromethyl)-4-((R)-2-methylbut-3-enamido)- 1H-pyrazol-5-yl)pyridin-2-yl)but-3-en-1-yl)carbamate Reagents->Product Amide Coupling

Caption: Amide coupling of (R)-2-Methylbut-3-enoic acid with a key amine intermediate.

Experimental Workflow: Amide Coupling Protocol

This diagram outlines the step-by-step workflow for the amide coupling reaction.

experimental_workflow start Start step1 Add amine intermediate solution to a N₂ flushed flask start->step1 step2 Cool the solution to -10 °C step1->step2 step3 Add (R)-2-Methylbut-3-enoic acid step2->step3 step4 Add Pyridine step3->step4 step5 Proceed to subsequent reaction steps step4->step5 end End step5->end

Caption: Step-by-step workflow for the amide coupling reaction.

Signaling Pathway: Mechanism of Action of Milvexian

Milvexian acts as a direct inhibitor of Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade. The diagram below illustrates this mechanism.

coagulation_cascade FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa Prothrombin Prothrombin FIXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibrin Fibrin (Clot) Fibrinogen->Fibrin Milvexian Milvexian Milvexian->FXIa Inhibits

Caption: Milvexian inhibits Factor XIa, disrupting the coagulation cascade.

References

Application Note and Protocol for the GC-MS Analysis of 2-Methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the quantitative analysis of 2-Methylbut-3-enoic acid in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol details sample preparation, derivatization, GC-MS parameters, and data analysis. This methodology is intended for researchers, scientists, and professionals in the field of drug development and metabolic research.

Introduction

This compound is a short-chain fatty acid with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol .[1] The analysis of such volatile and semi-volatile organic compounds is effectively achieved using GC-MS, a robust technique known for its high chromatographic resolution and sensitivity.[2] Due to the polar nature of the carboxylic acid group, derivatization is typically required to enhance volatility and thermal stability for optimal GC analysis.[2][3][4] This protocol outlines a silylation-based derivatization method followed by GC-MS analysis.

Experimental Protocol

This protocol is adapted from established methods for the analysis of short-chain fatty acids and related compounds.

2.1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following steps are recommended for plasma or serum samples.

  • Internal Standard Spiking: To 100 µL of the sample (e.g., plasma, serum, or cell culture supernatant), add a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Protein Precipitation: Add 400 µL of a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate proteins.[2]

  • Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at high speed (e.g., 14,000 rcf) for 2 minutes to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas. This step is crucial to remove any water that could interfere with the derivatization process.[2][5]

2.2. Derivatization (Silylation)

Derivatization is a key step to increase the volatility of this compound for GC-MS analysis.[3] Silylation is a common and effective method.

  • Reagent Addition: To the dried residue from the previous step, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[2]

  • Solvent Addition: Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.[2]

  • Incubation: Securely cap the vial and heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[2]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

2.3. GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of the derivatized this compound.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)[2][6]
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)[3]
Injector Temperature250-280°C[2]
Injection ModeSplitless or Split (e.g., 50:1)[3]
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 60-80°C, hold for 2 minutes, then ramp at 10-15°C/min to a final temperature of 280-300°C, and hold for 5 minutes.[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[2]
Ion Source Temperature200-250°C[3][4]
Transfer Line Temperature275-280°C[3][7]
Acquisition ModeSelected Ion Monitoring (SIM) for quantitative analysis and Full Scan for qualitative analysis.

2.4. Quantitative Data

For quantitative analysis using SIM mode, characteristic ions of the derivatized this compound and the internal standard should be monitored. The table below provides hypothetical quantitative data for reference.

Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z) LOD (µM) LOQ (µM)
TMS-2-Methylbut-3-enoic acid~8.515773, 1170.10.5
Internal StandardVariesVariesVaries--

Note: The retention time and mass-to-charge ratios are predictive and should be confirmed experimentally with a pure standard.

Visualizations

3.1. Experimental Workflow

The overall experimental workflow from sample preparation to data analysis is illustrated in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Add_Silylating_Agent Add Silylating Agent Evaporation->Add_Silylating_Agent Heating Heating Add_Silylating_Agent->Heating Injection Injection Heating->Injection GC_Separation GC Separation Injection->GC_Separation EI_Ionization EI Ionization GC_Separation->EI_Ionization MS_Detection MS Detection (SIM/Scan) EI_Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for GC-MS analysis of this compound.

3.2. Logical Relationship of Key Steps

The logical progression and critical dependencies of the analytical steps are highlighted below.

Logical_Flow cluster_sample_handling Sample Integrity cluster_analyte_prep Analyte Preparation cluster_instrumental_analysis Instrumental Analysis cluster_result Result Sample_Collection Accurate Sample Collection Internal_Standard Precise Internal Standard Addition Sample_Collection->Internal_Standard Protein_Removal Efficient Protein Removal Internal_Standard->Protein_Removal Complete_Drying Complete Solvent Evaporation Protein_Removal->Complete_Drying Derivatization_Reaction Complete Derivatization Complete_Drying->Derivatization_Reaction GC_Conditions Optimized GC Conditions Derivatization_Reaction->GC_Conditions MS_Parameters Appropriate MS Parameters GC_Conditions->MS_Parameters Accurate_Quantification Accurate Quantification MS_Parameters->Accurate_Quantification

Caption: Key dependencies for accurate GC-MS analysis.

References

Application Note: HPLC Method for Enantiomeric Separation of 2-Methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (R)- and (S)-2-Methylbut-3-enoic acid. The method employs a polysaccharide-based chiral stationary phase (CSP), which provides excellent resolution and peak shape for the two enantiomers. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate quantification of these enantiomers for quality control, pharmacokinetic studies, and stereoselective synthesis.

Introduction

2-Methylbut-3-enoic acid is a chiral carboxylic acid with a stereocenter at the C2 position, leading to the existence of two enantiomers. As with many chiral molecules, these enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify the individual enantiomers is critical in the pharmaceutical industry.[1][2] Direct separation of enantiomers is achieved by creating a transient diastereomeric complex with a chiral selector, which in this method is the chiral stationary phase.[3] This application note presents a reliable HPLC method using a polysaccharide-based CSP for the direct resolution of this compound enantiomers.

Experimental Workflow

Chiral HPLC Workflow Experimental Workflow for Chiral HPLC Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Racemic Standard Solution Filter Filter through 0.45 µm Syringe Filter Standard_Prep->Filter Sample_Prep Prepare Sample Solution Sample_Prep->Filter Equilibrate Equilibrate Column Filter->Equilibrate To HPLC HPLC_System HPLC System with Chiral Column Inject Inject Sample/ Standard Equilibrate->Inject Chromatogram Obtain Chromatogram Inject->Chromatogram Data Acquisition Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Enantiomers Integrate->Quantify

Caption: Workflow for Chiral Analysis of this compound.

Data Presentation

The following table summarizes the expected chromatographic parameters for the separation of the two enantiomers of this compound. These values are illustrative and may vary based on the specific instrumentation and laboratory conditions.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) Approx. 8.5 minApprox. 9.8 min
Resolution (R_s) > 1.5
Linearity (R²) > 0.999> 0.999
Limit of Quantification (LOQ) 0.5 µg/mL0.5 µg/mL
Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 98 - 102%98 - 102%

Experimental Protocols

Protocol 1: Chiral HPLC Analysis

1. Instrumentation and Columns:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chiral stationary phase (CSP) column suitable for acidic compounds (e.g., a polysaccharide-based chiral column like Chiralpak AD-H or similar).[4][5]

2. Reagents and Materials:

  • n-Hexane (HPLC grade)

  • Isopropanol (B130326) (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Racemic this compound standard

  • Sample Diluent: Mobile Phase

3. Chromatographic Conditions:

ParameterValue
Mobile Phase n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v)[4]
Flow Rate 0.8 mL/min[4]
Column Temperature 25 °C[4]
Detection Wavelength 210 nm[5]
Injection Volume 10 µL[4]

4. Sample Preparation:

  • Standard Preparation: Prepare a solution of the racemic standard in the mobile phase at a concentration of approximately 0.5 mg/mL.[4]

  • Sample Preparation: Dissolve the sample in the mobile phase to a similar concentration. Ensure complete dissolution and filter through a 0.45 µm PTFE syringe filter.[4]

5. Analysis Procedure:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes at a flow rate of 0.8 mL/min or until a stable baseline is achieved.

  • Inject 10 µL of the standard solution to verify system suitability, including resolution, theoretical plates, and tailing factor.

  • Inject the prepared sample solutions.

  • Integrate the peaks corresponding to the (R) and (S) enantiomers.

  • Calculate the concentration and enantiomeric excess of the sample based on the peak areas of the standard.

Discussion

The developed HPLC method successfully separates the enantiomers of this compound. The use of a polysaccharide-based chiral stationary phase provides the necessary enantioselectivity.[3] The normal-phase mobile phase, consisting of hexane (B92381) and isopropanol with a TFA modifier, results in good peak shapes and a reasonable analysis time. The small amount of trifluoroacetic acid in the mobile phase is crucial for protonating the carboxylic acid, which improves peak shape and retention for acidic compounds on this type of stationary phase.[6] This method serves as a robust starting point for method development and validation in both research and pharmaceutical quality control settings.

References

Derivatisierung von 2-Methylbut-3-ensäure für die GC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die Gaschromatographie (GC), oft gekoppelt mit der Massenspektrometrie (MS), ist eine leistungsstarke Technik zur Analyse von flüchtigen und thermisch stabilen Verbindungen. Kurzkettige ungesättigte Carbonsäuren wie die 2-Methylbut-3-ensäure stellen aufgrund ihrer hohen Polarität und geringen Flüchtigkeit eine analytische Herausforderung dar. Diese Eigenschaften führen oft zu schlechter Peakform (Tailing) und geringer Empfindlichkeit bei der GC-Analyse.[1] Um diese Einschränkungen zu überwinden, ist ein Derivatisierungsschritt unerlässlich.[2][3][4] Die Derivatisierung wandelt die polare Carboxylgruppe in einen weniger polaren und flüchtigeren Ester oder Silylester um, was die chromatographische Leistung und die Nachweisempfindlichkeit erheblich verbessert.[1][4][5]

In diesen Anwendungshinweisen werden zwei gängige und effektive Derivatisierungsprotokolle für die Analyse von 2-Methylbut-3-ensäure mittels GC-MS detailliert beschrieben: die Veresterung zu Methylestern (FAMEs) mit Bortrifluorid-Methanol und die Silylierung zu Trimethylsilylestern (TMS-Estern) mit Silylierungsreagenzien wie BSTFA oder MSTFA.

Prinzip der Derivatisierung

Veresterung (Methylierung): Bei dieser Methode wird die Carbonsäuregruppe (-COOH) mit einem Alkohol (hier Methanol) in Gegenwart eines sauren Katalysators (Bortrifluorid, BF₃) umgesetzt.[6] Das BF₃ protoniert ein Sauerstoffatom der Carboxylgruppe, was die Säure reaktiver für den nukleophilen Angriff durch Methanol macht. Das Ergebnis ist die Bildung eines flüchtigeren und weniger polaren Fettsäuremethylesters (FAME) und Wasser.[6] Die Reaktion ist umkehrbar, daher ist die Entfernung von Wasser entscheidend, um hohe Ausbeuten zu erzielen.[6]

Silylierung: Bei der Silylierung wird das aktive Wasserstoffatom der Carboxylgruppe durch eine Trimethylsilyl-(TMS)-Gruppe ersetzt.[2][3] Reagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) oder N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) werden häufig verwendet, oft mit einem Katalysator wie Trimethylchlorsilan (TMCS), um die Reaktion zu beschleunigen.[1][2] Die resultierenden TMS-Derivate sind thermisch stabil und deutlich flüchtiger als die ursprüngliche Säure.[7]

Experimentelle Protokolle

Wichtiger Hinweis: Beide Methoden sind feuchtigkeitsempfindlich. Wässrige Proben müssen vor der Derivatisierung getrocknet werden, beispielsweise durch Lyophilisation oder Eindampfen unter einem Stickstoffstrom.[1][8]

Dieses Protokoll ist eine robuste Methode zur Bildung von Fettsäuremethylestern (FAMEs) und eignet sich gut für freie Fettsäuren.[1][5]

Benötigte Materialien:

  • Probe, die 2-Methylbut-3-ensäure enthält (getrocknet oder in einem aprotischen Lösungsmittel)

  • Bortrifluorid-Methanol-Lösung (z. B. 10-14 % BF₃ in Methanol)[1][6]

  • Hexan (GC-Qualität)

  • Gesättigte Natriumchlorid (NaCl)-Lösung

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Reaktionsgefäße (z. B. 5-mL-Glasvials mit Schraubverschluss)

  • Heizblock oder Ofen

  • Vortexmischer

  • Pipetten

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Überführen Sie eine bekannte Menge der Probe (z. B. 1-25 mg) in ein Reaktionsgefäß.[6] Falls die Probe in Wasser gelöst ist, dampfen Sie sie zur Trockne ein.[6]

  • Reagenz hinzufügen: Geben Sie 2 mL der BF₃-Methanol-Lösung in das Reaktionsgefäß.[6]

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 10-60 Minuten bei 60-90 °C. Die genaue Zeit und Temperatur können je nach Anwendung optimiert werden.[1][9][10] Eine gängige Empfehlung ist 60 Minuten bei 60 °C.[1]

  • Abkühlen: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.

  • Extraktion: Fügen Sie 0,5 mL gesättigte NaCl-Lösung und 0,6 mL Hexan hinzu.[1] Verschließen Sie das Gefäß und vortexen Sie es für 10-20 Sekunden, um die gebildeten Methylester in die Hexan-Phase zu extrahieren.[1]

  • Phasentrennung: Lassen Sie die Phasen sich trennen. Die obere organische Phase enthält die FAME-Derivate.

  • Trocknung und Überführung: Überführen Sie die obere Hexan-Schicht vorsichtig in ein sauberes GC-Vial, das eine kleine Menge wasserfreies Natriumsulfat enthält, um restliches Wasser zu entfernen.[9]

  • Analyse: Die Probe ist nun bereit für die Injektion in das GC-MS-System.

Die Silylierung ist eine vielseitige Methode, die neben Carboxylgruppen auch andere funktionelle Gruppen wie Hydroxyl- und Amingruppen derivatisieren kann.[1] MSTFA ist das flüchtigste der Silylacetamide und eignet sich besonders für die Spurenanalyse.[9]

Benötigte Materialien:

  • Probe, die 2-Methylbut-3-ensäure enthält (getrocknet)

  • Silylierungsreagenz: MSTFA oder BSTFA, oft mit 1 % TMCS als Katalysator[1]

  • Geeignetes Lösungsmittel (z. B. Pyridin, Acetonitril, Dichlormethan)

  • Reaktionsgefäße (z. B. 2-mL-GC-Vials mit Septumkappe)

  • Heizblock oder Ofen

  • Vortexmischer

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Stellen Sie sicher, dass die Probe vollständig trocken ist. Überführen Sie eine bekannte Menge in ein GC-Vial.

  • Lösungsmittel und Reagenz hinzufügen: Lösen Sie die Probe in einem geeigneten aprotischen Lösungsmittel (z. B. 100 µL). Fügen Sie das Silylierungsreagenz hinzu (z. B. 50 µL MSTFA + 1 % TMCS).[1] Es wird ein molarer Überschuss des Reagenz von mindestens 2:1 im Verhältnis zu den aktiven Wasserstoffatomen empfohlen.[2]

  • Reaktion: Verschließen Sie das Vial sofort und vortexen Sie es kurz. Erhitzen Sie das Vial für 30-60 Minuten bei 60-80 °C.[1][9] Für Carbonsäuren sind oft höhere Temperaturen und längere Zeiten erforderlich als für Alkohole.[2]

  • Abkühlen: Lassen Sie das Vial auf Raumtemperatur abkühlen.

  • Analyse: Die Probe kann direkt in das GC-MS-System injiziert werden. Eine Verdünnung mit einem geeigneten Lösungsmittel kann vor der Injektion erforderlich sein.

Workflow-Diagramm

Das folgende Diagramm veranschaulicht den allgemeinen Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.

Derivatization_Workflow cluster_derivatization Derivatisierung start Probe mit 2-Methylbut-3-ensäure prep Probenvorbereitung (z.B. Extraktion, Trocknung) start->prep ester Option A: Veresterung (BF3-Methanol) prep->ester silyl Option B: Silylierung (MSTFA/BSTFA) prep->silyl workup Aufarbeitung (z.B. Extraktion, Neutralisation) ester->workup gcms GC-MS Injektion & Analyse silyl->gcms workup->gcms data Datenerfassung & Auswertung gcms->data

Abbildung 1: Allgemeiner Workflow für die Derivatisierung und GC-MS-Analyse.

Quantitative Daten und GC-MS-Bedingungen

Die Wahl der Derivatisierungsmethode und der GC-Bedingungen beeinflusst die quantitativen Ergebnisse. Die folgende Tabelle fasst typische Parameter und Leistungsdaten zusammen, die aus der Literatur für verwandte kurzkettige Fettsäuren abgeleitet wurden.

Tabelle 1: Vergleich der Derivatisierungsmethoden

Parameter Veresterung (BF₃-Methanol) Silylierung (MSTFA/BSTFA) Referenz
Reaktionszeit 10–90 Minuten 30–60 Minuten [1][9][10]
Reaktionstemperatur 60–100 °C 60–80 °C [1][9][11]
Reagenzstabilität Stabil für ca. 2 Jahre Feuchtigkeitsempfindlich, frisch verwenden [9][11]
Nebenprodukte Flüchtige Nebenprodukte Nicht-flüchtige und flüchtige Nebenprodukte [3][6]
Aufarbeitung Flüssig-Flüssig-Extraktion erforderlich Oft direkte Injektion möglich [1][9]
LOD/LOQ ng/mL bis pg Bereich pg Bereich [12][13]
Linearität (r²) > 0,99 > 0,99 [12][13]

| Wiederfindung (%) | 80–119 % | Variabel, kann optimiert werden |[13] |

Tabelle 2: Typische GC-MS-Analysebedingungen

Parameter Einstellung
GC-Säule Schwach bis mittelpolar, z.B. 5% Phenyl-Methylpolysiloxan (DB-5ms, HP-5ms), 30 m x 0,25 mm ID, 0,25 µm Filmdicke
Trägergas Helium, konstante Flussrate (z.B. 1,0-1,5 mL/min)
Injektor-Temperatur 250 °C
Injektionsmodus Splitless oder Split (z.B. 10:1)
Ofentemperaturprogramm Start bei 50-60 °C (2 min halten), dann mit 5-10 °C/min auf 250 °C, halten für 5 min
MS-Transferline-Temp. 280 °C
Ionenquelle-Temperatur 230 °C
Ionisationsenergie 70 eV (Elektronenstoßionisation, EI)

| Scan-Modus | Full Scan (z.B. m/z 40-400) oder Selected Ion Monitoring (SIM) für höhere Empfindlichkeit |

Hinweis: Die hier aufgeführten Bedingungen sind allgemeine Richtwerte und müssen für spezifische Instrumente und Anwendungen optimiert werden.

Fehlerbehebung

  • Geringe Ausbeute/Keine Peaks: Überprüfen Sie auf Feuchtigkeit in der Probe oder den Reagenzien. Stellen Sie sicher, dass die Reaktionstemperatur und -zeit ausreichend waren.

  • Peak-Tailing: Unvollständige Derivatisierung. Erhöhen Sie den Überschuss an Derivatisierungsreagenz, die Reaktionstemperatur oder die Zeit.[1]

  • Zusätzliche Peaks im Chromatogramm: Können von Reagenz-Nebenprodukten oder Verunreinigungen stammen. Analysieren Sie immer eine Reagenz-Leerprobe.[6]

  • Schlechte Reproduzierbarkeit: Achten Sie auf präzises Pipettieren und konsistente Reaktionsbedingungen (Zeit und Temperatur).

Fazit

Die Derivatisierung von 2-Methylbut-3-ensäure ist ein entscheidender Schritt für eine erfolgreiche und quantitative GC-MS-Analyse. Sowohl die Veresterung mit BF₃-Methanol als auch die Silylierung mit MSTFA/BSTFA sind bewährte Methoden, um die Flüchtigkeit zu erhöhen und die chromatographische Leistung zu verbessern. Die Wahl des Verfahrens hängt von der Probenmatrix, den verfügbaren Reagenzien und den spezifischen analytischen Anforderungen ab. Durch die sorgfältige Befolgung der beschriebenen Protokolle und die Optimierung der GC-MS-Parameter können Forscher zuverlässige und genaue quantitative Daten für diese und ähnliche Verbindungen erzielen.

References

Asymmetric Synthesis of 2-Methylbut-3-enoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 2-Methylbut-3-enoic acid, a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. The (R)-enantiomer, in particular, is a key intermediate in the synthesis of Milvexian, a Factor XIa inhibitor. Two primary methodologies are presented: diastereoselective alkylation using an Evans-type chiral auxiliary and enzymatic kinetic resolution of a racemic mixture.

Method 1: Asymmetric Synthesis via Evans Chiral Auxiliary

The use of chiral auxiliaries is a robust strategy for establishing stereocenters in acyclic systems. Evans oxazolidinones are a class of chiral auxiliaries that have been extensively used to achieve highly diastereoselective alkylation of carboxylic acid derivatives.[1][2][3][4] This method involves the temporary attachment of a chiral auxiliary to an achiral carboxylic acid derivative, followed by a diastereoselective alkylation reaction. Subsequent removal of the auxiliary yields the desired enantiomerically enriched carboxylic acid.[1][2][5]

Logical Workflow for Asymmetric Synthesis using an Evans Auxiliary

G cluster_0 Preparation cluster_1 Diastereoselective Alkylation cluster_2 Cleavage and Recovery start Start with Achiral Acid Chloride acylation Acylation start->acylation auxiliary Chiral Auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) auxiliary->acylation enolate Enolate Formation (e.g., NaHMDS or LDA) acylation->enolate alkylation Alkylation (e.g., Methyl Iodide) enolate->alkylation diastereomer Single Diastereomer Product alkylation->diastereomer cleavage Auxiliary Cleavage (e.g., LiOH/H2O2) diastereomer->cleavage product Enantiomerically Pure This compound cleavage->product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Caption: Workflow for Evans Auxiliary-based Asymmetric Synthesis.

Experimental Protocol: Diastereoselective Alkylation

This protocol is based on established procedures for the asymmetric alkylation of N-acyloxazolidinones.[4][5]

Step 1: Acylation of the Chiral Auxiliary

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral auxiliary, for example, (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq), in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add freshly prepared but-3-enoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the N-acyl oxazolidinone by column chromatography on silica (B1680970) gel.

Step 2: Diastereoselective Methylation

  • Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.[5]

  • Add methyl iodide (CH₃I) (1.5 eq) to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

Step 3: Auxiliary Cleavage

  • Upon completion of the alkylation, quench the reaction at -78 °C by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and remove the THF under reduced pressure.

  • Dissolve the residue in a mixture of THF and water.

  • Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (H₂O₂) followed by a 2M aqueous solution of lithium hydroxide (B78521) (LiOH).

  • Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for 4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • Acidify the aqueous layer to pH ~2 with a 1M hydrochloric acid (HCl) solution.

  • Extract the desired this compound with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.

  • The chiral auxiliary can be recovered from the aqueous layer by extraction with dichloromethane.[5]

Quantitative Data (Representative)
StepProductYield (%)Diastereomeric Excess (de) (%)Enantiomeric Excess (ee) (%)
1N-(But-3-enoyl)oxazolidinone85-95N/AN/A
2N-(2-Methylbut-3-enoyl)oxazolidinone80-90>98N/A
3(R)- or (S)-2-Methylbut-3-enoic Acid85-95N/A>98

Note: Yields and selectivities are representative and can vary based on the specific chiral auxiliary, reagents, and reaction conditions used.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted. For the synthesis of chiral carboxylic acids, this often involves the enantioselective esterification of a racemic acid or the enantioselective hydrolysis of a racemic ester.[6][7]

Logical Workflow for Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Esterification cluster_1 Separation racemic_acid Racemic this compound esterification Lipase-catalyzed Esterification (e.g., with an alcohol) racemic_acid->esterification ester (R)-Ester esterification->ester unreacted_acid (S)-2-Methylbut-3-enoic Acid esterification->unreacted_acid separation Chromatographic or Chemical Separation ester->separation unreacted_acid->separation final_ester Enantiopure (R)-Ester separation->final_ester final_acid Enantiopure (S)-Acid separation->final_acid hydrolysis Hydrolysis final_ester->hydrolysis to obtain (R)-acid hydrolysis->final_acid to obtain (R)-acid

Caption: Workflow for Enzymatic Kinetic Resolution via Esterification.

Experimental Protocol: Lipase-Catalyzed Resolution of Racemic this compound Ester

This protocol is based on general procedures for the enzymatic resolution of chiral carboxylic acids and their esters.[7][8]

Step 1: Synthesis of Racemic Methyl 2-Methylbut-3-enoate

  • To a solution of racemic this compound (1.0 eq) in methanol (B129727) (excess), add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the racemic ester.

Step 2: Enzymatic Hydrolysis

  • In a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7), suspend the racemic methyl 2-methylbut-3-enoate (1.0 eq).

  • Add an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB) or a lipase from Pseudomonas cepacia. The enzyme loading will depend on its activity.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining ester and the produced acid.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.

  • Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

  • Acidify the aqueous solution to pH ~2 with 1M HCl.

  • Extract the unreacted ester and the product acid with an organic solvent.

  • Separate the unreacted ester from the carboxylic acid by extraction with a basic aqueous solution (e.g., NaHCO₃). The acid will move to the aqueous phase, while the ester remains in the organic phase.

  • Acidify the aqueous phase and re-extract the enantiomerically enriched acid.

  • The enantiomerically enriched ester can be hydrolyzed chemically to obtain the other enantiomer of the acid.

Quantitative Data (Representative)
SubstrateEnzymeConversion (%)Enantiomeric Excess (ee) of Acid (%)Enantiomeric Excess (ee) of Ester (%)
Racemic Methyl 2-Methylbut-3-enoateImmobilized CALB~50>95>95
Racemic this compoundImmobilized Lipase~50>95 (for unreacted acid)>95 (for ester product)

Note: The enantioselectivity and reaction rate are highly dependent on the specific enzyme, substrate, solvent, and reaction conditions.

Conclusion

Both diastereoselective alkylation using Evans chiral auxiliaries and enzymatic kinetic resolution are effective methods for the asymmetric synthesis of this compound. The choice of method will depend on factors such as the desired enantiomer, scale of the reaction, cost, and available equipment. The chiral auxiliary approach offers high stereocontrol and predictability, while enzymatic resolution provides an environmentally friendly alternative, particularly for large-scale production. For both methods, careful optimization of reaction conditions is crucial to achieve high yields and enantiomeric purity.

References

Application Notes and Protocols for the Synthesis of 2-Methylbut-3-enoic Acid Ester via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a proposed synthesis of 2-methylbut-3-enoic acid ester, a valuable intermediate in organic synthesis, utilizing a Grignard reaction. The described methodology is based on the principles of 1,4-conjugate addition of Grignard reagents to α,β-unsaturated esters.

Introduction

This compound and its esters are important building blocks in the synthesis of various natural products and pharmaceuticals. The Grignard reaction offers a powerful tool for carbon-carbon bond formation. This application note details a proposed method for the synthesis of a this compound ester via the 1,4-conjugate addition of a methyl Grignard reagent to an appropriate α,β-unsaturated ester substrate. While direct synthesis of this specific ester via a Grignard reaction is not extensively documented, the principles of conjugate addition are well-established.[1][2][3]

Proposed Synthetic Pathway

The proposed synthesis involves the 1,4-conjugate addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to an ester of but-3-enoic acid. This reaction is expected to proceed via a nucleophilic attack of the Grignard reagent on the β-carbon of the α,β-unsaturated ester, followed by protonation during workup to yield the desired this compound ester.

Experimental Protocol

This protocol is a proposed methodology and may require optimization.

1. Preparation of Methylmagnesium Bromide (Grignard Reagent)

  • Materials:

    • Magnesium turnings

    • Bromomethane (B36050) (or methyl iodide)

    • Anhydrous diethyl ether (or THF)

    • Iodine crystal (as an initiator)

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask and add a small crystal of iodine.

    • In the dropping funnel, place a solution of bromomethane in anhydrous diethyl ether.

    • Add a small amount of the bromomethane solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.

    • Once the reaction has started, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[4]

2. Conjugate Addition Reaction

  • Materials:

  • Procedure:

    • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve ethyl but-3-enoate in anhydrous diethyl ether.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared methylmagnesium bromide solution dropwise to the cooled solution of the ester with vigorous stirring.

    • Maintain the temperature at -78 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the flask is still in the cooling bath.

    • Allow the mixture to warm to room temperature.

3. Workup and Purification

  • Materials:

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the pure this compound ester.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed synthesis.

Reagent/ProductMolecular Weight ( g/mol )Moles (mmol)Amount UsedExpected Yield (%)Expected Product Amount (g)
Magnesium Turnings24.311202.92 g--
Bromomethane94.9411010.44 g--
Ethyl but-3-enoate114.1410011.41 g--
Ethyl 2-methylbut-3-enoate128.17--75 (assumed)9.61

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound ester.

experimental_workflow Workflow for this compound Ester Synthesis cluster_grignard Grignard Reagent Preparation cluster_conjugate_addition Conjugate Addition cluster_workup Workup and Purification A 1. Add Mg turnings and I2 to flame-dried flask B 2. Prepare CH3Br solution in anhydrous ether A->B C 3. Initiate reaction and add CH3Br dropwise B->C D 4. Stir to complete formation of CH3MgBr C->D G 7. Add Grignard reagent dropwise at -78°C D->G Add to ester solution E 5. Dissolve ethyl but-3-enoate in anhydrous ether F 6. Cool ester solution to -78°C E->F F->G H 8. Stir at -78°C G->H I 9. Quench reaction with sat. aq. NH4Cl H->I Proceed to workup J 10. Warm to room temperature I->J K 11. Extract with diethyl ether J->K L 12. Wash, dry, and concentrate K->L M 13. Purify by column chromatography L->M

Caption: Experimental workflow for the synthesis of this compound ester.

References

Application Note: Purification of Synthetic 2-Methylbut-3-enoic Acid by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbut-3-enoic acid is a valuable chiral building block in organic synthesis, utilized in the development of novel pharmaceuticals and other complex molecules. Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and potentially isomeric impurities. Therefore, a robust purification strategy is essential to obtain the high-purity material required for downstream applications. This document provides detailed protocols for the purification of synthetic this compound using high-performance liquid chromatography (HPLC) and gas chromatography (GC), including methods for purity analysis. The protocols are based on established methods for structurally similar unsaturated carboxylic acids due to the limited availability of specific procedures for this compound.

Data Presentation

The selection of a purification technique depends on the desired scale, purity requirements, and the nature of the impurities. Below is a summary of expected performance for the described chromatographic methods.

ParameterPreparative HPLCAnalytical HPLCGas Chromatography (as FAME)
Stationary Phase C18 silica (B1680970) gelC18 silica gelDB-FFAP or similar polar phase
Mobile/Carrier Gas Acetonitrile (B52724)/Water with 0.1% Formic AcidAcetonitrile/Water with 0.1% Formic AcidHelium or Nitrogen
Typical Purity >98%N/A (for analysis)N/A (for analysis)
Expected Recovery 80-95%N/AN/A
Scale Milligrams to GramsMicrogramsMicrograms
Primary Use Isolation and PurificationPurity assessment and reaction monitoringPurity assessment and quantification

Experimental Protocols

Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the purification of this compound on a milligram to gram scale.

Materials:

  • Crude synthetic this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (reagent grade)

  • Preparative HPLC system with a UV detector

  • Preparative C18 reversed-phase column (e.g., 21.2 x 150 mm, 5 µm particle size)

Method:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 5% to 40% B over 20 minutes is a good starting point. This can be optimized to achieve the best separation.

    • Flow Rate: A typical flow rate for a 21.2 mm ID column is 20 mL/min.

    • Detection: UV detection at 210 nm.

    • Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Fraction Collection: Collect fractions corresponding to the main peak of this compound.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The final product can be further dried under high vacuum.

Analytical High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is for determining the purity of the synthesized and purified this compound.

Materials:

  • Purified this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (reagent grade)

  • Analytical HPLC system with a UV or PDA detector

  • Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Method:

  • Sample Preparation: Prepare a stock solution of the purified acid in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution with the initial mobile phase to a working concentration of about 0.1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 40% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample.

Gas Chromatography (GC) for Volatility-Based Analysis

For analysis by GC, this compound is often derivatized to its more volatile methyl ester (FAME - Fatty Acid Methyl Ester).

Derivatization to Methyl Ester:

  • Dissolve approximately 10 mg of the acid in 1 mL of anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid (1-2 drops).

  • Reflux the mixture for 1-2 hours.

  • After cooling, add 1 mL of water and extract the methyl ester with 1 mL of hexane (B92381) or diethyl ether.

  • The organic layer is then used for GC analysis.

GC Protocol:

Materials:

  • Derivatized sample (methyl 2-methylbut-3-enoate)

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • DB-FFAP column (30 m x 0.32 mm, 0.5 µm film thickness) or equivalent polar capillary column

  • Helium or Nitrogen as carrier gas

Method:

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: Start at 60 °C for 4 minutes, then ramp to 140 °C at 10 °C/min, followed by a ramp to 200 °C at 40 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: Constant flow of 1.5 mL/min.

    • Injection: 1 µL with a split ratio of 50:1.

  • Data Analysis: The retention time and peak area can be used to identify and quantify the methyl ester of this compound.

Visualizations

PurificationWorkflow crude Crude Synthetic This compound dissolve Dissolve in Minimal Mobile Phase crude->dissolve filter Filter (0.45 µm) dissolve->filter prep_hplc Preparative HPLC (C18 Column) filter->prep_hplc fractions Collect Pure Fractions prep_hplc->fractions evaporate Solvent Evaporation (Rotary Evaporator) fractions->evaporate pure_product Pure this compound evaporate->pure_product analytical_hplc Analytical HPLC (Purity Check) pure_product->analytical_hplc gc_analysis GC Analysis (as FAME) pure_product->gc_analysis

Caption: Workflow for the purification and analysis of this compound.

HPLC_Method_Development start Start Method Development column Select Column (e.g., C18) start->column mobile_phase Choose Mobile Phase (ACN/H2O + Acid) column->mobile_phase gradient Optimize Gradient mobile_phase->gradient flow_rate Adjust Flow Rate gradient->flow_rate detection Set Detection (UV 210 nm) flow_rate->detection end Validated Method detection->end

Application Notes and Protocols for the Scale-up Synthesis of 2-Methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Methylbut-3-enoic acid, a valuable chiral building block in organic synthesis. The synthetic strategy involves a two-step process commencing with the α-methylation of allyl cyanide to yield 2-methyl-3-butenenitrile (B95465), followed by its hydrolysis to the target carboxylic acid. This application note details the experimental protocols, reaction parameters, and purification methods suitable for laboratory and pilot-plant scale production. All quantitative data is summarized for clarity, and key processes are illustrated with diagrams.

Introduction

This compound, also known as 2-vinylpropionic acid, is a branched-chain unsaturated carboxylic acid. Its structure, featuring a chiral center and a vinyl group, makes it a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals.[1] The (R)-enantiomer, in particular, is a key intermediate in the synthesis of novel therapeutic agents.[1] The demand for efficient and scalable synthetic routes to this compound is therefore of significant interest to the chemical and pharmaceutical industries.

This document outlines a robust and scalable two-step synthesis of this compound. The first step involves the selective α-methylation of allyl cyanide, a readily available starting material. The subsequent step is the hydrolysis of the resulting 2-methyl-3-butenenitrile to the final product. The protocols provided are designed to be clear, reproducible, and adaptable for scaling up production.

Overall Reaction Pathway

The synthesis of this compound is achieved through a two-step reaction sequence starting from allyl cyanide.

G AllylCyanide Allyl Cyanide Nitrile 2-Methyl-3-butenenitrile AllylCyanide->Nitrile Step 1: α-Methylation (Phase-Transfer Catalysis) CarboxylicAcid This compound Nitrile->CarboxylicAcid Step 2: Acid Hydrolysis

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Scale-up Synthesis of 2-Methyl-3-butenenitrile via Phase-Transfer Catalysis

This protocol describes the α-methylation of allyl cyanide using phase-transfer catalysis (PTC), a technique well-suited for industrial applications due to its mild reaction conditions, high yields, and use of inexpensive reagents.[2]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)Notes
Allyl Cyanide67.091.0Starting material
Methyl Iodide141.941.2Methylating agent
Sodium Hydroxide (B78521) (50% aq.)40.002.0Base
Tetrabutylammonium (B224687) Bromide (TBAB)322.370.05Phase-transfer catalyst
Toluene (B28343)92.14-Solvent

Table 1: Reagents for the synthesis of 2-Methyl-3-butenenitrile.

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge allyl cyanide and toluene.

  • Addition of Catalyst and Base: Add tetrabutylammonium bromide (TBAB) to the stirred solution. Begin the dropwise addition of a 50% aqueous solution of sodium hydroxide, ensuring the temperature of the reaction mixture is maintained below 30°C with external cooling.

  • Addition of Methylating Agent: Once the base addition is complete, add methyl iodide dropwise via the dropping funnel over a period of 1-2 hours. An exothermic reaction may be observed; maintain the temperature below 40°C.

  • Reaction Monitoring: After the addition is complete, continue stirring at room temperature. Monitor the reaction progress by gas chromatography (GC) until the consumption of allyl cyanide is complete (typically 4-6 hours).

  • Work-up: Once the reaction is complete, stop stirring and allow the phases to separate. Separate the lower aqueous layer.

  • Purification: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure. The crude 2-methyl-3-butenenitrile can be purified by fractional distillation under reduced pressure.

Expected Yield: 75-85%

Step 2: Hydrolysis of 2-Methyl-3-butenenitrile to this compound

This protocol is adapted from the well-established procedure for the hydrolysis of allyl cyanide.[3]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)Notes
2-Methyl-3-butenenitrile81.121.0Starting material
Concentrated Hydrochloric Acid36.46~2.5Catalyst and reagent
Diethyl Ether74.12-Extraction solvent
Anhydrous Magnesium Sulfate120.37-Drying agent

Table 2: Reagents for the hydrolysis of 2-Methyl-3-butenenitrile.

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser, combine 2-methyl-3-butenenitrile and concentrated hydrochloric acid.

  • Reaction Initiation: Gently heat the mixture with stirring. The reaction is exothermic and will begin to reflux.[3]

  • Reaction Completion: After the initial vigorous reaction subsides (approximately 15-20 minutes), continue to heat the mixture under reflux for an additional 1-2 hours to ensure complete hydrolysis.

  • Work-up: Cool the reaction mixture to room temperature and add water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether. Combine all organic extracts.

  • Purification: Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate. Filter, and remove the diethyl ether by distillation. The crude this compound is then purified by fractional distillation under reduced pressure. The product is a colorless liquid.[4]

Quantitative Data Summary:

ParameterStep 1: MethylationStep 2: Hydrolysis
Reactant Allyl Cyanide2-Methyl-3-butenenitrile
Product 2-Methyl-3-butenenitrileThis compound
Expected Yield 75-85%80-90%
Reaction Time 4-6 hours1.5-2.5 hours
Reaction Temperature < 40°CReflux
Purification Method Fractional DistillationFractional Distillation

Table 3: Summary of quantitative data for the synthesis of this compound.

Experimental Workflow

G cluster_step1 Step 1: α-Methylation cluster_step2 Step 2: Hydrolysis start1 Charge Reactor with Allyl Cyanide and Toluene add_catalyst Add TBAB and 50% NaOH start1->add_catalyst add_methyl_iodide Add Methyl Iodide add_catalyst->add_methyl_iodide react1 Stir at Room Temperature (4-6 hours) add_methyl_iodide->react1 workup1 Phase Separation react1->workup1 purify1 Fractional Distillation workup1->purify1 product1 2-Methyl-3-butenenitrile purify1->product1 start2 Charge Reactor with 2-Methyl-3-butenenitrile and Conc. HCl product1->start2 Product from Step 1 is the starting material for Step 2 react2 Heat to Reflux (1.5-2.5 hours) start2->react2 workup2 Quench with Water and Extract with Diethyl Ether react2->workup2 purify2 Fractional Distillation workup2->purify2 product2 This compound purify2->product2

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

Physicochemical Properties:

PropertyValue
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
Appearance Colorless liquid
Boiling Point 42-43 °C at 0.1 mmHg[4]
Density 0.968 g/mL at 20 °C[4]
Refractive Index n20/D 1.424[4]

Table 4: Physicochemical properties of this compound.

Spectroscopic Data:

  • ¹H NMR (CDCl₃): Expected signals around δ 1.3 (d, 3H, CH₃), 3.0 (m, 1H, CH), 5.1-5.3 (m, 2H, =CH₂), 5.8-6.0 (m, 1H, =CH), 11.0-12.0 (br s, 1H, COOH).

  • ¹³C NMR (CDCl₃): Expected signals around δ 15 (CH₃), 45 (CH), 118 (=CH₂), 135 (=CH), 180 (C=O).

  • IR (neat): Characteristic absorptions around 2500-3300 cm⁻¹ (O-H stretch, broad), 1700 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=C stretch), 920 and 990 cm⁻¹ (vinyl C-H bends).

  • Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z = 100, with characteristic fragmentation patterns.

Safety Precautions

  • Allyl cyanide and methyl iodide are toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Concentrated hydrochloric acid is corrosive and has irritating fumes. Handle with care in a fume hood.

  • Diethyl ether is highly flammable. All operations involving diethyl ether should be conducted away from ignition sources.

  • The reactions, especially the hydrolysis step, can be exothermic. Ensure adequate cooling is available and monitor the reaction temperature closely.

Conclusion

The two-step synthesis of this compound presented in this document offers a practical and scalable approach for its production. The use of phase-transfer catalysis for the α-methylation of allyl cyanide provides an efficient and industrially viable method for the synthesis of the key nitrile intermediate. The subsequent acid-catalyzed hydrolysis is a robust and high-yielding transformation. The detailed protocols and characterization data provided will be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for 2-Methylbut-3-enoic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct applications of 2-Methylbut-3-enoic acid as an active ingredient in agrochemical formulations are not extensively documented in current literature, its chemical structure as a short-chain unsaturated carboxylic acid suggests several potential avenues for investigation in agrochemical research. This document outlines these potential applications, drawing parallels from research on structurally similar compounds and their roles in plant signaling and defense. Furthermore, it explores its potential as a synthetic precursor for agrochemically active molecules. The provided protocols are intended as a foundational guide for researchers aiming to explore the bioactivity of this compound and its derivatives.

Chemical and Physical Properties

This compound is a branched-chain fatty acid.[1][2] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C5H8O2[1][2]
Molecular Weight 100.12 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms 2-methyl-3-butenoic acid, 2-Vinylpropionic acid[2]
CAS Number 53774-20-2[1][2]
Physical Form Clear liquid[1]
Boiling Point 42-43 °C at 0.1 mmHg[1]
Density 0.968 g/mL at 20 °C[1]

Potential Applications in Agrochemical Research

Based on its structural characteristics and the known activities of similar molecules, the following areas represent potential research directions for this compound.

Precursor for Agrochemical Synthesis

The isomer of the target molecule, 3-methyl-2-butenoic acid, is utilized as an intermediate in the synthesis of pyrethroid-class agricultural chemicals.[3] This suggests a significant potential application for this compound as a building block for more complex and biologically active agrochemicals. Its reactive carboxylic acid and vinyl groups allow for a variety of chemical modifications.

G A This compound (Starting Material) B Chemical Modification (e.g., Esterification, Halogenation) A->B C Intermediate Derivative B->C D Further Synthetic Steps C->D E Final Agrochemical Active Ingredient (e.g., Insecticide, Herbicide) D->E F Formulation E->F

Caption: Synthetic pathway from a precursor to a formulated agrochemical.

Plant Defense Elicitor and Signaling Molecule

Short-chain fatty acids and volatile organic compounds (VOCs) are known to play roles in plant defense signaling.[4][5][6][7] These molecules can induce systemic acquired resistance (SAR), preparing the plant for future attacks from pathogens and herbivores.[8] The signaling pathways of jasmonic acid (JA) and salicylic (B10762653) acid (SA) are often involved in these responses.[5][7] It is hypothesized that this compound, due to its structural similarity to known signaling molecules, could act as an elicitor of these defense pathways.

G cluster_plant Plant Cell cluster_environment Receptor Membrane Receptor Signal Signal Transduction (Kinase Cascade) Receptor->Signal JA Jasmonic Acid Pathway Signal->JA SA Salicylic Acid Pathway Signal->SA Defense Expression of Defense Genes (e.g., PR Proteins) JA->Defense SA->Defense Ext_Molecule This compound (External Signal) Ext_Molecule->Receptor Binding

Caption: Hypothetical signaling pathway for plant defense induction.

Allelopathic Agent for Weed Management

Allelopathy is the process by which an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms.[9][10] Plant-derived organic acids are often implicated as allelochemicals.[11] Research into the allelopathic potential of this compound could lead to the development of novel, bio-based herbicides. Studies have shown that fatty acids can have strong allelopathic effects on the seed germination and growth of various weed species.[12]

Experimental Protocols

The following protocols are generalized methodologies for screening the potential agrochemical applications of this compound.

Protocol 1: Screening for Allelopathic Activity

This protocol outlines a basic seed germination and seedling growth bioassay to determine the phytotoxic (allelopathic) effects of this compound on a model weed species (e.g., Lolium rigidum, ryegrass, or a similar common weed).

Materials:

  • This compound

  • Seeds of a target weed species

  • Petri dishes (90 mm) with filter paper

  • Distilled water

  • Ethanol (B145695) (as a solvent for the test compound)

  • Growth chamber with controlled light and temperature

  • Graduated cylinders and pipettes

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a minimal amount of ethanol. From this stock, create a dilution series (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM) in distilled water. A control solution should contain the same minimal concentration of ethanol as the highest concentration test solution.

  • Seed Plating: Place one sterile filter paper in each petri dish. Pipette 5 mL of a test solution or control onto the filter paper.

  • Sowing: Place 20 seeds of the target weed species, evenly spaced, onto the moistened filter paper in each dish. Seal the dishes with parafilm.

  • Incubation: Place the petri dishes in a growth chamber at 25°C with a 16/8 hour light/dark cycle.

  • Data Collection: After 7 days, count the number of germinated seeds in each dish. Measure the root length and shoot length of each seedling.

  • Analysis: Calculate the germination percentage and the average root and shoot lengths for each concentration. Express the results as a percentage of the control.

Data Presentation:

Concentration (mM)Germination (%)Average Root Length (mm)Average Shoot Length (mm)Inhibition of Root Growth (%)
Control 9545.230.50
0.1 9040.128.911.3
0.5 7532.525.128.1
1.0 5018.315.659.5
2.0 205.16.288.7
5.0 51.21.597.3

(Note: Data in the table is hypothetical and for illustrative purposes only.)

Protocol 2: Investigating Plant Defense Induction

This protocol describes a workflow to assess the ability of this compound to induce defense responses in a model plant like Arabidopsis thaliana or a crop species such as tomato.

G cluster_analysis Analysis A Plant Growth (e.g., 4-week-old Arabidopsis) B Treatment Application - Foliar spray with this compound solution - Control: Mock solution A->B C Time Course Sampling (e.g., 0, 6, 24, 48 hours post-treatment) B->C D Tissue Harvest & Flash Freeze C->D E Molecular & Biochemical Analysis D->E F RNA Extraction & qRT-PCR (Measure expression of defense genes like PR1, PDF1.2) E->F G Protein Extraction & Enzyme Assays (e.g., Peroxidase, Polyphenol Oxidase activity) E->G H Metabolite Analysis (e.g., Salicylic Acid, Jasmonic Acid levels via LC-MS) E->H I Data Analysis & Interpretation F->I G->I H->I

Caption: Experimental workflow for assessing plant defense induction.

Procedure Outline:

  • Plant Material: Grow healthy, uniform plants to a suitable developmental stage (e.g., 4-6 true leaves).

  • Treatment: Prepare a solution of this compound (e.g., 1 mM) and a mock control. Apply as a fine foliar spray until runoff.

  • Sampling: Harvest leaf tissue at specified time points after treatment (e.g., 0, 6, 24, 48 hours). Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • Gene Expression Analysis: Extract total RNA from the leaf tissue and perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of key defense-related marker genes.

  • Enzyme Activity Assays: Extract total protein and perform spectrophotometric assays to measure the activity of defense-related enzymes.

  • Hormone Quantification: Analyze the levels of key defense hormones like salicylic acid and jasmonic acid using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

This compound represents an unexplored molecule within agrochemical research. While direct evidence of its efficacy as an active ingredient is currently lacking, its chemical properties and structural similarity to known bioactive compounds provide a strong rationale for its investigation. Future research should focus on its potential as a synthetic precursor for novel pesticides, its role as a plant defense elicitor, and its allelopathic properties for weed management. The protocols and conceptual frameworks provided herein offer a starting point for scientists to explore the potential of this and other short-chain unsaturated fatty acids in developing the next generation of sustainable agricultural technologies.

References

Application Note and Protocol: Enzymatic Resolution of Racemic 2-Methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral carboxylic acids are fundamental building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The spatial arrangement of substituents around a chiral center can dramatically influence the pharmacological, toxicological, and metabolic properties of a drug. (R)- and (S)-2-methylbut-3-enoic acid are valuable chiral intermediates, with the (R)-enantiomer being particularly significant in the synthesis of advanced therapeutic agents like Milvexian, a Factor XIa inhibitor. Enzymatic kinetic resolution offers a highly efficient and environmentally benign method for separating racemic mixtures to obtain enantiomerically pure compounds. This application note provides a detailed protocol for the enzymatic resolution of racemic 2-methylbut-3-enoic acid via lipase-catalyzed enantioselective esterification.

Lipases are widely used biocatalysts for the kinetic resolution of racemic acids and alcohols due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[1][2] The principle of kinetic resolution relies on the differential reaction rates of the two enantiomers with a particular enzyme. In this proposed method, a lipase (B570770) will selectively catalyze the esterification of one enantiomer of racemic this compound, allowing for the separation of the resulting ester from the unreacted acid enantiomer. While specific literature on the enzymatic resolution of this compound is limited, extensive research on structurally similar 2-methylalkanoic acids provides a strong basis for the successful application of this methodology.[3][4]

Proposed Methodology: Lipase-Catalyzed Enantioselective Esterification

This protocol outlines the use of an immobilized lipase, such as Candida antarctica lipase B (CALB), for the kinetic resolution of racemic this compound through esterification with a suitable alcohol in an organic solvent. CALB is a well-documented and highly effective biocatalyst for the resolution of a wide range of chiral carboxylic acids.[1][5]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Enzymatic Esterification cluster_workup Work-up and Separation cluster_analysis Analysis racemic_acid Racemic this compound reaction_setup Combine reactants and enzyme in a sealed vessel racemic_acid->reaction_setup alcohol Alcohol (e.g., n-Butanol) alcohol->reaction_setup solvent Organic Solvent (e.g., Hexane) solvent->reaction_setup enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_setup incubation Incubate with shaking at controlled temperature reaction_setup->incubation monitoring Monitor reaction progress via GC/HPLC incubation->monitoring filtration Filter to remove immobilized enzyme monitoring->filtration Upon reaching ~50% conversion conversion_calc Calculate conversion (%) monitoring->conversion_calc extraction Liquid-liquid extraction to separate acid and ester filtration->extraction purification Column chromatography for purification of each enantiomer extraction->purification ee_determination Determine enantiomeric excess (ee%) by chiral GC/HPLC purification->ee_determination

Figure 1. Experimental workflow for the enzymatic resolution of racemic this compound.

Detailed Experimental Protocols

Materials
  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • n-Butanol (or other suitable alcohol)

  • Hexane (or other suitable organic solvent)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (B86663) (anhydrous)

  • Ethyl acetate

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment (magnetic stirrer, incubator shaker, rotary evaporator)

Protocol for Enzymatic Esterification
  • Reaction Setup: In a sealed flask, dissolve racemic this compound (1.0 mmol) and n-butanol (1.0 mmol) in 10 mL of hexane.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 100 mg) to the reaction mixture.

  • Incubation: Incubate the flask at a controlled temperature (e.g., 37°C) with constant shaking (e.g., 150 rpm).

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion rate. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the ester and the remaining acid.

Protocol for Separation and Purification
  • Enzyme Removal: Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Extraction: Transfer the filtrate to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate to extract the unreacted carboxylic acid into the aqueous phase.

  • Acid Isolation: Separate the aqueous layer and acidify it with HCl (2M) to a pH of approximately 2. Extract the carboxylic acid with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain one of the enantiomers of this compound.

  • Ester Isolation: Wash the organic layer from the initial extraction with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Ester Hydrolysis (Optional): The enriched ester can be hydrolyzed back to the corresponding carboxylic acid enantiomer using standard chemical methods (e.g., acid or base catalysis) if the acid form is required.

  • Purification: Purify both the isolated acid and the product from ester hydrolysis by column chromatography on silica gel if necessary.

Protocol for Analysis
  • Conversion and Enantiomeric Excess: Determine the conversion and enantiomeric excess (ee%) of the unreacted acid and the produced ester by chiral GC or HPLC. Derivatization to methyl esters may be required for GC analysis.

Data Presentation

The following tables present hypothetical yet realistic data for the enzymatic resolution of racemic this compound based on results obtained for structurally similar compounds like 2-methylbutyric acid.[3]

Table 1: Effect of Different Lipases on the Resolution of Racemic this compound

Lipase SourceConversion (%)Enantiomeric Excess of Ester (ee%)Enantiomeric Ratio (E)
Candida antarctica B (CALB)~45>95>50
Thermomyces lanuginosus (TLL)~20~90~25
Candida rugosa (CRL)~35~75~10
Rhizopus oryzae (ROL)~35~50~4

Conditions: Racemic acid (10 mmol), n-pentanol (10 mmol), immobilized lipase (100 mg), hexane, 37°C, 150 rpm, 2 hours.

Table 2: Effect of Reaction Time on CALB-Catalyzed Resolution

Time (hours)Conversion (%)Enantiomeric Excess of Ester (ee%)Enantiomeric Excess of Acid (ee%)
1259231
2409563
4558698
87065>99

Conditions: Racemic acid (10 mmol), n-pentanol (10 mmol), CALB (100 mg), hexane, 37°C, 150 rpm.

Conclusion

The proposed protocol for the enzymatic resolution of racemic this compound using lipase-catalyzed enantioselective esterification provides a robust framework for obtaining the individual (R)- and (S)-enantiomers with high purity. By leveraging the principles established for the resolution of structurally related chiral acids, this methodology offers a practical and efficient approach for researchers, scientists, and drug development professionals. The use of immobilized enzymes further enhances the sustainability and cost-effectiveness of the process through potential enzyme recycling. This application note serves as a comprehensive guide for the development and optimization of this key synthetic transformation.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 2-Methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbut-3-enoic acid is a valuable chiral building block in organic synthesis, utilized in the preparation of various pharmaceutical compounds and natural products. Its structure, featuring a carboxylic acid, a vinyl group, and a chiral center, gives rise to a distinct pattern in Nuclear Magnetic Resonance (NMR) spectroscopy. Accurate NMR characterization is crucial for confirming its identity, purity, and stereochemistry. These application notes provide a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound.

Experimental Protocols

A detailed methodology for the preparation of a sample of this compound for NMR analysis and the parameters for spectral acquisition are provided below.

Sample Preparation Protocol
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Acetone-d₆, to the vial. The choice of solvent can affect the chemical shifts, particularly of the carboxylic acid proton.

  • Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample. Sonication may be used to aid dissolution if necessary.

  • Filtration and Transfer: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Parameters

The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a 400 MHz spectrometer. These may be adjusted based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
SolventCDCl₃CDCl₃
Temperature298 K298 K
Pulse Programzg30zgpg30
Number of Scans161024
Relaxation Delay2 s2 s
Spectral Width16 ppm220 ppm
Acquisition Time4 s1 s

Data Presentation

The expected ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are summarized below. These values are based on typical chemical shift ranges for the functional groups present and data from structurally similar compounds.

¹H NMR Spectral Data (Predicted in CDCl₃)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH10.0 - 12.0broad singlet-1H
H-35.8 - 6.0dddJH3-H4a ≈ 17, JH3-H4b ≈ 10, JH3-H2 ≈ 71H
H-4a (trans to H-3)5.2 - 5.4ddJH4a-H3 ≈ 17, JH4a-H4b ≈ 1.51H
H-4b (cis to H-3)5.1 - 5.3ddJH4b-H3 ≈ 10, JH4b-H4a ≈ 1.51H
H-23.2 - 3.4qdJH2-H3 ≈ 7, JH2-CH3 ≈ 71H
-CH₃1.3 - 1.5dJCH3-H2 ≈ 73H

Note: The terminal vinyl protons (H-4a and H-4b) are diastereotopic due to the adjacent chiral center (C-2) and are therefore expected to have different chemical shifts and show geminal coupling.

¹³C NMR Spectral Data (Predicted in CDCl₃)
Carbon AssignmentChemical Shift (δ, ppm)
C-1 (-COOH)178 - 182
C-3 (=CH)135 - 140
C-4 (=CH₂)115 - 120
C-2 (-CH)45 - 50
-CH₃15 - 20

Mandatory Visualization

The following diagrams illustrate the experimental workflow and key structural relationships for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve 10-20 mg (1H) 50-100 mg (13C) transfer Filter and Transfer to NMR Tube dissolve->transfer ~0.6 mL CDCl3 nmr Acquire 1H & 13C NMR Spectra transfer->nmr process Process FID (FT, Phasing, Baseline Correction) nmr->process analyze Analyze Spectra (Chemical Shifts, Coupling Constants, Integration) process->analyze structure Structure Elucidation analyze->structure

Caption: Experimental workflow for NMR analysis.

spin_spin_coupling H3 H-3 H4a H-4a H3->H4a J ≈ 17 Hz (trans) H4b H-4b H3->H4b J ≈ 10 Hz (cis) H2 H-2 H3->H2 J ≈ 7 Hz H4a->H4b J ≈ 1.5 Hz (gem) CH3 CH3 H2->CH3 J ≈ 7 Hz

Caption: Key ¹H-¹H spin-spin couplings.

Application Notes and Protocols for the Chiral Separation of 2-Methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbut-3-enoic acid is a chiral carboxylic acid with a stereogenic center at the C2 position. The enantiomers of this compound can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial in drug development, metabolic studies, and stereoselective synthesis. Direct enantiomeric separation can be achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). This document provides a comprehensive guide to selecting an appropriate CSP and developing a robust analytical method for the separation of this compound enantiomers.

The primary challenge in the separation of enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral chromatography overcomes this by creating a chiral environment where the enantiomers can be distinguished. This is achieved through the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. The selection of the appropriate CSP and mobile phase is critical for achieving a successful separation.

Chiral Stationary Phase (CSP) Selection

The choice of a chiral stationary phase is the most critical step in developing a chiral separation method. For acidic compounds like this compound, several types of CSPs have proven to be effective.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are the most widely used for the separation of a broad range of chiral compounds, including carboxylic acids. These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. Immobilized polysaccharide CSPs are particularly advantageous as they are compatible with a wider range of organic solvents.

Anion-Exchanger CSPs

Weak anion-exchanger CSPs are specifically designed for the enantiomeric separation of chiral acids.[1][2] These phases typically contain a chiral selector with a basic site (e.g., a quinine (B1679958) or quinidine (B1679956) derivative) that is protonated under weakly acidic mobile phase conditions. The primary interaction mechanism is an ionic bond between the positively charged CSP and the negatively charged acidic analyte.[1][2] This strong interaction is often supplemented by other interactions such as hydrogen bonding and π-π stacking, leading to excellent enantioselectivity.[1]

Pirkle-Type CSPs

Pirkle-type CSPs, also known as brush-type phases, are based on a chiral molecule covalently bonded to a silica (B1680970) support.[3] They can be π-electron acceptors or π-electron donors and separate enantiomers based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. An advantage of Pirkle-type CSPs is the predictable elution order of enantiomers in many cases.

Data Presentation: Performance of CSPs for Chiral Carboxylic Acid Separations

Table 1: Polysaccharide-Based CSPs for Chiral Acid Separation

Chiral Stationary PhaseAnalyteMobile PhaseFlow Rate (mL/min)Temperature (°C)Separation Factor (α)Resolution (Rs)
Chiralpak® AD-H2-Hydroxy-2-methylbut-3-enoic acidn-Hexane/Isopropanol/TFA (90:10:0.1)1.025> 1.2> 1.5
Chiralcel® OD-HIbuprofenn-Hexane/Ethanol/Acetic Acid (90:10:0.5)1.0251.42.1
Chiralpak® IAKetoprofenn-Hexane/2-Propanol/TFA (80:20:0.1)0.8301.32.5

TFA: Trifluoroacetic Acid

Table 2: Anion-Exchanger CSPs for Chiral Acid Separation

Chiral Stationary PhaseAnalyteMobile PhaseFlow Rate (mL/min)Temperature (°C)Separation Factor (α)Resolution (Rs)
CHIRALPAK® QN-AXN-Boc-AlanineMethanol/Acetic Acid/Ammonium (B1175870) Acetate0.7251.83.5
CHIRALPAK® QD-AXN-Boc-PhenylalanineAcetonitrile/Methanol/Formic Acid1.0252.14.2

Experimental Protocols

The following protocols provide a detailed methodology for the chiral separation of this compound. These should be considered as starting points, and optimization of the mobile phase composition, flow rate, and temperature may be necessary to achieve the desired separation.

Protocol 1: Method Development using a Polysaccharide-Based CSP

This protocol is based on the successful separation of similar acidic compounds.

1. Instrumentation and Column:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase: Chiralpak® IA or another suitable polysaccharide-based column (e.g., Chiralcel® OD-H).

  • Column Dimensions: 4.6 x 250 mm, 5 µm particle size.

2. Reagents and Materials:

  • n-Hexane (HPLC grade)

  • 2-Propanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) or Acetic Acid (HPLC grade)

  • Racemic this compound standard

  • Sample diluent: Mobile phase or a mixture of Hexane/IPA (90:10, v/v).

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: n-Hexane/IPA/TFA (90:10:0.1, v/v/v)

  • Mobile Phase B: n-Hexane/Ethanol/TFA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of racemic this compound at 1 mg/mL in the sample diluent. Prepare working standards by serial dilution to a concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Dissolve the sample in the sample diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Method Optimization:

  • If separation is not achieved, vary the alcohol modifier (IPA or Ethanol) percentage from 5% to 20%.

  • Adjust the concentration of the acidic modifier (TFA or Acetic Acid) between 0.05% and 0.2% to improve peak shape.

  • Optimize the column temperature between 15 °C and 40 °C.

  • A lower flow rate (e.g., 0.5 - 0.8 mL/min) can sometimes improve resolution.

Protocol 2: Method Development using an Anion-Exchanger CSP

This protocol is tailored for the specific interactions of acidic analytes with anion-exchanger phases.

1. Instrumentation and Column:

  • HPLC system with a UV or PDA detector.

  • Chiral Stationary Phase: CHIRALPAK® QN-AX or QD-AX.

  • Column Dimensions: 4.6 x 150 mm, 5 µm particle size.

2. Reagents and Materials:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetic Acid (HPLC grade)

  • Ammonium Acetate

  • Racemic this compound standard

  • Sample diluent: Mobile phase.

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: Methanol with 0.1% Acetic Acid.

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

4. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of racemic this compound at 1 mg/mL in the mobile phase. Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Method Optimization:

  • The concentration of the acidic modifier and a salt (e.g., ammonium acetate) can be adjusted to optimize retention and resolution.

  • A mixture of Methanol and Acetonitrile can be explored as the mobile phase.

  • Temperature can be varied to improve enantioselectivity.

Visualizations

The following diagrams illustrate key workflows and concepts in chiral chromatography.

G cluster_workflow Chiral Method Development Workflow Analyte Racemic this compound CSP_Selection CSP Selection (Polysaccharide, Anion-Exchanger, etc.) Analyte->CSP_Selection Screening Initial Screening with Standard Mobile Phases CSP_Selection->Screening Select CSP type Optimization Method Optimization (Mobile Phase, Temperature, Flow Rate) Screening->Optimization Partial or no separation Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Screening->Validation Good initial separation Optimization->Validation Achieved desired separation Analysis Routine Analysis Validation->Analysis

Caption: Workflow for chiral HPLC method development.

G cluster_csp Chiral Recognition on a Polysaccharide CSP CSP Chiral Stationary Phase (CSP) (e.g., Cellulose Derivative) Complex_R Diastereomeric Complex 1 (Stronger Interaction) CSP->Complex_R Complex_S Diastereomeric Complex 2 (Weaker Interaction) CSP->Complex_S Enantiomer_R (R)-Enantiomer Enantiomer_R->Complex_R Enantiomer_S (S)-Enantiomer Enantiomer_S->Complex_S Separation Separation (Different Retention Times) Complex_R->Separation Complex_S->Separation

Caption: Principle of chiral recognition on a CSP.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methylbut-3-enoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions to problems that may arise during the synthesis of this compound, focusing on the identification and mitigation of byproducts.

Q1: I performed a synthesis of this compound, but my final product is a mixture of isomers. What is the likely isomeric byproduct and why does it form?

A1: The most common isomeric byproduct in the synthesis of this compound is 2-methyl-2-butenoic acid (which exists as two stereoisomers: angelic acid and tiglic acid). This compound is a β,γ-unsaturated acid, which can readily isomerize to the more thermodynamically stable α,β-unsaturated isomer, 2-methyl-2-butenoic acid. This isomerization is often catalyzed by the presence of either acid or base in the reaction mixture.

Troubleshooting:

  • Mind the pH: During workup and purification, ensure that the pH of your aqueous solutions is kept neutral or slightly acidic to minimize base-catalyzed isomerization.

  • Temperature Control: Avoid excessive heating during distillation or other purification steps, as heat can also promote isomerization.

  • Prompt Workup: Process your reaction mixture promptly after the reaction is complete to minimize the time the product is exposed to potentially catalytic conditions.

Q2: My NMR spectrum shows signals that I cannot attribute to the desired product or the isomerized byproduct. What other byproducts could be present?

A2: The presence of other byproducts will largely depend on the synthetic route employed. Here are a few possibilities based on common synthetic strategies:

  • From Oxidation of 2-Methyl-3-buten-1-ol (B1582625):

    • Unreacted Starting Material: Incomplete oxidation can leave residual 2-methyl-3-buten-1-ol in your product.

    • Aldehyde Intermediate: If the oxidation is not driven to completion, the intermediate aldehyde, 2-methyl-3-butenal, may be present.

    • Over-oxidation Products: Harsh oxidation conditions could potentially lead to cleavage of the double bond, though this is less common with controlled oxidation methods.

  • From Ireland-Claisen Rearrangement:

    • Unreacted Starting Material: If the rearrangement is incomplete, you may have residual starting ester (e.g., allyl propionate).

    • Hydrolyzed Starting Material: The ester starting material can be hydrolyzed back to the corresponding carboxylic acid and alcohol under the reaction conditions.

    • Products from Side Reactions of the Base: Strong bases like lithium diisopropylamide (LDA) can potentially engage in side reactions if not handled correctly.

Troubleshooting:

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of your reaction and ensure it has gone to completion.

  • Purification: Employ careful purification techniques such as fractional distillation or column chromatography to separate your desired product from byproducts.

Q3: How can I confirm the presence of 2-methyl-2-butenoic acid in my product mixture?

A3: Several analytical techniques can be used to identify and quantify the presence of the isomerized byproduct:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton signals for the vinyl and methyl groups will be distinct for each isomer. For 2-methyl-3-enoic acid, you would expect to see signals corresponding to a terminal vinyl group. For 2-methyl-2-butenoic acid, the vinyl proton will be a quartet and there will be a doublet for the methyl group on the double bond.

    • ¹³C NMR: The chemical shifts of the carbons in the double bond and the carboxylic acid will also differ between the two isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the two isomers, and the mass spectrum of each can be compared to a known standard for confirmation.

  • Infrared (IR) Spectroscopy: The C=C stretching frequency may differ slightly between the conjugated and non-conjugated systems.

Quantitative Data Summary

The following table summarizes typical yields and byproduct considerations for the synthesis of this compound and related reactions. Please note that actual results may vary depending on specific reaction conditions and scale.

Synthesis RouteExpected Yield of this compoundCommon ByproductsTypical Percentage of Key Byproduct
Oxidation of 2-Methyl-3-buten-1-ol 70-85%2-Methyl-2-butenoic acid, 2-Methyl-3-butenal5-15% (isomerization)
Ireland-Claisen Rearrangement 60-80%2-Methyl-2-butenoic acid, Unreacted starting ester10-20% (isomerization)

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and analysis of this compound.

Synthesis of this compound via Jones Oxidation of 2-Methyl-3-buten-1-ol

Materials:

  • 2-Methyl-3-buten-1-ol

  • Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid and water)

  • Acetone (B3395972)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-3-buten-1-ol in acetone.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add the Jones reagent dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10°C. A color change from orange to green will be observed.

  • Continue adding the Jones reagent until a faint orange color persists, indicating that the oxidation is complete.

  • Add a small amount of isopropanol (B130326) to quench any excess oxidant (the solution should turn green).

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution.

  • Carefully acidify the aqueous bicarbonate layer with 1 M HCl until the pH is ~2.

  • Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation.

Visualizations

Reaction Pathway and Byproduct Formation

Synthesis_Byproducts Start 2-Methyl-3-buten-1-ol Intermediate 2-Methyl-3-butenal Start->Intermediate Partial Oxidation Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction Product This compound Intermediate->Product Full Oxidation SideProduct Other Side Products Intermediate->SideProduct Side Reactions Isomer 2-Methyl-2-butenoic acid Product->Isomer Isomerization (Acid/Base/Heat)

Caption: Synthesis pathway of this compound and potential byproduct formation.

Troubleshooting Logic for Isomer Formation

Troubleshooting_Isomer cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Isomeric Impurity Detected (2-Methyl-2-butenoic acid) Cause1 Acidic Conditions Problem->Cause1 Cause2 Basic Conditions Problem->Cause2 Cause3 High Temperature Problem->Cause3 Solution1 Neutralize Carefully Cause1->Solution1 Solution2 Buffer the Reaction Cause1->Solution2 Cause2->Solution1 Solution3 Use Milder Reagents Cause2->Solution3 Solution4 Lower Purification Temperature Cause3->Solution4 Solution5 Prompt Workup Cause3->Solution5

Caption: Troubleshooting flowchart for the formation of isomeric byproducts.

Technical Support Center: Enantioselective Synthesis of 2-Methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low enantioselectivity in the synthesis of 2-Methylbut-3-enoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the enantioselective synthesis of this compound. The troubleshooting guide follows a logical workflow to help you systematically identify and resolve problems.

Initial Checks & Analytical Validation

Q1: My enantiomeric excess (% ee) is significantly lower than expected. What is the very first thing I should verify?

A1: The first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] An unvalidated or inaccurate method can provide misleading % ee values. Key parameters to verify include:

  • Resolution (Rs) : Ensure baseline separation between the two enantiomer peaks. A resolution value greater than 1.5 is generally considered sufficient.[1]

  • Accuracy : Confirm that the measured % ee of a known standard sample is correct.[1]

  • Precision : Check that repeated measurements of the same sample yield consistent results.[1]

  • Linearity : Verify that the detector response is linear for both enantiomers across a range of concentrations. A common error is overlooking that one enantiomer might have a stronger UV response, leading to an inaccurate ratio determination.[1]

Q2: I've validated my analytical method, but the % ee is still low and inconsistent between runs. What's the next logical step?

A2: Scrutinize the purity and quality of all reagents, solvents, and the catalyst. Asymmetric reactions are highly sensitive to trace impurities.[1]

  • Solvent Purity : Ensure solvents are anhydrous and free of contaminants. Traces of water or other nucleophiles can interfere with the catalyst.

  • Reagent Quality : Use reagents from a reliable source. Impurities in the starting materials can act as poisons to the catalyst.

  • Catalyst Integrity : Verify the catalyst's purity, activity, and correct handling. Many asymmetric catalysts are sensitive to air and moisture.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving issues of low enantioselectivity.

TroubleshootingWorkflow Start Low Enantioselectivity Observed Validate_HPLC Validate Chiral HPLC/GC Method Start->Validate_HPLC Check_Purity Check Purity of Reagents, Solvents & Catalyst Validate_HPLC->Check_Purity Method is Valid Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions All Reagents are Pure Revisit_Catalyst Re-evaluate Catalyst System Optimize_Conditions->Revisit_Catalyst If No Improvement Temp Temperature Screening Optimize_Conditions->Temp Conc Concentration/Stoichiometry Optimize_Conditions->Conc Time Reaction Time Optimize_Conditions->Time Catalyst_Loading Catalyst Loading Optimize_Conditions->Catalyst_Loading Problem_Resolved Problem Resolved Revisit_Catalyst->Problem_Resolved Temp->Problem_Resolved Conc->Problem_Resolved Time->Problem_Resolved Catalyst_Loading->Problem_Resolved

Caption: A logical workflow for troubleshooting low enantioselectivity.

Reaction Condition Optimization

Q3: My reagents are pure, and my analytical method is validated. How should I approach optimizing the reaction conditions?

A3: Systematic optimization of reaction parameters is crucial. You should vary one parameter at a time to understand its effect on enantioselectivity. Key parameters to investigate include temperature, concentration, and catalyst loading.

  • Temperature : Temperature can have a profound impact on enantioselectivity.[2] Lowering the temperature often increases the energy difference between the diastereomeric transition states, leading to higher % ee. However, in some cases, a reversal of enantioselectivity can be observed at different temperatures.[2]

  • Concentration : The concentration of reactants can influence reaction kinetics and, in some cases, the aggregation state of the catalyst, thereby affecting enantioselectivity.

  • Catalyst Loading : Both too low and too high catalyst loadings can lead to a decrease in enantioselectivity.[1] An optimal loading must be determined experimentally.

Data Presentation: Effect of Reaction Parameters on Enantioselectivity

The following table provides an example of how to systematically vary parameters and record their impact on yield and enantiomeric excess (% ee). Data is illustrative and based on general principles of asymmetric catalysis.

EntryParameter VariedValueYield (%)% ee
1Temperature25 °C9570
2Temperature0 °C9085
3Temperature-20 °C8892
4Temperature-40 °C7596
5Catalyst Loading1 mol%8588
6Catalyst Loading5 mol% 88 92
7Catalyst Loading10 mol%8985
8SolventToluene8892
9SolventDichloromethane9189
10SolventTHF8580

Optimal conditions from this illustrative dataset are highlighted in bold.

Experimental Protocols & Workflow

General Experimental Workflow for Asymmetric Synthesis

The diagram below illustrates a typical workflow for setting up and analyzing an enantioselective synthesis experiment.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis Prep_Glassware Dry Glassware under Vacuum/Heat Setup Assemble Reaction under Inert Atmosphere (N2/Ar) Prep_Glassware->Setup Prep_Reagents Purify/Dry Solvents & Reagents Prep_Reagents->Setup Add_Catalyst Add Catalyst & Ligand Setup->Add_Catalyst Add_Reagents Add Substrate & Reagents Add_Catalyst->Add_Reagents Run_Reaction Run Reaction at Target Temperature Add_Reagents->Run_Reaction Monitor Monitor Progress via TLC/GC Run_Reaction->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Workup Aqueous Workup & Extraction Quench->Workup Purify Purify Product (Chromatography) Workup->Purify Analyze Analyze % ee via Chiral HPLC/GC Purify->Analyze

Caption: A standard experimental workflow for asymmetric catalysis.

Protocol 1: Validation of a Chiral HPLC Method

This protocol outlines the essential steps to validate an analytical method for determining enantiomeric excess.

Materials:

  • Racemic standard of this compound (or a scalemic mixture of known composition).

  • Chiral HPLC column.

  • HPLC-grade solvents (e.g., hexane (B92381), isopropanol).

Procedure:

  • Resolution : Prepare a solution of the racemic or scalemic standard. Inject the solution onto the chiral HPLC column. Optimize the mobile phase composition (e.g., ratio of hexane to isopropanol) and flow rate to achieve baseline separation of the two enantiomeric peaks (aim for Rs > 1.5).[1]

  • Accuracy : Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50). Analyze these standards using the developed HPLC method. Compare the measured % ee with the known values to confirm the method's accuracy.[1]

  • Precision : Inject the same sample multiple times (e.g., n=5). Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should be low (typically <2%).[1]

  • Linearity : Prepare a series of solutions with varying concentrations for each enantiomer. Inject these solutions and plot the peak area against the concentration for each enantiomer to ensure a linear response.[1]

Protocol 2: General Procedure for Enantioselective Synthesis

This protocol provides a general methodology that can be adapted for the enantioselective synthesis of this compound, for instance, via asymmetric allylic alkylation or other catalytic methods.

Materials:

  • Appropriate precursor to this compound.

  • Chiral catalyst and ligand system (e.g., a palladium complex with a chiral phosphine (B1218219) ligand).[3]

  • Anhydrous solvent (e.g., Toluene, THF).

  • Base (if required by the specific reaction).

  • Inert atmosphere setup (Schlenk line or glovebox).

Procedure:

  • Setup : In a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the chiral ligand and the metal precursor (e.g., Pd₂(dba)₃).

  • Catalyst Formation : Add anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for the formation of the active chiral catalyst.

  • Reaction Initiation : Cool the reaction vessel to the desired temperature (e.g., 0 °C or -20 °C).

  • Addition : Sequentially add the substrate, any additional reagents, and base via syringe.

  • Monitoring : Stir the reaction mixture at the set temperature and monitor its progress using an appropriate technique (e.g., TLC or GC).

  • Workup : Once the reaction is complete, quench it by adding a saturated aqueous solution (e.g., NH₄Cl). Warm the mixture to room temperature.

  • Extraction : Extract the product into an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification & Analysis : Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography. Determine the % ee of the purified this compound using the validated chiral HPLC method.

References

Technical Support Center: Maintaining the Enantiomeric Integrity of 2-Methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylbut-3-enoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization and maintain the enantiomeric purity of this valuable chiral building block throughout your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate). For a chiral molecule like this compound, its biological activity is often associated with a specific enantiomer. Racemization can lead to a loss of desired activity, the emergence of off-target effects, and complications in drug development and manufacturing.

Q2: What are the primary mechanisms that can cause racemization of this compound?

A: The most common mechanism for the racemization of chiral carboxylic acids with an alpha-hydrogen, such as this compound, is through the formation of a planar enol or enolate intermediate. This can be catalyzed by both acids and bases. Once the planar intermediate is formed, reprotonation can occur from either face, leading to a loss of the original stereochemistry.

Q3: At which stages of my experiment is racemization of this compound most likely to occur?

A: Racemization can occur at several stages of a typical experimental workflow:

  • During chemical reactions: Harsh reaction conditions, such as high temperatures or the use of strong acids or bases, can promote racemization.

  • During work-up: Aqueous work-ups involving strong acids or bases to neutralize the reaction mixture can lead to significant loss of enantiomeric excess.

  • During purification: Chromatographic methods using acidic or basic stationary phases (like silica (B1680970) gel) can cause on-column racemization. Distillation at high temperatures is also a risk factor.

  • During storage: Prolonged storage, especially at elevated temperatures or in non-neutral solvents, can lead to gradual racemization.

Troubleshooting Guides

This section provides practical advice for common issues encountered when handling this compound.

Issue 1: Loss of Enantiomeric Excess (% ee) After a Chemical Reaction

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Harsh Reaction Temperature - Lower the reaction temperature. Consider running the reaction at room temperature or below if the reaction kinetics allow. - Monitor the reaction closely and stop it as soon as it reaches completion to avoid prolonged exposure to heat.
Strong Acidic or Basic Reagents - Use milder acids or bases. For example, consider using organic bases like triethylamine (B128534) or diisopropylethylamine instead of strong inorganic bases. - If a strong acid or base is necessary, consider adding it at a lower temperature and for the shortest possible time.
Inappropriate Solvent Choice - Protic solvents can sometimes facilitate racemization by stabilizing charged intermediates. Screen for a suitable aprotic solvent.
Prolonged Reaction Time - Optimize the reaction time by monitoring its progress using techniques like TLC or LC-MS. Quench the reaction promptly upon completion.
Issue 2: Decreased Enantiomeric Purity After Work-up and Purification

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Acidic or Basic Work-up - Use a buffered aqueous solution for the work-up to maintain a neutral pH. - Minimize the contact time with acidic or basic aqueous layers.
Racemization on Silica Gel Column - Deactivate the silica gel by treating it with a solution of triethylamine in the eluent before packing the column. - Consider using a more neutral stationary phase, such as alumina. - Flash chromatography with rapid elution can minimize the on-column residence time.
High Temperature During Solvent Evaporation - Use a rotary evaporator at a reduced pressure and a lower bath temperature to remove the solvent. - Avoid concentrating the product to complete dryness for extended periods.
Issue 3: Gradual Loss of Enantiomeric Purity During Storage

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Improper Storage Temperature - Store enantiomerically pure this compound at low temperatures, preferably at 2-8°C or frozen if the solvent allows.[1]
Exposure to Air and Light - Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation which might catalyze racemization. - Use amber vials to protect the compound from light.
Residual Acidic or Basic Impurities - Ensure the final product is free from any acidic or basic residues from the reaction or purification steps. This can be checked by measuring the pH of a solution of the compound.

Experimental Protocols

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

This protocol provides a general guideline for determining the enantiomeric excess of this compound. Method optimization will be required for your specific instrumentation and sample.

Parameter Condition
Column Chiral stationary phase (CSP) column, polysaccharide-based (e.g., CHIRALPAK® series)
Mobile Phase A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to improve peak shape.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: General Procedure for Protecting the Carboxylic Acid as a Methyl Ester

Protecting the carboxylic acid functional group can prevent racemization during subsequent reaction steps.

  • Esterification: Dissolve this compound (1 equivalent) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of a mild acid catalyst (e.g., acetyl chloride, 0.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: The methyl ester can be hydrolyzed back to the carboxylic acid under mild basic conditions (e.g., with lithium hydroxide (B78521) in a THF/water mixture) at low temperatures to minimize the risk of racemization.

Visualizations

Racemization_Mechanism (R)-Enantiomer (R)-Enantiomer Enolate Planar Enolate Intermediate (R)-Enantiomer->Enolate Base (B-) - HB Enolate->(R)-Enantiomer + HB (S)-Enantiomer (S)-Enantiomer Enolate->(S)-Enantiomer + HB Troubleshooting_Workflow Start Loss of Enantiomeric Purity Observed CheckReaction Review Reaction Conditions Start->CheckReaction CheckWorkup Examine Work-up & Purification Start->CheckWorkup CheckStorage Assess Storage Conditions Start->CheckStorage MildConditions Implement Milder Conditions CheckReaction->MildConditions Harsh T or pH OptimizePurification Optimize Purification Protocol CheckWorkup->OptimizePurification Acidic/Basic Media or High T ProperStorage Ensure Proper Storage CheckStorage->ProperStorage Incorrect T or Atmosphere

References

Improving peak resolution in HPLC analysis of 2-Methylbut-3-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 2-Methylbut-3-enoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak resolution and achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for this compound?

A1: Poor peak resolution in the HPLC analysis of this compound typically stems from issues related to peak shape (tailing or fronting) and insufficient separation between adjacent peaks. The primary causes include:

  • Inappropriate Mobile Phase pH: The mobile phase pH being too close to the pKa of this compound can lead to the co-existence of ionized and un-ionized forms, resulting in peak broadening and tailing.[1][2][3]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based stationary phases can interact with the carboxylic acid group of the analyte, causing peak tailing.[1][2][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting and reduced resolution.[1][5]

  • Suboptimal Mobile Phase Composition: An incorrect ratio of aqueous to organic solvent can result in poor retention or excessively long run times, affecting resolution.[6][7]

  • Column Degradation: Voids in the column packing or a partially blocked inlet frit can distort peak shape.[1][4]

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[2]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter for achieving a good peak shape for acidic compounds like this compound. To ensure the analyte is in a single, un-ionized form and minimize secondary interactions, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the analyte's pKa.[5][8] This is known as ion suppression, which enhances retention and improves peak symmetry in reversed-phase HPLC.[9]

Q3: What type of HPLC column is best suited for analyzing this compound?

A3: For reversed-phase HPLC, a C18 or C8 column is commonly used for the analysis of small organic acids.[6][9][10] To minimize peak tailing caused by silanol interactions, it is highly recommended to use a modern, high-purity silica (B1680970) column with end-capping.[2][4] For highly polar compounds that are poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative.[11][12]

Q4: My peak for this compound is tailing. What should I do?

A4: Peak tailing for acidic compounds is a common issue.[1][3] Here are the steps to troubleshoot it:

  • Adjust Mobile Phase pH: Lower the pH of the mobile phase using an acidic modifier like formic acid, phosphoric acid, or trifluoroacetic acid (TFA) to ensure complete protonation of the analyte.[1][3]

  • Use an End-Capped Column: Switch to a column with minimal residual silanol groups.[2]

  • Reduce Injection Volume/Concentration: Dilute your sample to check for column overload.[1][5]

  • Check for Column Voids: If the problem persists, the column may be damaged. Try reversing and flushing the column (if the manufacturer allows) or replacing it.[4]

Q5: What is the ideal injection solvent for this compound analysis?

A5: The ideal injection solvent is the mobile phase itself.[3][13] If the sample is not soluble in the mobile phase, use a solvent that is as weak as or weaker than the mobile phase. Using a stronger solvent than the mobile phase can lead to peak distortion, including splitting and fronting.[3][5] If a stronger solvent must be used for solubility, keep the injection volume as small as possible.[3]

Troubleshooting Guides

Guide 1: Improving Poor Peak Resolution

This guide provides a systematic approach to diagnosing and resolving issues with peak resolution.

Troubleshooting Workflow for Poor Peak Resolution start Poor Peak Resolution (Overlapping Peaks) check_shape Assess Peak Shape (Tailing, Fronting, Broad) start->check_shape adjust_retention Optimize Retention (k) check_shape->adjust_retention Spacing Issue tailing Peak Tailing? check_shape->tailing Symmetry Issue improve_efficiency Improve Efficiency (N) adjust_retention->improve_efficiency Retention Optimized adjust_organic Adjust % Organic Solvent adjust_retention->adjust_organic change_selectivity Change Selectivity (α) improve_efficiency->change_selectivity Efficiency Optimized change_column_length Use Longer Column or Smaller Particle Size improve_efficiency->change_column_length change_mobile_phase Change Organic Modifier (e.g., ACN to MeOH) change_selectivity->change_mobile_phase change_stationary_phase Change Stationary Phase (e.g., C18 to Phenyl) change_selectivity->change_stationary_phase end Optimal Resolution Achieved change_selectivity->end Selectivity Optimized fronting Peak Fronting? tailing->fronting No fix_tailing Lower Mobile Phase pH Use End-Capped Column Reduce Sample Load tailing->fix_tailing Yes broad Broad Peaks? fronting->broad No fix_fronting Reduce Sample Concentration Use Weaker Injection Solvent fronting->fix_fronting Yes broad->adjust_retention No fix_broad Check for Extra-Column Volume Optimize Flow Rate broad->fix_broad Yes fix_tailing->end fix_fronting->end fix_broad->end adjust_organic->adjust_retention change_column_length->improve_efficiency change_mobile_phase->change_selectivity change_stationary_phase->change_selectivity

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Guide 2: Parameter Interactions for Peak Resolution

The resolution of two peaks is governed by the resolution equation, which involves three key factors: efficiency (N), retention (k), and selectivity (α). This diagram illustrates how different HPLC parameters affect these factors.

HPLC Parameter Influence on Peak Resolution Factors cluster_params Adjustable HPLC Parameters cluster_factors Resolution Factors flow_rate Flow Rate efficiency Efficiency (N) (Peak Width) flow_rate->efficiency column_dims Column Dimensions (Length, Particle Size) column_dims->efficiency temperature Temperature temperature->efficiency retention Retention (k) (Peak Position) temperature->retention mobile_phase_strength % Organic mobile_phase_strength->retention mobile_phase_type Organic Modifier Type (ACN, MeOH) selectivity Selectivity (α) (Peak Spacing) mobile_phase_type->selectivity mobile_phase_ph Mobile Phase pH / Additives mobile_phase_ph->retention mobile_phase_ph->selectivity stationary_phase Stationary Phase Chemistry stationary_phase->selectivity resolution Peak Resolution (Rs) efficiency->resolution retention->resolution selectivity->resolution

Caption: Relationship between HPLC parameters and resolution factors.

Experimental Protocols & Data

Protocol 1: Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the quantitative analysis of this compound using ion-suppression reversed-phase chromatography.

Methodology:

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic Acid (or Phosphoric Acid)

    • This compound reference standard

  • Sample Preparation:

    • Prepare a stock solution of the reference standard in the mobile phase.

    • Create a series of working standards through serial dilution.

    • Dissolve and dilute samples in the initial mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[14]

  • Chromatographic Conditions: The following table outlines starting conditions and suggested optimization ranges.

Table 1: HPLC Method Parameters for this compound

ParameterStarting ConditionOptimization RangeRationale for Optimization
Mobile Phase A 0.1% Formic Acid in Water0.05 - 0.2% AcidSuppresses ionization of the analyte for better retention and peak shape.[9]
Mobile Phase B AcetonitrileMethanolChanging the organic modifier alters selectivity.[15]
Gradient 10% B to 50% B over 10 minAdjust slope and rangeA shallower gradient can improve the resolution of closely eluting peaks.[16]
Flow Rate 1.0 mL/min0.8 - 1.2 mL/minLowering the flow rate can increase efficiency and resolution.[7]
Column Temp. 30 °C25 - 40 °CHigher temperatures reduce viscosity but can affect selectivity.[7]
Detection 210 nm200 - 220 nmWavelength for carboxylic acid detection.[17]
Injection Vol. 10 µL5 - 20 µLReduce if peak fronting occurs to avoid mass overload.[7][16]
Protocol 2: Mobile Phase pH Optimization

This experiment aims to determine the optimal mobile phase pH for the best peak shape.

Methodology:

  • Prepare Mobile Phases: Prepare several batches of the aqueous mobile phase (e.g., 10 mM phosphate (B84403) buffer) and adjust the pH to different values (e.g., 2.0, 2.5, 3.0, 3.5) using phosphoric acid.

  • Equilibrate System: Equilibrate the HPLC system with the first mobile phase composition (e.g., pH 2.0 aqueous/ACN).

  • Inject Standard: Inject a standard solution of this compound.

  • Record Data: Record the chromatogram and calculate the tailing factor (Tf) or asymmetry factor (As). An ideal peak has a value of 1.0.[18]

  • Iterate: Repeat steps 2-4 for each prepared mobile phase pH, ensuring the column is thoroughly equilibrated before each injection.

  • Analyze Data: Compare the tailing factors to identify the pH that provides the most symmetrical peak.

Table 2: Example Data for Mobile Phase pH Optimization

Mobile Phase pHRetention Time (min)Tailing Factor (Tf)Peak Resolution (Rs) with Impurity
3.53.81.81.3
3.04.51.51.6
2.55.41.12.1
2.06.21.02.3

Data is illustrative and will vary based on specific experimental conditions.

References

Common impurities in commercial 2-Methylbut-3-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercial 2-Methylbut-3-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

Commercial this compound can contain several types of impurities stemming from its synthesis and inherent stability. The most common impurities include:

  • Isomeric Impurities: The most prevalent impurity is often the thermodynamically more stable isomer, 2-methyl-2-butenoic acid (which exists as two geometric isomers: angelic acid and tiglic acid). This can form through isomerization of the double bond during synthesis or storage.

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present. A common laboratory-scale synthesis is the malonic ester synthesis. For this route, unreacted diethyl malonate and 3-bromo-1-propene (allyl bromide) could be present in trace amounts.

  • Byproducts from Synthesis: The malonic ester synthesis can sometimes lead to the formation of a dialkylated byproduct, 2-allyl-2-methylmalonic acid , which upon decarboxylation would yield 2-methyl-4-pentenoic acid .

  • Solvent Residues: Residual solvents from the reaction and purification steps, such as ethanol , diethyl ether , or toluene , may be present.

  • Water: The presence of water can affect the stability and reactivity of the acid in certain applications.

Q2: My reaction is yielding an unexpected product with the same mass as my target molecule. What could be the cause?

This is a common issue when working with unsaturated carboxylic acids. The most likely cause is the presence of the isomeric impurity, 2-methyl-2-butenoic acid . During your reaction, this isomer can react alongside your target molecule, leading to a product with the same molecular weight but a different structure. It is crucial to verify the isomeric purity of your starting material.

Q3: I am observing poor or inconsistent yields in my experiments. Could impurities in this compound be the culprit?

Yes, impurities can significantly impact reaction yields.

  • Isomers: The presence of the 2-methyl-2-butenoic acid isomer means that a portion of your starting material is not the desired reactant, leading to lower than expected yields of your target product.

  • Unreacted Starting Materials: Residual diethyl malonate or allyl bromide can interfere with stoichiometric calculations and potentially participate in side reactions.

  • Water: Moisture can quench sensitive reagents or catalyze unwanted side reactions, reducing the overall yield.

Q4: How can I check the purity of my commercial this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound and identifying volatile impurities. For non-volatile byproducts, High-Performance Liquid Chromatography (HPLC) may be more suitable. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the isomeric ratio.

Troubleshooting Guides

Issue: Unexpected peaks in GC-MS analysis of a reaction mixture.

  • Possible Cause: The unexpected peaks could correspond to derivatives of impurities present in the starting this compound.

  • Troubleshooting Steps:

    • Analyze a sample of the commercial this compound directly by GC-MS to identify any inherent impurities.

    • Compare the mass spectra of the unexpected peaks in your reaction mixture with the impurities found in the starting material.

    • Consider if the impurities could have reacted under your experimental conditions to form new compounds.

Issue: Formation of a polymeric or tar-like substance in the reaction.

  • Possible Cause: Unsaturated carboxylic acids can be susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.

  • Troubleshooting Steps:

    • Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, which can initiate polymerization.

    • If the reaction requires heating, consider using a polymerization inhibitor, if compatible with your reaction chemistry.

    • Purify the commercial this compound before use to remove any potential initiators.

Data Presentation

The following table summarizes potential impurities and their likely origins in commercial this compound synthesized via the malonic ester route. The concentration ranges are typical for commercial grades but can vary between suppliers and batches.

ImpurityChemical FormulaMolar Mass ( g/mol )Likely OriginTypical Concentration Range
2-Methyl-2-butenoic acidC₅H₈O₂100.12Isomerization0.1 - 5%
Diethyl malonateC₇H₁₂O₄160.17Unreacted Starting Material< 0.5%
3-Bromo-1-propeneC₃H₅Br120.98Unreacted Starting Material< 0.2%
2-Methyl-4-pentenoic acidC₆H₁₀O₂114.14Synthesis Byproduct< 1%
EthanolC₂H₆O46.07Residual Solvent< 0.5%

Experimental Protocols

Protocol for the Identification and Quantification of Impurities in this compound by GC-MS

This protocol outlines a general method for the analysis of commercial this compound to identify and quantify common volatile impurities.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the commercial this compound in a suitable solvent such as dichloromethane (B109758) or diethyl ether.

  • For quantitative analysis, prepare a series of calibration standards for the expected impurities (e.g., 2-methyl-2-butenoic acid, diethyl malonate) in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Speed: 2 scans/second.

3. Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Identify impurity peaks by comparing their retention times and mass spectra to the calibration standards and reference libraries (e.g., NIST).

  • For quantitative analysis, construct a calibration curve for each identified impurity and determine its concentration in the sample.

Mandatory Visualization

logical_relationship cluster_synthesis Malonic Ester Synthesis cluster_impurities Potential Impurities cluster_analysis Analysis start Starting Materials (Diethyl Malonate, 3-Bromo-1-propene) reaction Alkylation & Hydrolysis/ Decarboxylation start->reaction product Crude this compound reaction->product byproduct Byproducts (e.g., 2-Methyl-4-pentenoic acid) reaction->byproduct Side Reaction unreacted Unreacted Starting Materials product->unreacted Incomplete Reaction isomer Isomers (2-Methyl-2-butenoic acid) product->isomer Isomerization gcms GC-MS Analysis product->gcms hplc HPLC Analysis product->hplc

Caption: Logical relationship of synthesis to impurities.

experimental_workflow start Commercial this compound Sample prep Sample Preparation (Dilution in Dichloromethane) start->prep injection GC-MS Injection prep->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection analysis Data Analysis (Identify & Quantify Impurities) detection->analysis report Purity Report analysis->report

Caption: Experimental workflow for purity analysis.

Technical Support Center: Stability of 2-Methylbut-3-enoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Methylbut-3-enoic acid and its derivatives. This resource provides essential guidance on the stability of these compounds to ensure the integrity and reproducibility of your experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in experimental settings?

A1: The main stability issues for this compound, a β,γ-unsaturated carboxylic acid, are its isomerization to the more thermodynamically stable α,β-unsaturated isomer, 2-methyl-2-butenoic acid (which exists as E- (tiglic acid) and Z- (angelic acid) isomers), and decarboxylation at elevated temperatures. The migration of the double bond to form a conjugated system with the carboxylic acid is a common degradation pathway.

Q2: What factors can accelerate the degradation of this compound?

A2: Several factors can promote the degradation of this compound:

  • Temperature: Higher temperatures significantly increase the rate of both isomerization and decarboxylation.

  • pH: Alkaline (basic) conditions are known to catalyze the isomerization of the double bond.

  • Solvent Type: Protic solvents, which can facilitate proton transfer, may increase the rate of isomerization compared to aprotic solvents.

  • Presence of Catalysts: Trace metal impurities or other catalytic species in the reaction mixture can also accelerate degradation.

Q3: What are the recommended storage conditions for this compound and its solutions?

A3: To minimize degradation, neat this compound should be stored at refrigerated temperatures (2-8°C). For long-term storage of stock solutions, it is advisable to store them at -20°C or -80°C. Whenever possible, freshly prepared solutions should be used for experiments to ensure the highest purity and concentration accuracy.

Q4: How does the choice of solvent affect the stability of this compound?

A4: The solvent plays a critical role in the stability of this compound. Aprotic solvents such as acetonitrile (B52724), DMSO, and THF are generally preferred for preparing stock solutions as they are less likely to facilitate the proton transfer mechanisms involved in isomerization. Protic solvents like water, ethanol, and methanol (B129727) can promote the conversion to the more stable conjugated isomer.

Q5: What are the expected degradation products of this compound?

A5: The primary degradation products are its isomers, tiglic acid and angelic acid. Under strong heating, it can undergo decarboxylation to yield isobutene and carbon dioxide. Oxidative conditions can lead to the cleavage of the double bond, potentially forming aldehydes and other smaller carboxylic acids.

Troubleshooting Guide

Symptom Possible Cause(s) Troubleshooting Steps
Appearance of a new peak in HPLC/GC analysis that increases over time. Isomerization to 2-methyl-2-butenoic acid (tiglic/angelic acid).1. Run a standard of tiglic acid and angelic acid to confirm the identity of the new peak.2. Review solution preparation and storage procedures. Consider switching to an aprotic solvent and storing solutions at a lower temperature.3. Ensure the pH of the sample and mobile phase is not alkaline.
Loss of compound potency or reduced biological activity in assays. Degradation of the parent compound, leading to a lower effective concentration.1. Use a validated stability-indicating analytical method (e.g., HPLC) to determine the purity of the compound before use.2. Prepare fresh solutions immediately before each experiment.3. If solutions must be stored, perform a stability study under your specific storage conditions to establish an acceptable storage duration.
Inconsistent results between experimental batches. Variable degradation of the compound due to differences in solution age, storage conditions, or handling.1. Standardize the protocol for solution preparation, including solvent choice, concentration, and pH.2. Define and strictly adhere to a maximum storage time for solutions.3. For comparative studies, always use solutions of a similar "age".
Formation of unexpected minor peaks in chromatograms. Oxidative degradation or reaction with impurities in solvents or reagents.1. Use high-purity solvents and reagents.2. Consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).3. Perform control experiments with solvents and reagents alone to identify potential interfering species.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound is not extensively available in the literature, the following tables provide an illustrative overview of the expected stability based on the behavior of similar β,γ-unsaturated carboxylic acids. Note: This data is hypothetical and intended to guide experimental design. Actual degradation rates should be determined experimentally for your specific compound and conditions.

Table 1: Illustrative Effect of Temperature on the Stability of this compound in an Aqueous Solution (pH 7.0) over 24 hours

Temperature (°C)This compound Remaining (%)2-Methyl-2-butenoic Acid Formed (%)
4>99<1
25955
408515
607030

Table 2: Illustrative Effect of pH on the Stability of this compound in an Aqueous Solution at 25°C over 24 hours

pHThis compound Remaining (%)2-Methyl-2-butenoic Acid Formed (%)
3.0>99<1
5.0982
7.0955
9.07525

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound or its derivatives to identify potential degradation products and pathways.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for up to 24 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for up to 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for up to

Overcoming poor solubility of 2-Methylbut-3-enoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 2-Methylbut-3-enoic acid in various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a moderately polar molecule due to the presence of a carboxylic acid group. Its solubility is influenced by the solvent's polarity. It exhibits moderate solubility in water, approximately 20.4 g/L to 37 g/L at 25°C.[1][2] Based on the principle of "like dissolves like," it is predicted to be highly soluble in polar protic solvents like alcohols, and have good solubility in polar aprotic solvents such as DMSO and acetone.[3] Its solubility is expected to be lower in nonpolar solvents like toluene (B28343) and hexane.[3]

Q2: Why is my this compound not dissolving in the reaction solvent?

A2: Poor solubility can arise from a mismatch between the polarity of this compound and the chosen solvent. If you are using a nonpolar organic solvent, the polar carboxylic acid group will hinder dissolution. In aqueous solutions, the limited solubility may be observed if the concentration exceeds its solubility limit.

Q3: How can I improve the solubility of this compound in my reaction?

A3: Several techniques can be employed to enhance the solubility of this compound. The most common methods include:

  • pH Adjustment: For aqueous or protic solvent systems, increasing the pH above the pKa of the carboxylic acid will convert it to its more soluble carboxylate salt.[4]

  • Co-solvents: The addition of a small amount of a miscible solvent in which the compound is highly soluble can significantly improve the overall solubility in the reaction mixture.[4][5][6]

  • Temperature Modification: In many cases, gently heating the reaction mixture can increase the solubility of a compound. However, the thermal stability of all reactants should be considered.

  • Chemical Modification: Converting the carboxylic acid to a less polar ester derivative can dramatically increase its solubility in organic solvents.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered when using this compound.

Troubleshooting_Solubility start Problem: Poor solubility of This compound check_solvent Is the solvent system appropriate? start->check_solvent is_aqueous Aqueous or Protic Solvent System? check_solvent->is_aqueous is_organic Aprotic Organic Solvent System? check_solvent->is_organic is_aqueous->is_organic No ph_adjust Adjust pH > 6.0 (pKa ≈ 4.36) is_aqueous->ph_adjust Yes use_cosolvent_org Use a polar co-solvent (e.g., Methanol (B129727), Ethanol) is_organic->use_cosolvent_org Yes use_cosolvent_aq Use a polar aprotic co-solvent (e.g., DMSO, DMF) ph_adjust->use_cosolvent_aq If pH adjustment is not compatible with reaction heat Gently heat the reaction mixture (check thermal stability) ph_adjust->heat end_soluble Solubility Issue Resolved ph_adjust->end_soluble use_cosolvent_aq->heat use_cosolvent_aq->end_soluble esterify Consider chemical modification: Convert to an ester use_cosolvent_org->esterify If co-solvent is not sufficient or compatible use_cosolvent_org->heat use_cosolvent_org->end_soluble esterify->heat esterify->end_soluble heat->end_soluble

Caption: Troubleshooting workflow for poor solubility of this compound.

Quantitative Solubility Data

The following table summarizes the available and predicted solubility of this compound in common solvents at 25°C.

Solvent CategorySolventSolubility (g/L)Data Type
Aqueous Water20.4 - 37.0Experimental[1][2]
Polar Protic MethanolMisciblePredicted[3]
EthanolMisciblePredicted[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighPredicted[3]
Dimethylformamide (DMF)HighPredicted
AcetoneGoodPredicted[3]
Ethyl AcetateGoodPredicted[3]
Nonpolar DichloromethaneModeratePredicted
TolueneLowPredicted[3]
HexaneLowPredicted[3]

Note: "Predicted" values are based on the behavior of structurally similar compounds and general solubility principles. Experimental verification is recommended for specific applications.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to increase the aqueous solubility of this compound by converting it to its carboxylate salt.

Protocol_pH_Adjustment start Start: Suspend this compound in aqueous/protic solvent add_base Slowly add a suitable base solution (e.g., 1M NaOH, 1M K2CO3) while stirring start->add_base monitor_ph Monitor the pH of the mixture using a calibrated pH meter add_base->monitor_ph check_dissolution Observe for dissolution of the solid monitor_ph->check_dissolution target_ph Continue base addition until pH is ~1.5-2.0 units above the pKa (~6.0) or solid is fully dissolved check_dissolution->target_ph Solid remains end End: Homogeneous solution of the carboxylate salt is obtained check_dissolution->end Solid dissolved target_ph->monitor_ph

Caption: Experimental workflow for solubility enhancement via pH adjustment.

Methodology:

  • Suspend the desired amount of this compound in the aqueous or protic reaction solvent in a suitable reaction vessel.

  • While stirring the suspension, slowly add a dilute solution of a compatible base (e.g., 1M NaOH, 1M K₂CO₃) dropwise.

  • Monitor the pH of the mixture continuously using a calibrated pH meter.

  • Continue adding the base until the solid this compound has completely dissolved. A pH of approximately 6.0 (pKa of this compound is ~4.36) should be sufficient for complete deprotonation and dissolution.[2]

  • Once the solid is dissolved, the reaction can proceed. Ensure the chosen base and the final pH are compatible with all reagents and reaction conditions.

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol details the use of a co-solvent to improve the solubility of this compound in a reaction mixture.

Protocol_Co_solvent start Start: Add this compound to the primary reaction solvent check_solubility Is the acid fully dissolved? start->check_solubility add_cosolvent Add a suitable co-solvent in small increments (e.g., 1-5% v/v) while stirring check_solubility->add_cosolvent No end End: Homogeneous reaction mixture obtained check_solubility->end Yes observe Observe for dissolution after each addition add_cosolvent->observe continue_addition Continue adding co-solvent until the solid is fully dissolved observe->continue_addition continue_addition->check_solubility

Caption: Experimental workflow for using a co-solvent to enhance solubility.

Methodology:

  • Add the this compound to the primary reaction solvent in the reaction vessel.

  • If the acid does not fully dissolve with stirring, begin adding a suitable co-solvent in small portions (e.g., 1-5% of the total volume).

    • For primarily aqueous reactions, consider polar aprotic co-solvents like DMSO or DMF.[4]

    • For primarily nonpolar organic reactions, consider polar protic co-solvents like methanol or ethanol.

  • After each addition, stir the mixture for a few minutes to allow for dissolution.

  • Continue adding the co-solvent incrementally until the this compound is completely dissolved.

  • Be mindful of the total volume of co-solvent added, as it may affect the reaction kinetics or product purification.

Protocol 3: Chemical Modification via Fischer Esterification

This protocol provides a general procedure for converting this compound to its corresponding ester to improve solubility in organic solvents.

Protocol_Esterification start Start: Combine this compound, excess alcohol (e.g., methanol, ethanol), and a catalytic amount of strong acid (e.g., H2SO4) reflux Heat the reaction mixture to reflux start->reflux monitor Monitor the reaction progress by TLC or GC for the disappearance of the carboxylic acid reflux->monitor workup After completion, cool the mixture and perform an aqueous workup to remove excess acid and alcohol monitor->workup extract Extract the ester product with a suitable organic solvent workup->extract purify Dry the organic layer and purify the ester by distillation or chromatography extract->purify end End: Purified ester with enhanced organic solubility purify->end

Caption: Experimental workflow for Fischer esterification of this compound.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound, a large excess of the desired alcohol (which can also serve as the solvent), and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).[4][7]

  • Heat the reaction mixture to reflux and maintain it at that temperature.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS) until the starting carboxylic acid is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform a standard aqueous workup. This typically involves diluting the reaction mixture with water and neutralizing the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the ester product into an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation or column chromatography as needed. The resulting ester will exhibit significantly improved solubility in a wide range of organic solvents.

References

Technical Support Center: GC-MS Analysis of Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of organic acids.

Troubleshooting Guides

This section addresses specific issues that may arise during your GC-MS analysis of organic acids in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram shows significant peak tailing for my organic acid standards. What are the potential causes and how can I fix this?

Answer: Peak tailing is a common issue in the GC-MS analysis of organic acids and can indicate several problems within your system.[1] The primary causes often relate to active sites in the GC system, improper column installation, or issues with the derivatization process.

Troubleshooting Steps for Peak Tailing:

Potential CauseRecommended Solution
Active Sites in the Inlet or Column Polar or ionogenic analytes can interact with 'active' sites in the liner or at the head of the column.[1] Use a fresh, deactivated liner or trim 10-20 cm from the front of the column.[1]
Improper Column Installation A poor column cut or incorrect placement within the inlet can cause peak distortion.[1] Re-cut the column end to ensure a square, clean cut and verify the correct installation depth as per your instrument's manual.[1][2]
Column Contamination Non-volatile residues from your sample can accumulate at the front of the column, leading to peak tailing.[3] Regularly trimming the inlet side of the column can help restore performance.[4]
Incomplete Derivatization Organic acids are polar and require derivatization to become volatile enough for GC analysis. Incomplete reactions will result in poor peak shape. Optimize your derivatization procedure, ensuring fresh reagents and appropriate reaction times and temperatures.
System Leaks Leaks can introduce oxygen and moisture, which can damage the column's stationary phase.[4] Perform regular leak checks of your system.[4]

Question: I am observing peak fronting in my chromatogram. What does this indicate?

Answer: Peak fronting is often a sign of column overload, where too much sample has been injected onto the column.[1] It can also be caused by a mismatch in polarity between the sample solvent and the stationary phase.[1]

Troubleshooting Steps for Peak Fronting:

Potential CauseRecommended Solution
Column Overload The mass of the analyte is too high for the column's capacity.[1] Reduce the concentration of your sample or increase the split ratio on your inlet.
Solvent Mismatch The sample solvent is not compatible with the stationary phase. This can be an issue in splitless injections.[1] Ensure your solvent is appropriate for your column phase.
Improper Injection Technique Issues with the initial oven temperature being too high for splitless injections can cause peak fronting.[1] Lower the initial oven temperature to below the boiling point of your solvent.[5]

Issue 2: High Baseline Noise or Column Bleed

Question: My baseline is consistently high and noisy, especially at higher temperatures. What is causing this and how can I reduce it?

Answer: A rising baseline, particularly at elevated temperatures, is typically indicative of column bleed.[6][7] Column bleed occurs when the stationary phase of the column degrades and elutes.[6][7] This can be caused by several factors, including exposure to oxygen, exceeding the column's temperature limit, or chemical damage.[3][8]

Troubleshooting Steps for High Column Bleed:

Potential CauseRecommended Solution
Oxygen Damage Even trace amounts of oxygen can rapidly degrade the stationary phase, especially at high temperatures.[3][6] Ensure your carrier gas is high purity and use an oxygen trap.[9] Regularly check for system leaks.[3]
Exceeding Temperature Limits Operating the column above its maximum isothermal or temperature-programmed limit will accelerate degradation.[3][6] Always operate within the manufacturer's specified temperature limits for your column.[10]
Chemical Damage Aggressive reagents, strong acids, or bases in your sample can damage the stationary phase.[3][8] Ensure proper sample clean-up and consider the compatibility of your derivatization reagents with your column.[6]
Improper Conditioning A new column that has not been properly conditioned will exhibit higher bleed.[6] Follow a proper column conditioning procedure before use.
Contamination Contamination in the carrier gas, inlet, or from the sample itself can contribute to a noisy baseline.[5] Ensure high-purity carrier gas and regularly replace consumables like the inlet liner and septum.[6]

Issue 3: Ghost Peaks and Contamination

Question: I am seeing unexpected peaks ("ghost peaks") in my blank runs. Where could this contamination be coming from?

Answer: Ghost peaks are a common sign of contamination within the GC-MS system.[11] The source can be from several places, and a systematic approach is needed to identify and eliminate it.[11]

Troubleshooting Steps for Ghost Peaks:

Potential Source of ContaminationHow to Identify and Resolve
Contaminated Solvents or Reagents Impurities in solvents or derivatizing agents can introduce extraneous peaks.[11] Analyze a "blank" sample containing only the solvents and reagents.[11] If the peaks are present, use high-purity, chromatography-grade solvents and fresh reagents.[11]
GC Inlet (Septum and Liner) The septum can "bleed" silicone compounds, and the liner can accumulate non-volatile residues from previous injections.[11] Regularly replace the septum and inlet liner.[11][12] Using a pre-conditioned septum can also help.[5]
Carryover from Previous Injections Highly concentrated samples can leave residues in the syringe, inlet, or the front of the column. Run several solvent blanks after a concentrated sample to wash the system.
Carrier Gas Impurities Impurities in the carrier gas can lead to a noisy baseline and ghost peaks. Use high-purity gas and ensure moisture and hydrocarbon traps are functioning correctly.[4]

Experimental Protocols

GC-MS Column Conditioning Protocol

Proper column conditioning is crucial for achieving a stable baseline and optimal performance.[13] This procedure should be performed on new columns and columns that have been stored for an extended period.

  • Installation:

    • Connect the column to the GC inlet but do not connect it to the mass spectrometer detector.[14] This prevents bleed products from contaminating the detector.[5]

    • Ensure a clean, square cut on the column ends.[1]

  • Purging:

    • Set the GC oven to a low temperature (e.g., 40°C).[14]

    • Purge the column with carrier gas for 10-40 minutes to remove any oxygen and moisture.[9][14]

  • Conditioning:

    • Set a temperature ramp of 5-10°C per minute.[9][13]

    • Program the oven to heat to 20°C above the final temperature of your analytical method, or to the column's maximum isothermal temperature, whichever is lower.[9][14]

    • Hold at this temperature until a stable baseline is achieved. Conditioning times will vary depending on the column phase and dimensions, but can often be done overnight.[5][13]

  • Final Steps:

    • Cool the oven down while maintaining carrier gas flow.[14]

    • Connect the column to the MS detector.

    • Run a blank analysis to confirm a stable baseline before analyzing samples.[13]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of organic acids?

A1: Organic acids are typically polar and non-volatile due to their carboxyl and hydroxyl groups.[11] These properties make them unsuitable for direct GC analysis as they will not vaporize easily and will interact strongly with the column's stationary phase, leading to poor peak shape.[11] Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives, enabling successful separation and detection by GC-MS.[11]

Q2: What are the most common derivatization reagents for organic acids?

A2: Silylation is the most common derivatization technique for organic acids, which involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group.[11] Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[11][15]

Q3: How often should I replace the inlet liner and septum?

A3: The frequency of replacement depends on the cleanliness of your samples and the number of injections. For routine analysis, it is good practice to replace the septum daily or after every 50-100 injections. The inlet liner should be inspected regularly and replaced when it appears dirty or when peak shape begins to deteriorate.[11][12]

Q4: What should I do if I suspect a leak in my GC system?

A4: If you suspect a leak, which can cause issues like high column bleed and poor chromatography, you should perform a leak check immediately.[3] This can be done using an electronic leak detector. Common leak points include the inlet septum nut, column fittings at the inlet and detector, and gas line connections.

Visualizations

GC_Column_Conditioning_Workflow cluster_prep Preparation cluster_heating Heating Program cluster_final Finalization cluster_ready System Ready Install Install Column in Inlet (Do Not Connect to Detector) Purge Purge with Carrier Gas (e.g., 40°C for 10-40 min) Install->Purge 1 Ramp Ramp Temperature (e.g., 10°C/min) Purge->Ramp 2 Hold Hold at Max Temperature (Until Baseline is Stable) Ramp->Hold 3 Cool Cool Oven Hold->Cool 4 Connect Connect Column to Detector Cool->Connect 5 Blank Run Blank Analysis Connect->Blank 6 Ready Ready for Sample Analysis Blank->Ready 7

Caption: Workflow for proper GC-MS column conditioning.

Troubleshooting_Peak_Shape cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_split Split Peaks Start Poor Peak Shape Observed Tailing_Check_Liner Inspect/Replace Inlet Liner Start->Tailing_Check_Liner Tailing Fronting_Dilute Dilute Sample Start->Fronting_Dilute Fronting Split_Install Check Column Installation Start->Split_Install Splitting Tailing_Cut_Column Trim Front of Column Tailing_Check_Liner->Tailing_Cut_Column Tailing_Check_Leaks Perform Leak Check Tailing_Cut_Column->Tailing_Check_Leaks Tailing_Deriv Optimize Derivatization Tailing_Check_Leaks->Tailing_Deriv End Problem Resolved Tailing_Deriv->End Resolved Fronting_Split Increase Split Ratio Fronting_Dilute->Fronting_Split Fronting_Temp Lower Initial Oven Temp Fronting_Split->Fronting_Temp Fronting_Temp->End Resolved Split_Solvent Check Solvent/Phase Compatibility Split_Install->Split_Solvent Split_Solvent->End Resolved

Caption: Troubleshooting guide for common peak shape problems.

References

Technical Support Center: Minimizing Solvent Evaporation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and best practices to help researchers, scientists, and drug development professionals minimize solvent evaporation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is solvent evaporation and why is it a problem in sample preparation?

A: Solvent evaporation is the process where a liquid solvent turns into a gas, leaving behind a more concentrated solute.[1] In a laboratory setting, this is often a deliberate step to concentrate a sample.[2] However, uncontrolled evaporation is a significant problem. It can lead to inaccurate sample concentrations, which affects the reliability and reproducibility of analytical results.[3] For instance, even minor changes in the mobile phase composition due to evaporation can significantly impact chromatographic performance.[4] Furthermore, the loss of volatile components can alter the sample matrix and lead to imprecise analytical measurements.[3][5]

Q2: What are the primary factors that influence the rate of solvent evaporation?

A: The rate of solvent evaporation is influenced by several key factors:

  • Temperature: Higher temperatures increase the kinetic energy of solvent molecules, leading to a faster evaporation rate.[2][6][7]

  • Pressure: Lowering the ambient pressure above the liquid reduces its boiling point, which significantly accelerates evaporation.[6][7][8] This is the principle behind vacuum-assisted evaporation techniques.[8][9]

  • Surface Area: A larger surface area exposes more solvent molecules to the air, increasing the evaporation rate.[1][9] Techniques like rotary evaporation spread the liquid into a thin film to maximize surface area.[1][9]

  • Gas Flow: Passing a stream of gas (like nitrogen) over the solvent surface, known as "blowdown," whisks away solvent vapor and speeds up evaporation.[9][10]

  • Solvent Properties: The inherent properties of the solvent, such as its boiling point, vapor pressure, and polarity, are critical.[1] Volatile solvents with low boiling points and high vapor pressure (e.g., acetone, hexane) evaporate much more quickly than those with high boiling points (e.g., water, DMSO).[2][9]

Troubleshooting Guide

Q3: My sample concentration is inconsistent between runs. How can I troubleshoot this?

A: Inconsistent sample concentration is a common sign of uncontrolled solvent evaporation. Here is a workflow to identify the cause:

G A Inconsistent Concentration Detected B Check Vial Sealing: Are caps (B75204) tight? Are septa pierced/worn? A->B Start Here C Evaluate Environment: Is temperature stable? Are samples near drafts or heat sources? B->C No Issue E Replace Caps/Septa B->E Issue Found D Review Handling Procedure: Are vials left open? Is transfer time minimized? C->D No Issue F Relocate Samples/ Stabilize Temperature C->F Issue Found G Implement Best Practices: - Cap immediately - Use gas-tight syringes D->G Issue Found H Problem Resolved E->H F->H G->H

Caption: Troubleshooting workflow for inconsistent sample concentration.

Q4: I am losing volatile analytes from my samples. What steps can I take to prevent this?

A: The loss of volatile analytes is often due to excessive heat or leaving samples exposed to the atmosphere.

  • Work Efficiently: Prepare all necessary supplies before opening sample vials to minimize the time they are unsealed.[11]

  • Control Temperature: Avoid heating samples that contain volatile analytes. If possible, handle and store them at reduced temperatures (e.g., 0 °C or colder).[11]

  • Use Appropriate Hardware: Employ gas-tight syringes for transferring volatile liquids to prevent loss during the process.[11] Use vials with secure caps, such as those with Mininert valves or specialized safety caps, which are designed to minimize evaporation.[4][11]

  • Avoid Agitation: Do not vigorously mix or shake the samples, as this increases the liquid's surface area and accelerates volatilization. Gentle inversion is recommended for mixing.[11]

Q5: How can I prevent solvent evaporation from my HPLC mobile phase reservoir?

A: Evaporation from the mobile phase reservoir can change the solvent composition, leading to shifted retention times and poor reproducibility.[3][5]

  • Use Safety Caps: Replace standard bottle caps with specially designed safety caps. These caps create a closed system with a venting valve that allows air to enter to equalize pressure while preventing solvent vapors from escaping.[3][4]

  • Limit Batch Lifetime: Do not use the same batch of mobile phase for extended periods (e.g., more than a week or two), as the composition will gradually change due to the evaporation of more volatile components.[5]

  • Keep Containers Sealed: Ensure the reservoir cap is tight, leaving only a very small vent hole if a dedicated safety cap is not used.[5]

Data and Protocols

Quantitative Data
Table 1: Factors Influencing Solvent Evaporation Rate
FactorEffect on Evaporation RateMitigation/Optimization Strategy
Temperature Rate increases with higher temperature.[2]Use the lowest effective temperature that will not degrade the sample.[9] For volatile samples, work at reduced temperatures.[11]
Pressure Rate increases as pressure decreases.[7]Use vacuum for heat-sensitive materials or high-boiling-point solvents to allow for lower evaporation temperatures.[8][9]
Surface Area Rate increases with larger surface area.[1]For deliberate evaporation, use techniques like rotary evaporation to create a thin film.[9] To prevent evaporation, use tall, narrow containers (e.g., volumetric flasks) and keep them capped.[12]
Gas Flow Rate Rate increases with higher gas flow.[10]In blowdown evaporation, start with a gentle flow to avoid splashing and increase it as the solvent level drops.[10][13]
Solvent Volatility High volatility (high vapor pressure, low boiling point) leads to a faster rate.[9]Select less volatile solvents when possible. Be aware of the properties of the solvents being used.[9]
Table 2: Effectiveness of Different Solvent Bottle Caps on Methanol Evaporation
Cap TypeMethanol Loss over 30 days (grams)Reduction in Evaporation vs. Open BottleReduction in Evaporation vs. Standard Cap
Open Bottle > 75 g0%-
Standard Cap ~ 8.0 g~89%0%
Agilent InfinityLab Stay Safe Cap < 1.5 g> 98%~85%
(Data summarized from a performance study on 1L bottles with 500 mL of methanol)[4]
Experimental Protocols
Protocol 1: Best Practices for Handling Volatile Analytical Standards

This protocol outlines the steps to minimize analyte loss when preparing solutions from volatile standards.

Workflow Diagram:

G A 1. Chill Standard B 2. Prepare Diluent & Glassware A->B C 3. Gently Invert Ampul to Mix B->C D 4. Open Ampul & Quickly Transfer C->D E 5. Immediately Cap & Seal Vial D->E F 6. Gently Invert to Mix Solution E->F G 7. Store Appropriately (Cold & Sealed) F->G

Caption: Workflow for preparing volatile analytical standards.

Methodology:

  • Preparation: Before opening the standard, gather all necessary diluents, glassware (e.g., volumetric flasks, vials), and transfer tools (e.g., gas-tight syringes).[11]

  • Cooling: Use the analytical standard while it is cold (0 °C or colder) to reduce volatility. Do not heat the ampul to equilibrate it.[11]

  • Mixing: Gently invert the unopened ampul several times to ensure the contents are homogenous. Avoid vigorous shaking, which increases the evaporation rate.[11]

  • Transfer: Open the ampul and work quickly to transfer the required volume of the standard into your diluent.[11]

  • Sealing: Immediately and securely cap the vial containing the newly prepared solution. For long-term storage, consider sealing the cap with Parafilm.[11][12]

  • Final Mix: Gently invert the capped vial several times to mix the final solution.[11]

  • Storage: Store the prepared solution in a tightly sealed container at the recommended temperature (typically 0 °C or colder) to maintain stability.[11]

Protocol 2: General Procedure for Nitrogen Blowdown Evaporation

This protocol is for concentrating samples by evaporating solvent using a stream of nitrogen.

Methodology:

  • Setup: Place your sample tubes or 96-well plate into the evaporator. Ensure the needles of the nitrogen head are aligned with the samples.[13]

  • Initial Settings:

    • Temperature: Set the gas temperature as high as possible without degrading the thermal stability of your analyte.[13]

    • Gas Flow: Begin with a gentle nitrogen flow. This is critical to prevent the solvent from splashing, which can lead to sample loss and cross-contamination.[10]

    • Needle Height: Position the tips of the needles just above the surface of the liquid.[13]

  • Evaporation Process:

    • As the solvent evaporates, the liquid level will drop. If using an automated system, program the needle head to move down gradually to maintain a consistent distance from the liquid surface.[13]

    • The gas flow can be gradually increased as the volume of solvent decreases, which helps to speed up the process.[10]

  • Completion:

    • If evaporating to dryness, consider reducing the gas flow and temperature near the end of the run to avoid blowing the dried sample out of the container.[13]

    • Once complete, turn off the gas flow and remove the samples. Reconstitute the dried sample in the desired solvent for analysis.[10]

References

Addressing peak tailing in gas chromatography of carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the gas chromatography (GC) analysis of carboxylic acids.

Troubleshooting Guide: Addressing Peak Tailing

Peak tailing is a common issue when analyzing polar compounds like carboxylic acids, leading to poor resolution and inaccurate quantification. This guide provides a systematic approach to identify and resolve the root cause of peak tailing.

Question: My carboxylic acid peaks are tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing for carboxylic acids in GC can stem from several factors, primarily related to interactions between the acidic analytes and active sites within the GC system, or suboptimal chromatographic conditions. Follow the troubleshooting workflow below to diagnose and resolve the issue.

Troubleshooting Workflow for Peak Tailing

G cluster_start cluster_check Initial Checks cluster_all_tailing All Peaks Tailing cluster_acids_tailing Only Carboxylic Acids Tailing cluster_solution start Start: Tailing Peak Observed check_all_peaks Are all peaks tailing, or only the carboxylic acids? start->check_all_peaks system_issue Potential System-Wide Issue check_all_peaks->system_issue All Peaks analyte_specific_issue Analyte-Specific Interactions check_all_peaks->analyte_specific_issue Only Acids check_installation Check Column Installation: - Proper ferrule tightness - Correct column insertion depth - Clean, square cuts at column ends system_issue->check_installation check_liner Inspect Injector Liner: - Contamination - Cracks or debris - Inappropriate type for analysis check_installation->check_liner check_contamination System Contamination: - Trim column inlet (10-20 cm) - Bake out column check_liner->check_contamination solution Solution: Symmetrical Peaks check_contamination->solution check_column Evaluate GC Column: - Is it a polar or specially treated column for acids? - Column may be aging or degraded. analyte_specific_issue->check_column optimize_temp Optimize Temperatures: - Injector temperature may be too low. - Oven temperature program may be inadequate. check_column->optimize_temp consider_derivatization Consider Derivatization: - Convert to less polar esters or silyl (B83357) derivatives. optimize_temp->consider_derivatization consider_derivatization->solution

Caption: Troubleshooting workflow for peak tailing in GC.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for carboxylic acids?

A1: The primary causes are strong interactions between the polar carboxyl group and active sites in the GC system. These active sites, often silanol (B1196071) groups on the surface of the inlet liner and column, can lead to hydrogen bonding, which delays the elution of a portion of the analyte molecules, resulting in a tailing peak.[1][2] Other contributing factors include:

  • Column Contamination: Non-volatile residues from previous injections can create active sites.[3]

  • Improper Column Installation: Poorly cut column ends or incorrect installation depth can create dead volumes and turbulence.[4][5]

  • Low Injector Temperature: Insufficient temperature can lead to incomplete or slow vaporization of the sample.[3]

  • Inappropriate Column Choice: Using a non-polar column for underivatized polar acids can result in significant peak tailing.[6][7]

Q2: How does injector temperature affect the peak shape of carboxylic acids?

A2: The injector temperature must be high enough to ensure rapid and complete vaporization of the carboxylic acids.[8] If the temperature is too low, the sample may vaporize slowly and incompletely, leading to band broadening and peak tailing.[3] However, excessively high temperatures can cause thermal degradation of the analytes. A typical starting point for injector temperature is 250 °C, but it should be optimized based on the volatility and thermal stability of the specific carboxylic acids being analyzed. For high-boiling point acids, temperatures of 275-300 °C may be necessary.[6]

Q3: What type of GC column is best for analyzing underivatized carboxylic acids?

A3: For the analysis of underivatized carboxylic acids, polar columns are recommended.[6][9] Specifically, columns with a stationary phase designed to minimize interactions with acidic compounds, such as those with an acidic functional group modification, are ideal. These columns help to shield the analytes from active sites on the fused silica (B1680970) surface, resulting in more symmetrical peaks. Columns like the Agilent J&W DB-FFAP or DB-FATWAX Ultra Inert are specifically designed for the analysis of free fatty acids and other organic acids.[10]

Recommended GC Columns for Underivatized Carboxylic Acids
Column Phase Polarity Common Applications Max Temperature (°C) Key Features
Nitroterephthalic acid modified polyethylene (B3416737) glycolPolarFree fatty acids, organic acids250Excellent for aqueous injections and provides good peak shape for acidic compounds.
Polyethylene glycol (WAX)PolarVolatile fatty acids, alcohols280Good general-purpose polar column, but may require an acidic modifier for best performance with carboxylic acids.

Q4: What is derivatization and how can it help with peak tailing?

A4: Derivatization is a chemical reaction that converts an analyte into a different, more volatile and less polar compound.[11][12] For carboxylic acids, this typically involves converting the -COOH group into an ester or a silyl ester.[13] This modification reduces the potential for hydrogen bonding with active sites in the GC system, leading to significantly improved peak shape, reduced tailing, and better sensitivity.[13][14]

Derivatization Workflow for Carboxylic Acids

G cluster_start cluster_methods Derivatization Methods cluster_products Derivatized Products cluster_analysis start Carboxylic Acid Sample (e.g., R-COOH) esterification Esterification (e.g., with BF3/Methanol) start->esterification silylation Silylation (e.g., with BSTFA) start->silylation ester Methyl Ester (R-COOCH3) esterification->ester silyl_ester Silyl Ester (R-COOSi(CH3)3) silylation->silyl_ester gc_analysis GC Analysis with Symmetrical Peaks ester->gc_analysis silyl_ester->gc_analysis

Caption: General workflow of derivatization methods for GC analysis.

Comparison of Common Derivatization Methods for Carboxylic Acids
Method Reagent Typical Reaction Conditions Resulting Derivative
Esterification Boron trifluoride in methanol (B129727) (BF3-Methanol)60-100°C for 5-15 minutesFatty Acid Methyl Esters (FAMEs)
Acetyl chloride in alcohol50°C for a few minutes to several hoursAlkyl esters
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)60°C for 30-60 minutesTrimethylsilyl (B98337) (TMS) esters
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)60°C for 30-60 minutesTrimethylsilyl (TMS) esters

Experimental Protocols

Protocol 1: Esterification of Carboxylic Acids using BF3-Methanol

This protocol describes the conversion of carboxylic acids to their corresponding methyl esters.

Materials:

  • Sample containing carboxylic acids (1-25 mg)

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vial with a screw cap

Procedure:

  • Weigh 1-25 mg of the sample into a reaction vial.

  • Add 2 mL of 14% BF3-Methanol to the vial.

  • Cap the vial tightly and heat at 60-100°C for 10 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

  • Vortex the mixture thoroughly for 30 seconds to extract the methyl esters into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC injection.

Protocol 2: Silylation of Carboxylic Acids using BSTFA

This protocol details the formation of trimethylsilyl (TMS) esters from carboxylic acids.

Materials:

  • Dried sample containing carboxylic acids

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (B92270) or other suitable solvent (e.g., acetonitrile)

  • Reaction vial with a screw cap

Procedure:

  • Place the dried sample into a reaction vial.

  • Add 100 µL of pyridine (or another suitable solvent) to dissolve the sample.

  • Add 100 µL of BSTFA (+1% TMCS). The reagent should be in at least a 2:1 molar excess relative to the active hydrogens in the sample.[15]

  • Cap the vial tightly and heat at 60°C for 30-60 minutes.[14]

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC.

References

Technical Support Center: Synthesis of 2-Methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylbut-3-enoic acid. Due to the limited direct literature on a comparative study of catalysts for this specific molecule, this guide presents information based on established catalytic methods for analogous transformations, such as the oxidation of allylic alcohols and the carboxylation of alkenes.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible synthetic routes to this compound?

A1: Based on standard organic transformations, two primary retrosynthetic pathways are considered for the synthesis of this compound:

  • Route A: Oxidation of 2-methyl-3-buten-1-ol (B1582625). This is a direct approach where the primary alcohol is oxidized to the corresponding carboxylic acid.

  • Route B: Carboxylation of a C4 alkene precursor. This involves the addition of a carboxyl group to a suitable four-carbon alkene, such as 2-methyl-1-butene (B49056) or 3-methyl-1-butene, using carbon dioxide as a C1 source.

Q2: What are the key challenges in the synthesis of this compound?

A2: Key challenges include:

  • Over-oxidation and side reactions: In the oxidation route, preventing the reaction from proceeding past the carboxylic acid stage to form other byproducts can be difficult.[1]

  • Regioselectivity: In the carboxylation route, controlling the position of the carboxyl group addition to the alkene is a significant challenge.

  • Catalyst deactivation: Many transition metal catalysts used in both oxidation and carboxylation reactions can be prone to deactivation.[1]

  • Product purification: Separating the desired product from starting materials, catalyst residues, and byproducts can be complex.

Q3: How do I choose the right catalyst for my synthesis?

A3: The choice of catalyst will depend on the chosen synthetic route and the desired reaction conditions (e.g., temperature, pressure, solvent).

  • For the oxidation of 2-methyl-3-buten-1-ol , common choices include chromium-based reagents (like PCC), manganese dioxide (MnO₂), or catalytic systems employing a metal catalyst and a terminal oxidant.[1] For greener approaches, biocatalysts are also an option.[1]

  • For the carboxylation route , transition metal catalysts based on palladium, nickel, or cobalt are often employed.[2][3] The choice of ligands and additives is crucial for achieving high yield and selectivity.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. Many of the reagents used in these syntheses are hazardous.

  • Oxidizing agents: Chromium-based reagents are toxic and carcinogenic. Handle them with extreme care in a well-ventilated fume hood.

  • Organometallic reagents: Many catalysts and reagents used in carboxylation are pyrophoric and/or moisture-sensitive. Strict anhydrous and inert atmosphere techniques are required.

  • Solvents: Many organic solvents are flammable and toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guides

Route A: Oxidation of 2-methyl-3-buten-1-ol
Issue Possible Cause Troubleshooting Steps
Low or no conversion of starting material Inactive oxidizing agent.Use a freshly opened or properly stored oxidant. Some oxidants like MnO₂ may require activation before use.[1]
Insufficient amount of oxidant.Ensure the correct stoichiometric ratio of oxidant to substrate is used.
Low reaction temperature.While low temperatures can improve selectivity, they may also slow down the reaction rate. Gradually increase the temperature and monitor the reaction progress.
Formation of aldehyde instead of carboxylic acid Insufficient oxidant or reaction time.Increase the amount of oxidant and/or prolong the reaction time.
Use of a mild oxidant.Some oxidants are selective for the formation of aldehydes. Use a stronger oxidizing agent known to convert primary alcohols to carboxylic acids.
Formation of multiple byproducts Over-oxidation or side reactions.Lower the reaction temperature.[1] Use a more selective catalyst/oxidant system. Ensure the reaction is performed under an inert atmosphere to prevent unwanted air oxidation.
Catalyst deactivation Catalyst poisoning by impurities.Use high-purity starting materials and solvents.
Catalyst agglomeration or degradation.Consider using a different catalyst support or ligand system to improve stability.
Route B: Carboxylation of an Alkene Precursor
Issue Possible Cause Troubleshooting Steps
Low or no conversion of starting material Inactive catalyst.Ensure the catalyst is properly activated and handled under an inert atmosphere.
Insufficient CO₂ pressure.Increase the pressure of carbon dioxide.
Poor choice of solvent or base.The solvent and base can have a significant impact on the reaction.[4] Screen different solvents and bases to find the optimal conditions.
Low yield of the desired product Poor regioselectivity.The choice of catalyst and ligands is critical for controlling regioselectivity. Experiment with different ligand systems.
Side reactions such as alkene isomerization.Adjusting the reaction temperature and time may help to minimize side reactions.
Reaction is not reproducible Traces of oxygen or moisture.Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere. Use anhydrous solvents.
Impurities in the starting materials.Purify the alkene precursor and ensure the CO₂ is of high purity.

Quantitative Data Presentation

The following tables present hypothetical but plausible data for the performance of different catalytic systems for the two proposed synthetic routes to this compound.

Table 1: Catalyst Performance in the Oxidation of 2-methyl-3-buten-1-ol

Catalyst/OxidantTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
PCC2547585
MnO₂60126090
TEMPO/NaOCl0-2568592
RuCl₃/H₅IO₆2588088

Table 2: Catalyst Performance in the Carboxylation of 2-methyl-1-butene

Catalyst SystemLigandBaseTemperature (°C)CO₂ Pressure (atm)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃801065
NiCl₂(dppe)-Mn60570
Co(acac)₂XantphosCs₂CO₃1002055
CuI/NHCIPrt-BuOK501575

Experimental Protocols

Protocol A: Oxidation of 2-methyl-3-buten-1-ol using TEMPO/NaOCl

This protocol is adapted from standard procedures for the oxidation of primary alcohols.

Materials:

  • 2-methyl-3-buten-1-ol

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite (B82951) (NaOCl) solution (household bleach, ~5-6%)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-3-buten-1-ol (1.0 eq) in DCM.

  • Add an aqueous solution of NaHCO₃ and a catalytic amount of TEMPO (0.01 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the NaOCl solution (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed, quench the reaction by adding an aqueous solution of Na₂SO₃.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Protocol B: Palladium-Catalyzed Carboxylation of 2-methyl-1-butene

This protocol is a hypothetical adaptation based on palladium-catalyzed carboxylation reactions of alkenes.[5]

Materials:

  • 2-methyl-1-butene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Carbon dioxide (CO₂), high purity

Procedure:

  • To a high-pressure reactor, add Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate the reactor and backfill with an inert gas (e.g., Argon).

  • Add anhydrous DMF and 2-methyl-1-butene (1.0 eq) via syringe.

  • Pressurize the reactor with CO₂ to 10 atm.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • Dilute the reaction mixture with water and acidify with 1 M HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow General Synthetic Workflow for this compound cluster_start Starting Materials cluster_routes Synthetic Routes cluster_process Process 2_methyl_3_buten_1_ol 2-methyl-3-buten-1-ol oxidation Route A: Oxidation 2_methyl_3_buten_1_ol->oxidation alkene_precursor Alkene Precursor (e.g., 2-methyl-1-butene) carboxylation Route B: Carboxylation alkene_precursor->carboxylation reaction_setup Reaction Setup (Catalyst, Solvent, Conditions) oxidation->reaction_setup carboxylation->reaction_setup workup Work-up & Purification reaction_setup->workup troubleshooting Troubleshooting reaction_setup->troubleshooting product This compound workup->product workup->troubleshooting

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Decision Tree for Low Yield start Low Yield or No Reaction check_conversion Is starting material consumed? start->check_conversion check_byproducts Are there significant byproducts? check_conversion->check_byproducts Yes action_reagents Check Reagent/Catalyst Activity - Purity - Stoichiometry - Activation check_conversion->action_reagents No action_selectivity Improve Selectivity - Change Catalyst/Ligand - Adjust Temperature check_byproducts->action_selectivity Yes action_purification Optimize Purification - Check for product loss during work-up check_byproducts->action_purification No action_conditions Optimize Reaction Conditions - Temperature - Time - Pressure (for carboxylation) action_reagents->action_conditions

Caption: Decision tree for troubleshooting low yield in synthesis.

References

Technical Support Center: Enhancing the Stability of 2-Methylbut-3-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-Methylbut-3-enoic acid and its derivatives during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound and its derivatives?

A1: Due to its α,β-unsaturated carboxylic acid structure, this compound and its derivatives are susceptible to several degradation pathways:

  • Oxidation: The vinyl group (C=C double bond) is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or trace metal ions. This can lead to the formation of epoxides, aldehydes, or cleavage of the double bond.

  • Polymerization: Like other acrylic acid derivatives, these compounds can undergo spontaneous, free-radical polymerization, especially when exposed to heat, light, or in the presence of radical initiators.

  • Decarboxylation: At elevated temperatures, the carboxylic acid moiety can be lost as carbon dioxide (CO2), particularly if the molecule can isomerize to a β,γ-unsaturated form, which facilitates decarboxylation through a cyclic transition state.[1]

  • Hydrolysis (for ester derivatives): Ester derivatives of this compound are susceptible to acid or base-catalyzed hydrolysis, which cleaves the ester bond to yield the parent carboxylic acid and the corresponding alcohol. The rate of hydrolysis is highly dependent on pH.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photo-oxidation or polymerization reactions.

Q2: What are the key environmental factors that negatively impact the stability of these compounds?

A2: The stability of this compound derivatives is significantly influenced by the following factors:

  • Temperature: Higher temperatures accelerate the rates of nearly all degradation pathways, including oxidation, polymerization, and decarboxylation.[3]

  • pH: The pH of the solution is a critical factor, especially for ester derivatives where hydrolysis rates are minimized at a specific pH (typically near neutral) and increase under acidic or basic conditions.[3][4]

  • Light: Exposure to UV and even visible light can initiate photolytic degradation and radical polymerization.[5]

  • Oxygen: The presence of atmospheric oxygen is a key driver for oxidative degradation pathways.

  • Presence of Metal Ions: Transition metal ions can catalyze oxidative degradation and may also initiate polymerization.

Q3: What are the recommended storage conditions for this compound and its derivatives?

A3: To ensure long-term stability, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, typically 2-8°C for short-term storage and -20°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Inhibitors: For the neat compound or concentrated solutions, the addition of a radical inhibitor like hydroquinone (B1673460) monomethyl ether (MeHQ) is often necessary to prevent polymerization.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation with this compound derivatives.

Problem Potential Cause Recommended Action
Low assay signal or reduced biological activity over time. Compound degradation in the stock solution or assay medium.1. Verify Stock Integrity: Analyze the stock solution by HPLC or LC-MS to confirm purity and concentration. 2. Assess Medium Stability: Incubate the compound in the assay medium under experimental conditions (e.g., 37°C) and analyze its concentration at various time points. 3. Prepare Fresh Solutions: Always prepare working solutions fresh from a solid or a recently prepared concentrated stock.
Precipitate forms in the solution upon storage. 1. Exceeded solubility limit. 2. Formation of a less soluble degradation product. 3. Change in pH or temperature affecting solubility.1. Confirm Solubility: Ensure the concentration is below the known solubility limit in the specific solvent or buffer. 2. Analyze Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradant. 3. Prepare Fresh: Discard the solution and prepare a fresh one. Consider using a different solvent system if solubility is a persistent issue.
Inconsistent results between experimental replicates. Inconsistent handling leading to variable degradation.1. Standardize Handling: Ensure all solutions are handled consistently, with minimal exposure to light and air. 2. Control Temperature: Use a temperature-controlled environment (e.g., column oven for HPLC, incubator for assays). 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freeze-thaw cycles which can accelerate degradation.[5]
Appearance of unexpected peaks in chromatograms. Compound has degraded during sample preparation or analysis.1. Review Sample Prep: Check for sources of stress during preparation (e.g., high temperature, extreme pH, prolonged light exposure). 2. Investigate Analytical Method: Ensure the analytical method itself is not causing degradation (e.g., high temperature in the GC injector). 3. Perform Forced Degradation: Conduct a forced degradation study (see Protocol 1) to identify potential degradation products and confirm if the unexpected peaks correspond to them.

Stability Data Overview

Stress Condition Parameters Expected Degradation Level (after 24h) Primary Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C5-15% (for esters)Hydrolysis
Base Hydrolysis 0.1 M NaOH at 60°C> 20% (for esters, rapid)Hydrolysis
Oxidation 3% H₂O₂ at Room Temp10-30%Oxidation of the double bond
Thermal 60°C in solution5-10%Decarboxylation, Polymerization
Photolytic ICH Q1B light exposure10-25%Photo-oxidation, Polymerization

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the likely degradation products and pathways for a this compound derivative. The goal is to achieve 5-20% degradation.

1. Materials and Reagents:

  • This compound derivative (test compound)

  • Solvent (e.g., acetonitrile (B52724) or methanol, HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter, incubator, photostability chamber

2. Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in the chosen solvent.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Heat the stock solution in a sealed vial at 60°C.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. Prepare a control sample wrapped in aluminum foil.

  • Sampling and Analysis:

    • Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.

  • Monitor the formation and growth of new peaks, which represent degradation products.

  • Ensure mass balance by confirming that the sum of the parent compound and degradation products remains relatively constant.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating the parent this compound derivative from its potential degradation products.

1. Initial HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: Start with a linear gradient (e.g., 10% B to 90% B over 20 minutes) to ensure elution of all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for an optimal wavelength (e.g., 210-220 nm) or use a PDA detector.

  • Injection Volume: 10 µL

2. Method Optimization:

  • Inject a mixture of the unstressed sample and samples from the forced degradation study that show significant degradation.

  • Adjust the gradient slope, initial/final mobile phase composition, and flow rate to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

  • If separation is poor, consider changing the pH of the aqueous mobile phase (e.g., using a phosphate (B84403) buffer) or trying a different column chemistry (e.g., Phenyl-Hexyl).

Visualizations

start Stability Issue Observed (e.g., low yield, extra peaks) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Experimental Handling (pH, Temp, Exposure Time) start->check_handling improper_storage Sub-optimal Storage check_storage->improper_storage improper_handling Harsh Experimental Conditions check_handling->improper_handling improper_storage->check_handling No solution_storage Implement Correct Storage: - Store at -20°C or 2-8°C - Use inert atmosphere - Protect from light improper_storage->solution_storage Yes solution_handling Optimize Protocol: - Adjust pH to neutral range - Minimize heat/light exposure - Prepare solutions fresh improper_handling->solution_handling Yes retest Re-run Experiment & Analyze improper_handling->retest No solution_storage->retest solution_handling->retest

Caption: Troubleshooting workflow for stability issues.

cluster_stress Stress Factors cluster_pathways Degradation Pathways cluster_products Primary Degradation Products parent This compound Derivative poly Polymerization decarbox Decarboxylation oxid Oxidation hydrolysis Hydrolysis temp Heat temp->poly temp->decarbox light Light (UV) light->poly light->oxid oxygen [O₂] / Peroxides oxygen->oxid ph H⁺ / OH⁻ (for Esters) ph->hydrolysis polymer_prod Polymer Chains poly->polymer_prod decarbox_prod Alkene + CO₂ decarbox->decarbox_prod oxid_prod Epoxides, Aldehydes oxid->oxid_prod hydrolysis_prod Parent Acid + Alcohol hydrolysis->hydrolysis_prod

Caption: Primary degradation pathways and influencing factors.

References

Technical Support Center: Forced Degradation Studies of 2-Methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 2-Methylbut-3-enoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the initial stress conditions I should consider for the forced degradation of this compound?

A1: Based on regulatory guidelines, initial stress conditions should include acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress. It is recommended to start with moderate conditions and intensify them if no degradation is observed.

Q2: I am not observing any degradation under my initial acidic or basic hydrolysis conditions. What should I do?

A2: If refluxing with 0.1N HCl or 0.1N NaOH at 60°C for 30 minutes does not yield significant degradation (aim for 1-30%), you should consider increasing the concentration of the acid or base, the temperature, or the duration of the study. For instance, you could try refluxing with a higher concentration of acid/base or extend the study period, monitoring at intermediate time points. It is recommended that the maximum duration for stress testing in solution be 14 days.

Q3: My compound seems to be degrading into multiple peaks in my chromatogram. How can I identify the primary degradation products?

A3: The presence of multiple peaks indicates several degradation pathways may be occurring. To identify the primary degradants, you should compare the peak areas of the new impurities. Those with the largest area are likely the major degradation products. Further characterization using techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is essential for structural elucidation.

Q4: I'm observing significant degradation (over 30%) in my initial experiments. How should I proceed?

A4: If you observe excessive degradation, it is advisable to use milder stress conditions. This can be achieved by lowering the temperature, reducing the concentration of the stressor (acid, base, or oxidizing agent), or shortening the exposure time. The goal is to achieve a level of degradation (typically 5-20%) that allows for the reliable detection and quantification of degradation products without completely consuming the parent compound.[1]

Q5: What are the expected degradation pathways for this compound?

  • Hydrolysis: The carboxylic acid group is generally stable to hydrolysis, but under harsh conditions, decarboxylation could potentially occur.

  • Oxidation: The double bond is susceptible to oxidation, which could lead to the formation of epoxides, diols, or cleavage of the carbon-carbon double bond to form smaller carbonyl compounds.

  • Isomerization: Under acidic or basic conditions, migration of the double bond to form the more stable conjugated isomer, 3-methyl-2-butenoic acid, is a plausible pathway.

  • Polymerization: The vinyl group could potentially undergo polymerization, especially under thermal or photolytic stress.

Data Presentation

Quantitative results from forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation (Illustrative)No. of DegradantsMajor Degradant Peak (RT, min)
Acid Hydrolysis0.1 N HCl24 hours8012.524.8
Base Hydrolysis0.1 N NaOH8 hours6018.233.5, 5.1
Oxidation3% H₂O₂24 hours2525.642.9
ThermalSolid State48 hours1058.316.2
PhotolyticSolution (in Methanol)7 days2515.724.5

Experimental Protocols

The following are detailed methodologies for key forced degradation experiments. These should be adapted based on the specific properties of this compound and the analytical method being used.

1. Acid Hydrolysis

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Application: Transfer an aliquot of the stock solution to a flask and add an equal volume of 0.1 N HCl. Reflux the mixture at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 30 minutes to 24 hours).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize them with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

2. Base Hydrolysis

  • Preparation: Prepare a stock solution of this compound as described for acid hydrolysis.

  • Stress Application: Transfer an aliquot of the stock solution to a flask and add an equal volume of 0.1 N NaOH. Reflux the mixture at a controlled temperature (e.g., 60-80°C) for a specified duration.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize them with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation

  • Preparation: Prepare a stock solution of this compound.

  • Stress Application: Transfer an aliquot of the stock solution to a flask and add a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature or slightly elevated temperature, protected from light, for a specified duration.

  • Sample Analysis: At appropriate time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation

  • Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 105°C or at a temperature below its melting point) for a defined period. At various time points, dissolve a portion of the solid in a suitable solvent for analysis.

  • Solution State: Prepare a solution of this compound and heat it at a controlled temperature (e.g., 70°C) for a defined period. Analyze samples at different time points.

5. Photolytic Degradation

  • Preparation: Prepare a solution of this compound in a suitable solvent and place it in a photostability chamber.

  • Stress Application: Expose the solution to a controlled light source (e.g., ICH-compliant UV and visible light). A control sample should be kept in the dark under the same conditions.

  • Sample Analysis: Analyze the exposed and control samples at various time points.

Visualizations

The following diagrams illustrate the experimental workflow and potential logical relationships in forced degradation studies.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound (API) Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL) API->Stock_Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Stock_Solution->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (e.g., 105°C, Solid) Stock_Solution->Thermal Photo Photolytic (ICH Conditions) Stock_Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralize (for Acid/Base) Sampling->Neutralization If applicable Dilution Dilute to Working Concentration Neutralization->Dilution HPLC HPLC Analysis Dilution->HPLC Characterization LC-MS for Structural Elucidation HPLC->Characterization For unknown peaks

Caption: Experimental workflow for forced degradation studies.

G Parent This compound Acid_Base Acid / Base Oxidizing_Agent Oxidizing Agent (e.g., H2O2) Heat_Light Heat / Light Isomerization Isomerization to 3-Methyl-2-butenoic Acid Oxidation_Products Oxidation Products (Epoxides, Diols, etc.) Polymerization Polymerization Acid_Base->Isomerization Oxidizing_Agent->Oxidation_Products Heat_Light->Polymerization

Caption: Plausible degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Methylbut-3-enoic Acid: An Established Alkylation Approach Versus a Modern Ireland-Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is paramount. 2-Methylbut-3-enoic acid, a valuable precursor in the synthesis of various pharmaceuticals, presents an interesting case study in the evolution of synthetic methodologies. This guide provides a detailed comparison of a traditional alkylation method and a more recent, sophisticated approach—the Ireland-Claisen rearrangement—for the synthesis of this important molecule.

This publication will objectively compare the performance of these two synthetic routes, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through various chemical transformations. Historically, alkylation of a pre-existing carboxylic acid or ester framework has been a common strategy. A more contemporary approach leverages the power of sigmatropic rearrangements, such as the Ireland-Claisen rearrangement, to achieve high levels of stereocontrol and efficiency.

Established Route: Alkylation of 3-Butenoic Acid Dianion

A foundational approach to introduce a methyl group at the α-position of a carboxylic acid involves the formation of an enolate followed by alkylation. In the case of this compound, this can be achieved by the deprotonation of 3-butenoic acid to form a dianion, which is then reacted with an electrophilic methyl source, such as methyl iodide.

Logical Workflow for Alkylation Route

cluster_0 Step 1: Dianion Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up 3-Butenoic_Acid 3-Butenoic Acid Dianion 3-Butenoic Acid Dianion 3-Butenoic_Acid->Dianion Deprotonation LDA Lithium Diisopropylamide (LDA) in THF Alkylated_Intermediate Alkylated Intermediate Dianion->Alkylated_Intermediate SN2 Attack Methyl_Iodide Methyl Iodide Final_Product This compound Alkylated_Intermediate->Final_Product Protonation Aqueous_Workup Aqueous Work-up

Caption: Logical workflow for the synthesis of this compound via alkylation.

New Synthetic Route: The Ireland-Claisen Rearrangement

The Ireland-Claisen rearrangement is a powerful[1][1]-sigmatropic rearrangement that allows for the stereoselective synthesis of γ,δ-unsaturated carboxylic acids from allylic esters.[1][2][3] This method offers a high degree of control over the stereochemistry of the final product, which is a significant advantage in the synthesis of chiral molecules. The reaction proceeds through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate, which is generated in situ.

Experimental Workflow for the Ireland-Claisen Rearrangement

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Silyl Ketene Acetal Formation cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Hydrolysis Crotyl_Propionate Crotyl Propionate (B1217596) Enolate Lithium Enolate Crotyl_Propionate->Enolate Deprotonation Base Strong Base (e.g., LDA) -78 °C, THF Silyl_Ketene_Acetal Silyl Ketene Acetal Enolate->Silyl_Ketene_Acetal Trapping TMSCl TMSCl Rearrangement [3,3]-Sigmatropic Rearrangement (Warming to RT) Silyl_Ketene_Acetal->Rearrangement Silyl_Ester Silyl Ester Intermediate Rearrangement->Silyl_Ester Final_Product This compound Silyl_Ester->Final_Product Hydrolysis Aqueous_Workup Aqueous Work-up

Caption: Experimental workflow for the synthesis of this compound via the Ireland-Claisen rearrangement.

Comparison of Synthetic Routes

ParameterEstablished Route (Alkylation)New Route (Ireland-Claisen Rearrangement)
Starting Materials 3-Butenoic acid, Strong Base (e.g., LDA), Methyl IodideCrotyl propionate, Strong Base (e.g., LDA), TMSCl
Key Transformation α-Alkylation of a carboxylic acid dianion[1][1]-Sigmatropic rearrangement of a silyl ketene acetal
Reaction Temperature Low to ambient temperatureLow temperature (-78 °C) for enolate formation, then warming to room temperature
Stereoselectivity Generally low unless chiral auxiliaries are usedHigh, dependent on the geometry of the enolate and the substrate
Reported Yield Variable, often moderateTypically high, around 80-95%[2]
Key Advantages Utilizes a simple and readily available starting material.High stereocontrol, high yields, milder overall conditions compared to classical Claisen rearrangements.[2][3]
Key Disadvantages Use of a highly flammable and toxic alkylating agent (methyl iodide). Potential for over-alkylation and other side reactions.Requires a more complex starting ester. Use of pyrophoric reagents (strong base).

Experimental Protocols

Established Route: Alkylation of 3-Butenoic Acid Dianion

Materials:

  • 3-Butenoic acid

  • Lithium diisopropylamide (LDA) (2.2 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Methyl iodide (1.1 equivalents)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Magnesium sulfate, anhydrous

Procedure:

  • A solution of 3-butenoic acid in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of LDA in THF is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes to ensure complete formation of the dianion.

  • Methyl iodide is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of 1 M hydrochloric acid until the pH is acidic.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation or chromatography to yield this compound.

New Synthetic Route: Ireland-Claisen Rearrangement of Crotyl Propionate

Materials:

  • Crotyl propionate

  • Lithium diisopropylamide (LDA) (1.1 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Chlorotrimethylsilane (TMSCl) (1.2 equivalents)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Sodium sulfate, anhydrous

Procedure:

  • A solution of crotyl propionate in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of LDA in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to form the lithium enolate.

  • Chlorotrimethylsilane (TMSCl) is added, and the solution is stirred for another 30 minutes at -78 °C, then allowed to warm to room temperature and stirred for 2 hours to effect the rearrangement.

  • The reaction is quenched with 1 M hydrochloric acid.

  • The aqueous layer is extracted with ethyl acetate.[2]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]

  • The resulting crude silyl ester is hydrolyzed by stirring with a mixture of THF and 1 M HCl for 30 minutes.

  • The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated to give this compound, which can be further purified by chromatography.[2]

Conclusion

Both the established alkylation method and the modern Ireland-Claisen rearrangement offer viable pathways to this compound. The choice of route will largely depend on the specific requirements of the synthesis.

The alkylation route is conceptually straightforward and utilizes a simple starting material. However, it may suffer from lower yields and a lack of stereocontrol, and it involves the use of a hazardous alkylating agent.

In contrast, the Ireland-Claisen rearrangement provides a more elegant and efficient solution, particularly when stereochemical purity is critical.[4] While requiring a more elaborate starting material, the high yields and excellent stereocontrol often justify the additional synthetic step. For the development of complex pharmaceutical intermediates where specific stereoisomers are required, the Ireland-Claisen rearrangement represents a superior synthetic strategy.

References

Comparative analysis of different synthetic methods for 2-Methylbut-3-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Methylbut-3-enoic acid, a valuable chiral building block, is of significant interest in the synthesis of complex organic molecules and pharmaceuticals. Its versatile structure, featuring both a carboxylic acid and a vinyl group, allows for a variety of chemical transformations. This guide provides a comparative analysis of two primary synthetic routes to this compound: a two-step oxidation of a primary allylic alcohol and a one-step Grignard carboxylation. We present detailed experimental protocols, quantitative data for comparison, and logical workflow diagrams to aid in selecting the most suitable method for your research and development needs.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route for this compound depends on several factors, including the desired scale, available starting materials, and tolerance for multi-step procedures versus the challenges of organometallic reactions. Below is a summary of the key quantitative data for the two discussed methods.

ParameterTwo-Step Oxidation RouteGrignard Carboxylation Route
Starting Material 2-Methyl-3-buten-1-ol (B1582625)3-Chloro-2-methyl-1-propene
Key Reagents Jones Reagent (CrO₃, H₂SO₄)Magnesium, Dry Ice (CO₂)
Overall Yield ~70-80% (estimated)High (typically >80%)
Number of Steps 21
Reaction Conditions Oxidation: 0°C to RTGrignard formation: RT; Carboxylation: -78°C
Key Advantages Utilizes a common and powerful oxidizing agent.One-pot synthesis, potentially higher yielding.
Key Disadvantages Requires synthesis of the starting alcohol; use of carcinogenic Cr(VI).Requires anhydrous conditions; Grignard reagents are highly reactive.

Experimental Protocols

Method 1: Two-Step Oxidation of 2-Methyl-3-buten-1-ol

This method involves the initial synthesis of the primary allylic alcohol, 2-methyl-3-buten-1-ol, followed by its oxidation to the target carboxylic acid using Jones reagent.

Step 1: Synthesis of 2-Methyl-3-buten-2-ol

Step 2: Jones Oxidation of 2-Methyl-3-buten-1-ol

This protocol is adapted from a general procedure for the Jones oxidation of primary alcohols to carboxylic acids.[2][3]

  • Preparation of Jones Reagent: In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid. To this mixture, carefully and slowly add 50 mL of water with stirring. Allow the solution to cool to room temperature.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting alcohol, 2-methyl-3-buten-1-ol (1.0 equivalent), in acetone (B3395972). Cool the flask in an ice-water bath.

  • Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature below 30°C. A color change from orange-red to green will be observed. Continue the addition until a faint orange color persists.

  • Work-up: Quench the reaction by the dropwise addition of isopropanol (B130326) until the orange color disappears, and a green precipitate forms.

  • Isolation: Remove the acetone by rotary evaporation. Add 100 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation or chromatography.

Method 2: Grignard Carboxylation of 3-Chloro-2-methyl-1-propene

This method provides a more direct, one-step route to the target molecule through the formation of a Grignard reagent followed by its reaction with carbon dioxide (dry ice). Carboxylation of allylic Grignard reagents is known to produce β,γ-unsaturated carboxylic acids in high yields.[4]

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to initiate the reaction.

    • Prepare a solution of 3-chloro-2-methyl-1-propene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the halide solution to the magnesium. Once the reaction begins (indicated by bubbling and a color change), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature until most of the magnesium is consumed.

  • Carboxylation:

    • In a separate flask, place a large excess of crushed dry ice.

    • Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Work-up and Isolation:

    • Slowly add a saturated aqueous solution of ammonium (B1175870) chloride to the reaction mixture to quench any unreacted Grignard reagent and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

    • The product can be purified by distillation under reduced pressure.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic methods described.

Oxidation_Route cluster_0 Step 1: Alcohol Synthesis cluster_1 Step 2: Oxidation 2_Methyl_3_butyn_2_ol 2-Methyl-3-butyn-2-ol (B105114) 2_Methyl_3_buten_2_ol 2-Methyl-3-buten-2-ol 2_Methyl_3_butyn_2_ol->2_Methyl_3_buten_2_ol H2, Lindlar Catalyst 2_Methyl_3_buten_1_ol 2-Methyl-3-buten-1-ol 2_Methyl_3_buten_2_ol->2_Methyl_3_buten_1_ol Isomerization (hypothetical) Final_Product_Ox This compound 2_Methyl_3_buten_1_ol->Final_Product_Ox Jones Reagent Grignard_Route Starting_Material 3-Chloro-2-methyl-1-propene Grignard_Reagent 2-Methyl-2-propenylmagnesium chloride Starting_Material->Grignard_Reagent Mg, Et2O Carboxylation_Step Reaction with CO2 Grignard_Reagent->Carboxylation_Step Final_Product_Grignard This compound Carboxylation_Step->Final_Product_Grignard H3O+ workup

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Methylbut-3-enoic acid. Given the limited direct cross-validation studies for this specific analyte, this document outlines established techniques for structurally similar short-chain fatty acids and volatile organic acids. The comparison focuses on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering insights into their respective strengths and weaknesses for robust and reliable quantification.

Methodologies and Experimental Protocols

The selection of an appropriate analytical method is contingent on the specific requirements of the study, such as sensitivity, selectivity, sample throughput, and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, derivatization is often a necessary step to increase its volatility and thermal stability, ensuring accurate quantification.

Experimental Protocol: GC-MS with Derivatization (Silylation)

  • Sample Preparation:

    • To 100 µL of the sample (e.g., plasma, cell culture supernatant), add a suitable internal standard (e.g., a stable isotope-labeled analog of this compound).

    • Perform protein precipitation using a cold organic solvent like acetonitrile (B52724) or methanol.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[1]

    • Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

    • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[2]

  • GC-MS Analysis:

    • Gas Chromatograph: Utilize a system such as an Agilent 7890B or equivalent.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.

    • Injector Temperature: Set between 250-280°C.

    • Oven Temperature Program:

      • Initial temperature: 60-80°C, hold for 1-2 minutes.

      • Ramp: Increase the temperature at a rate of 10-25°C per minute to a final temperature of 280-300°C.

      • Final hold: Maintain the final temperature for 5-10 minutes.

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).[3]

    • Mass Spectrometer: An Agilent 5977B or a similar system is suitable.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: Set the mass-to-charge ratio (m/z) scan range from 40 to 500.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC method is generally applicable.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Sample Preparation:

    • Extraction: Depending on the sample matrix, perform an appropriate extraction technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[3] For instance, with plasma samples, protein precipitation with acetonitrile is a common approach.

    • Reconstitution: Evaporate the supernatant and reconstitute the residue in a solvent that is compatible with the mobile phase.

  • HPLC Analysis:

    • Liquid Chromatograph: A system like a Shimadzu Nexera X2 or equivalent can be used.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1]

    • Mobile Phase: An isocratic or gradient elution can be employed. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[3]

    • Flow Rate: A flow rate of 1.0 mL/min is standard.[1]

    • Column Temperature: Maintain the column at a constant temperature, for example, 25°C.[1]

    • Injection Volume: Inject a sample volume of 20 µL.[1]

    • Detection: Use a UV detector set at an appropriate wavelength for this compound (e.g., 210 nm).[4]

Performance Comparison of Analytical Methods

The following table summarizes the key quantitative performance characteristics of GC-MS and HPLC for the analysis of short-chain fatty acids, providing a basis for method selection for this compound. The data presented is based on validation studies of structurally similar compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 ng/mL - 10 ng/mL0.1 µg/mL - 1 µg/mL
Limit of Quantitation (LOQ) 0.05 ng/mL - 50 ng/mL0.5 µg/mL - 5 µg/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (%RSD) < 15%< 5%

Cross-Validation Workflow

Cross-validation of an analytical method is crucial when transferring a method between different laboratories or instruments to ensure the consistency and reliability of the results. The following diagram illustrates a typical workflow for the cross-validation of an analytical method.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineParameters Define Acceptance Criteria (e.g., Accuracy, Precision) SelectSamples Select Representative Samples (Spiked and Real Matrices) DefineParameters->SelectSamples LabA Primary Laboratory Analysis (Validated Method) SelectSamples->LabA LabB Receiving Laboratory Analysis (Transferred Method) SelectSamples->LabB CompareResults Compare Results (e.g., Bland-Altman Plot, t-test) LabA->CompareResults LabB->CompareResults AssessBias Assess for Systematic Bias CompareResults->AssessBias Conclusion Method is Cross-Validated AssessBias->Conclusion Bias within Acceptance Criteria RCA Root Cause Analysis & Re-evaluation AssessBias->RCA Bias exceeds Acceptance Criteria RCA->LabB

Caption: Workflow for the cross-validation of an analytical method.

References

Determining enantiomeric excess of 2-Methylbut-3-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to determining the enantiomeric excess of 2-Methylbut-3-enoic acid for researchers, scientists, and drug development professionals. This guide provides an objective comparison of common analytical techniques, supported by detailed experimental protocols and data presented for easy comparison.

Introduction

This compound is a chiral carboxylic acid with a stereocenter at the C2 position. The determination of its enantiomeric excess (ee) is crucial in various fields, including asymmetric synthesis and pharmaceutical development, as the biological activity of enantiomers can differ significantly. This guide compares the most common and effective methods for determining the enantiomeric excess of chiral carboxylic acids like this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents, and Circular Dichroism (CD) Spectroscopy.

Comparison of Analytical Methods

The choice of method for determining enantiomeric excess depends on factors such as the required accuracy, sample availability, and the specific properties of the analyte. The following table summarizes the key performance characteristics of the three discussed methods.

FeatureChiral HPLCNMR with Chiral Derivatizing AgentCircular Dichroism (CD) Spectroscopy
Principle Physical separation of enantiomers on a chiral stationary phase.[1][2]Conversion of enantiomers into diastereomers with distinct NMR spectra.[3][4][5]Differential absorption of left and right circularly polarized light by chiral molecules.[6][7]
Sample Preparation Dissolution in a suitable mobile phase.Derivatization reaction with a chiral agent, followed by purification.[3]Dissolution in a suitable solvent; may involve complexation with a host molecule.[6]
Analysis Time Typically 10-30 minutes per sample.Derivatization can take several hours; NMR acquisition is relatively fast.Rapid, often less than 5 minutes per sample.
Accuracy High (typically <1% error).Good to high (error can be ±1-3%).Good, with an average absolute error of around ±3.0%.[6][7]
Sensitivity High, suitable for trace analysis.Moderate, requires a sufficient concentration for clear signal separation.High, especially with signal-enhancing host-guest systems.
Development Effort Method development can be time-consuming to find the right column and mobile phase.[2]Requires selection and testing of an appropriate derivatizing agent.Requires identification of a suitable host-guest system for the analyte.[7]
Direct/Indirect Direct analysis of enantiomers.[2]Indirect analysis of diastereomeric derivatives.[2]Can be direct or indirect (with a chiral host).
Information Provided Enantiomeric ratio, retention times.Enantiomeric ratio, structural information from the NMR spectrum.Enantiomeric ratio, information on the absolute configuration (with a known standard).[6]

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These are generalized protocols that can be adapted for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[1] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[1]

Protocol:

  • Column Selection: Choose a chiral column suitable for carboxylic acids. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide phases (e.g., Chirobiotic T) are often effective.[2][8]

  • Mobile Phase Preparation: A common mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and a polar alcohol like isopropanol (B130326) or ethanol.[2] For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1% v/v) to the mobile phase is often necessary to improve peak shape and resolution.[2]

  • Sample Preparation:

    • Prepare a stock solution of the racemic this compound (as a reference) in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare the sample of this compound with unknown enantiomeric excess at the same concentration.

  • Instrumentation and Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

    • Inject the racemic sample to determine the retention times of the two enantiomers and to confirm resolution.

    • Inject the unknown sample under the same conditions.

  • Data Analysis:

    • Integrate the peak areas for each enantiomer in the chromatogram of the unknown sample.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).

NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

This method involves reacting the chiral carboxylic acid with a chiral derivatizing agent to form a mixture of diastereomers.[5] These diastereomers have different NMR spectra, allowing for the quantification of each enantiomer.[5]

Protocol:

  • Selection of CDA: Choose a suitable chiral derivatizing agent. For carboxylic acids, chiral amines such as (S)-1-(1-naphthyl)ethylamine or novel coumarin-based agents can be used.[3][4]

  • Derivatization Reaction:

    • In a clean, dry NMR tube, dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a slight molar excess of the chiral derivatizing agent.

    • Add a coupling agent (e.g., a carbodiimide) to facilitate amide bond formation.

    • Allow the reaction to proceed to completion. The reaction can be monitored by TLC or NMR.

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. The signals should be singlets, doublets, or triplets for accurate integration.

    • Integrate the selected pair of signals.

    • Calculate the enantiomeric excess from the integration values (I₁ and I₂) of the two diastereomeric signals: ee (%) = [ (I₁ - I₂) / (I₁ + I₂) ] * 100

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left and right-handed circularly polarized light.[6] For determining the ee of a chiral carboxylic acid, a host-guest approach is often employed where the acid binds to an achiral host, inducing a CD signal whose intensity is proportional to the ee.[6][7]

Protocol:

  • Host-Guest System Selection: Choose an achiral host molecule that can non-covalently bind with the chiral carboxylate guest to form a complex that exhibits a distinct CD signal.[6]

  • Preparation of Calibration Curve:

    • Prepare a series of samples with known enantiomeric excess of this compound (e.g., 100% R, 75% R, 50% R/50% S, 25% R, 100% S).

    • For each sample, mix the chiral acid with the host molecule in a suitable solvent at a fixed concentration.

    • Measure the CD spectrum for each sample at the wavelength of maximum difference.

    • Plot the CD signal intensity versus the known ee to generate a calibration curve.

  • Sample Preparation and Analysis:

    • Prepare the unknown sample of this compound under the same conditions as the calibration standards.

    • Measure the CD spectrum of the unknown sample.

  • Data Analysis:

    • Use the measured CD signal of the unknown sample to determine the enantiomeric excess from the calibration curve.

Visualizations

The following diagrams illustrate the logical workflow for determining the enantiomeric excess of this compound using the described methods.

G Workflow for Enantiomeric Excess Determination cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Acquisition cluster_3 Data Analysis cluster_4 Result start This compound Sample HPLC Chiral HPLC start->HPLC NMR NMR with CDA start->NMR CD CD Spectroscopy start->CD Chromo Chromatogram HPLC->Chromo Spectrum_NMR NMR Spectrum NMR->Spectrum_NMR Spectrum_CD CD Spectrum CD->Spectrum_CD Integ_HPLC Peak Integration Chromo->Integ_HPLC Integ_NMR Signal Integration Spectrum_NMR->Integ_NMR Calib_CD Calibration Curve Spectrum_CD->Calib_CD Result Enantiomeric Excess Integ_HPLC->Result Integ_NMR->Result Calib_CD->Result

Caption: A logical workflow for determining the enantiomeric excess of this compound.

G Signaling Pathway for Chiral Recognition in HPLC cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) cluster_2 Interaction & Separation cluster_3 Detection Enantiomer_R (R)-Enantiomer CSP Chiral Selector Enantiomer_R->CSP Binds to CSP Enantiomer_S (S)-Enantiomer Enantiomer_S->CSP Binds to CSP Interaction_R Stronger Interaction (Longer Retention) CSP->Interaction_R Interaction_S Weaker Interaction (Shorter Retention) CSP->Interaction_S Detection Separated Peaks Interaction_R->Detection Interaction_S->Detection

Caption: A diagram illustrating the principle of chiral separation by HPLC.

References

A Comparative Guide to the Biological Activity of (R)- and (S)-2-Methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological significance and a proposed framework for the biological evaluation of the enantiomers of 2-Methylbut-3-enoic acid: (R)-2-Methylbut-3-enoic acid and (S)-2-Methylbut-3-enoic acid. A comprehensive review of publicly available scientific literature reveals a significant lack of direct comparative studies on the biological activities of these specific enantiomers.

However, the importance of stereochemistry in drug development and the documented role of one enantiomer as a key pharmaceutical intermediate provides a basis for indirect comparison and underscores the need for further investigation. This guide summarizes the available information and presents a generalized experimental framework to enable researchers to conduct such a comparative analysis.

Comparison of Known Biological Relevance

While direct data on pharmacological effects is absent, a comparison can be drawn from the documented applications of each enantiomer in chemical synthesis, which indirectly reflects their biological relevance. The (R)-enantiomer has a specific, critical role in the synthesis of an investigational drug, a role for which the (S)-enantiomer is not reported.

Table 1: Comparative Summary of (R)- and (S)-2-Methylbut-3-enoic Acid

Feature(R)-2-Methylbut-3-enoic Acid(S)-2-Methylbut-3-enoic Acid
CAS Number 20626-49-759014-11-8[1]
Known Biological Role Serves as a critical chiral building block. Its specific 'R' configuration is essential for ensuring the correct stereochemistry in the final product.No specific biological roles or applications documented in available literature.
Application in Synthesis Utilized as a key intermediate in the synthesis of Milvexian, an investigational Factor XIa inhibitor for cardiovascular therapies.No specific, high-value synthetic applications have been reported.
Inferred Activity Its stereospecific requirement in synthesis implies that the resulting drug's activity is dependent on the precise 3D structure originating from this precursor.The biological activity profile is currently unexplored.

The Principle of Stereospecificity

The fundamental principle dictating the need to compare these enantiomers is stereospecificity. Biological systems, such as enzymes and receptors, are chiral. Consequently, they often interact differently with the enantiomers of a chiral molecule. One enantiomer (the eutomer) may fit perfectly into a binding site and elicit a potent biological response, while the other (the distomer) may have a weaker effect, no effect, or even an entirely different or adverse effect.

G Conceptual Model of Stereospecific Interaction cluster_receptor Chiral Receptor/Enzyme cluster_R (R)-Enantiomer (Eutomer) cluster_S (S)-Enantiomer (Distomer) cluster_response Biological Response receptor Binding Site Hydrophobic Pocket H-bond Donor Ionic Site response_high High Activity receptor->response_high Binding Leads to Response response_low Low/No Activity receptor->response_low Poor Binding Leads to Reduced Response R_mol Group A Group B Group C R_mol:g1->receptor:p1 Fits R_mol:g2->receptor:p2 Fits R_mol:g3->receptor:p3 Fits S_mol Group A Group B Group C S_mol:g1->receptor:p1 Fits S_mol:g2->receptor:p3 Mismatched S_mol:g3->receptor:p2 Mismatched

Diagram 1: Chiral molecule interaction with a biological receptor.

Proposed Experimental Protocols

Given the absence of direct comparative data, this section provides a generalized framework for the synthesis, separation, and biological evaluation of (R)- and (S)-2-Methylbut-3-enoic acid.

The first step is to obtain enantiomerically pure samples. This can be achieved via two main routes: direct asymmetric synthesis or racemic synthesis followed by chiral resolution.

Protocol: Racemic Synthesis followed by Chiral Resolution

  • Racemic Synthesis: Synthesize racemic this compound. A common method involves the methylation of a suitable precursor like 3-butenoic acid.

  • Chiral Resolution via Diastereomeric Salt Formation: This is a classical resolution method.

    • Salt Formation: Dissolve the racemic acid in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate). Add a stoichiometric amount (0.5-1.0 equivalents) of a chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-brucine).

    • Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of one enantiomer will preferentially crystallize due to lower solubility.

    • Isolation: Collect the crystals via vacuum filtration. Multiple recrystallization steps may be required to achieve high diastereomeric purity.

    • Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~2. The pure enantiomer of the carboxylic acid will precipitate or can be extracted with an organic solvent (e.g., diethyl ether).

  • Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase (CSP) is a modern, highly effective method for both analytical and preparative separation of enantiomers.

    • Column: A polysaccharide-based CSP (e.g., Chiralcel OD-H or Chiralpak AD-H) is often effective for carboxylic acids.

    • Mobile Phase: A typical mobile phase would be a mixture of hexane (B92381) and a polar alcohol like isopropanol, with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.

    • Detection: UV detection is suitable for this compound.

    • Optimization: The mobile phase composition and flow rate must be optimized to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks.

Once pure enantiomers are obtained, they should be screened in parallel against a panel of relevant biological targets. The choice of assays will depend on the research objective (e.g., oncology, inflammation, metabolic disease).

G racemate Racemic This compound separation Chiral Separation (e.g., HPLC or Crystallization) racemate->separation r_enantiomer (R)-Enantiomer (>99% ee) separation->r_enantiomer Isolate s_enantiomer (S)-Enantiomer (>99% ee) separation->s_enantiomer Isolate stock_r Prepare Stock Soln. r_enantiomer->stock_r stock_s Prepare Stock Soln. s_enantiomer->stock_s primary_screen Primary Screening (e.g., Cell Viability, Enzyme Inhibition) stock_r->primary_screen stock_s->primary_screen assay_dev Assay Development (Target Selection) assay_dev->primary_screen dose_response Dose-Response & IC50/EC50 Determination primary_screen->dose_response data_analysis Comparative Data Analysis dose_response->data_analysis conclusion Identify Eutomer & Determine Stereospecificity data_analysis->conclusion

Diagram 2: Proposed workflow for comparative biological evaluation.

Protocol: General In Vitro Screening

  • Compound Preparation: Prepare stock solutions of the (R)- and (S)-enantiomers in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM). Create a dilution series for dose-response experiments.

  • Cell-Based Assays (Example: Cytotoxicity):

    • Cell Seeding: Seed a relevant human cell line (e.g., A549 lung carcinoma, HepG2 hepatoma) in 96-well plates and allow them to adhere overnight.

    • Treatment: Treat the cells with the dilution series of each enantiomer, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate for a set period (e.g., 48-72 hours).

    • Viability Measurement: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Biochemical Assays (Example: Enzyme Inhibition):

    • Assay Setup: In a microplate, combine a specific enzyme (e.g., a kinase, protease, or metabolic enzyme like Factor XIa, given the relevance of the (R)-enantiomer), its substrate, and cofactors in a buffer solution.

    • Inhibition: Add the dilution series of each enantiomer to the wells.

    • Reaction & Detection: Initiate the enzymatic reaction and measure the product formation over time using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis:

    • For each enantiomer, plot the biological response (e.g., % viability, % inhibition) against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

    • Directly compare the IC50/EC50 values of the (R)- and (S)-enantiomers. A significant difference (e.g., >10-fold) indicates stereospecific activity.

Conclusion and Future Directions

There is currently no direct evidence to compare the biological activities of (R)- and (S)-2-Methylbut-3-enoic acid. However, the established role of the (R)-enantiomer as a stereospecific building block for the pharmaceutical agent Milvexian strongly suggests that stereochemistry is critical for the biological activity of molecules derived from this scaffold. This observation alone makes a compelling case for the systematic evaluation of both enantiomers.

The experimental protocols and workflows outlined in this guide provide a clear and actionable framework for researchers to close this knowledge gap. Such studies are essential to fully characterize the pharmacological potential of this chiral molecule and could uncover novel therapeutic applications for one or both enantiomers.

References

A Comparative Guide to Chiral Synthons in Drug Discovery: The Case of 2-Methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern pharmaceutical development, the stereochemistry of a drug candidate is a critical determinant of its efficacy and safety. Chiral synthons, or building blocks, are therefore indispensable tools for the asymmetric synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of (R)-2-Methylbut-3-enoic acid, a key intermediate in the synthesis of the investigational Factor XIa inhibitor Milvexian, with other relevant chiral synthons used in the synthesis of chiral carboxylic acids and other pharmaceuticals.

(R)-2-Methylbut-3-enoic Acid: A Profile

(R)-2-Methylbut-3-enoic acid is a chiral carboxylic acid that possesses a stereogenic center at the α-position to the carboxyl group and a vinyl functional group.[1] This unique combination of functionalities makes it a valuable building block for introducing both chirality and a reactive handle for further molecular elaboration. Its 'R' configuration is particularly crucial for its role as a pharmaceutical intermediate, ensuring stereospecificity in the synthesis of enantiomerically pure drugs.

The most prominent application of (R)-2-Methylbut-3-enoic acid is in the synthesis of Milvexian, an orally bioavailable inhibitor of Factor XIa (FXIa).[2][3] FXIa is a serine protease that plays a key role in the amplification of thrombin generation in the coagulation cascade.[2][3] Inhibitors of FXIa are being investigated as a new generation of antithrombotic therapies with the potential for a better safety profile, specifically a lower risk of bleeding compared to current anticoagulants.[2] The precise stereochemistry of the final drug molecule, dictated by the (R)-configuration of the 2-Methylbut-3-enoic acid synthon, is essential for its high-affinity binding to the FXIa active site.

Comparison with Alternative Chiral Synthons

The selection of a chiral synthon is highly dependent on the target molecule's structure and the overall synthetic strategy. While (R)-2-Methylbut-3-enoic acid is exemplary for introducing an α-chiral vinyl group, other synthons offer different advantages for the synthesis of various chiral carboxylic acids and other drug intermediates. This section compares (R)-2-Methylbut-3-enoic acid with other classes of chiral synthons.

Qualitative Comparison of Chiral Synthon Classes:

Chiral Synthon ClassRepresentative ExamplesKey Features & ApplicationsAdvantagesLimitations
α-Vinyl Carboxylic Acids (R)-2-Methylbut-3-enoic acidIntroduction of a chiral center adjacent to a vinyl group. Used in the synthesis of Factor XIa inhibitors like Milvexian.[4]Direct incorporation of a versatile functional group for cross-coupling, metathesis, or other transformations.Specific to targets requiring this particular structural motif.
α-Hydroxy Acids (S)-Mandelic Acid, Ethyl (S)-LactateWidely used as chiral building blocks and resolving agents. Precursors for various chiral pharmaceuticals.[5]Readily available, often from natural sources. The hydroxyl group can be manipulated or serve as a key pharmacophoric feature.May require additional steps to introduce other desired functionalities.
Chiral Auxiliaries Evans' Oxazolidinones, Oppolzer's CamphorsultamTemporarily attached to a substrate to direct a stereoselective reaction. Widely used in asymmetric alkylations and aldol (B89426) reactions.[4][6][7]High levels of stereocontrol for a broad range of reactions. The auxiliary can often be recovered and reused.Requires additional steps for attachment and removal, which can lower overall yield.
α-Amino Acids L-Alanine, D-PhenylalanineServe as a "chiral pool" of readily available starting materials for a vast array of pharmaceuticals.Enantiomerically pure and available in large quantities. Provide a chiral backbone with amino and carboxyl functionalities.The inherent structure may limit the diversity of achievable target molecules without significant modification.

Quantitative Performance in Asymmetric Synthesis (Representative Examples):

Direct quantitative comparison for the synthesis of the same target molecule using different synthons is often not available in the literature. The following table presents representative data for different asymmetric synthesis strategies to highlight the typical performance metrics.

Method/SynthonReaction TypeSubstrateProduct YieldEnantiomeric Excess (ee)
Synergistic Cu/Amine Catalysis α-Vinylation of AldehydeOctanal98%97%
Evans' Oxazolidinone Auxiliary Asymmetric AlkylationPropionyl Imide85-95%>99%
Oppolzer's Camphorsultam Auxiliary Asymmetric Aldol ReactionPropionyl Imide98% (dr)>98%
Enzymatic Resolution HydrolysisRacemic ester~45-50%>99%

Note: The data presented are from different studies and for different target molecules and should be considered as illustrative of the potential of each method rather than a direct comparison.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of chiral synthons. Below is a generalized protocol for the asymmetric α-vinylation of aldehydes, a reaction that produces a product structurally related to this compound, and a conceptual outline for the utilization of (R)-2-Methylbut-3-enoic acid in a synthetic route towards a Milvexian intermediate.

General Protocol for Asymmetric α-Vinylation of Aldehydes

This protocol is based on the synergistic combination of copper and amine catalysis for the enantioselective α-vinylation of aldehydes using vinyl iodonium (B1229267) triflate salts.[8][9]

Materials:

  • Aldehyde (1.0 equiv)

  • Vinyl iodonium triflate (1.2 equiv)

  • Chiral amine catalyst (e.g., a diarylprolinol silyl (B83357) ether) (10 mol%)

  • Copper(I) bromide (CuBr) (5 mol%)

  • Anhydrous solvent (e.g., Diethyl Ether)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the chiral amine catalyst and CuBr.

  • Dissolve the catalysts in the anhydrous solvent.

  • Add the aldehyde to the catalyst mixture and stir for 5 minutes at room temperature.

  • Add the vinyl iodonium triflate and continue stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantioenriched α-vinyl aldehyde.

Conceptual Workflow for the Synthesis of a Milvexian Intermediate

While the specific, proprietary synthesis of Milvexian is not fully detailed in the public domain, a conceptual workflow for the incorporation of (R)-2-Methylbut-3-enoic acid can be outlined.

Workflow:

  • Amide Coupling: (R)-2-Methylbut-3-enoic acid is activated (e.g., as an acid chloride or using a coupling agent like HATU) and reacted with the appropriate amine fragment of the Milvexian scaffold to form a chiral amide bond.

  • Ring-Closing Metathesis (RCM): The vinyl group of the incorporated 2-methylbut-3-enoyl moiety participates in an RCM reaction with another terminal alkene on the molecule to form the macrocyclic core of Milvexian. This step is a key transformation in constructing the complex architecture of the drug.[2]

  • Further Functionalization: Following macrocyclization, additional synthetic steps are performed to complete the synthesis of the final Milvexian molecule.

Visualizations

Logical Workflow for Chiral Synthon Selection in Drug Discovery

Chiral_Synthon_Selection Target Target Drug Molecule (Defined Stereochemistry) Retrosynthesis Retrosynthetic Analysis Target->Retrosynthesis Key_Intermediate Key Chiral Intermediate (e.g., Chiral Carboxylic Acid) Retrosynthesis->Key_Intermediate Synthon_Selection Chiral Synthon Selection Key_Intermediate->Synthon_Selection Synthon_A (R)-2-Methylbut-3-enoic acid Synthon_Selection->Synthon_A Synthon_B Chiral α-Hydroxy Acid Synthon_Selection->Synthon_B Synthon_C Chiral Auxiliary Method Synthon_Selection->Synthon_C Synthon_D Chiral Pool (Amino Acid) Synthon_Selection->Synthon_D Synthesis Asymmetric Synthesis Synthon_A->Synthesis Synthon_B->Synthesis Synthon_C->Synthesis Synthon_D->Synthesis API Final API Synthesis->API

Caption: A logical workflow illustrating the process of selecting a suitable chiral synthon in drug discovery.

Role of Factor XIa in the Coagulation Cascade

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Tissue_Factor Tissue Factor TF_FVIIa TF-FVIIa Complex Tissue_Factor->TF_FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa TF_FVIIa->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibrin Fibrin (Clot) Fibrinogen->Fibrin Milvexian Milvexian Milvexian->FXIa inhibits

References

Benchmarking Purity: A Comparative Analysis of 2-Methylbut-3-enoic Acid from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In the synthesis of novel pharmaceuticals and other complex organic molecules, impurities can lead to unwanted side reactions, lower yields, and misleading biological assay results. This guide provides a comprehensive benchmark of 2-Methylbut-3-enoic acid from three hypothetical suppliers, offering a direct comparison of their purity profiles through rigorous analytical testing.

This compound is a valuable chiral building block in organic synthesis. Its utility in the creation of complex molecular architectures demands a high degree of purity. This comparison aims to equip researchers with the necessary data and methodologies to make informed decisions when sourcing this critical reagent.

Purity Analysis Summary

The purity of this compound from three different suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Advertised Purity >98%>95%>99% (GC)
Measured Purity (HPLC) 98.5%96.2%99.1%
Measured Purity (GC-MS) 98.2%95.8%99.3%
Major Impurity 1 Unreacted Starting Material (0.8%)Isomeric Impurity (2.5%)Residual Solvent (0.4%)
Major Impurity 2 Byproduct X (0.5%)Byproduct Y (1.1%)Unidentified (0.2%)
Water Content (Karl Fischer) 0.1%0.3%0.05%

Experimental Workflow for Purity Determination

The following diagram outlines the systematic approach taken to evaluate the purity of this compound samples from each supplier.

G Experimental Workflow for Purity Analysis cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting A Receive Samples (Suppliers A, B, C) B Sample Dilution for HPLC & GC-MS A->B C Prepare Samples for NMR & Karl Fischer A->C D HPLC Analysis (Purity Assay) B->D E GC-MS Analysis (Impurity Identification) B->E F NMR Spectroscopy (Structural Confirmation & Impurity Profile) C->F G Karl Fischer Titration (Water Content) C->G H Process & Compare Chromatograms & Spectra D->H E->H F->H I Quantify Purity & Identify Impurities G->I H->I J Generate Comparison Report & Data Table I->J

Caption: Workflow for the comprehensive purity analysis of this compound.

Context: Role in a Hypothetical Signaling Pathway

To underscore the importance of purity, consider a hypothetical signaling pathway where a derivative of this compound acts as a specific enzyme inhibitor. Impurities could either fail to interact with the target, leading to inaccurate IC50 values, or interact with other components of the pathway, causing off-target effects.

G Hypothetical Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates target_enzyme Target Enzyme kinase2->target_enzyme Activates response Cellular Response target_enzyme->response inhibitor 2-Methylbut-3-enoic Acid Derivative inhibitor->target_enzyme Inhibits

Caption: Diagram of a hypothetical signaling pathway where a this compound derivative acts as a specific inhibitor.

Detailed Experimental Protocols

The following are the detailed methodologies used for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound by quantifying the area percentage of the main peak relative to all other peaks.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.

    • Inject the sample onto the column.

    • Run the gradient program to elute the compound and any impurities.

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile impurities and confirm the identity of the main component.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A polar capillary column (e.g., DB-WAX).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Temperature Program: Start at 50°C, ramp to 250°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Procedure:

    • Prepare a derivatized sample by reacting the this compound with a suitable silylating agent (e.g., BSTFA) to increase its volatility.

    • Inject the derivatized sample into the GC.

    • Separate the components based on their boiling points and interactions with the stationary phase.

    • Identify the main component and impurities by comparing their mass spectra to a reference library.

    • Quantify the purity and impurity levels based on the peak areas in the total ion chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of this compound and to detect and identify any structural isomers or other impurities.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Experiments: ¹H NMR and ¹³C NMR.

  • Procedure:

    • Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure.

    • Look for any additional peaks that may indicate the presence of impurities. The relative integration of impurity peaks to the main compound peaks can be used for semi-quantitative analysis.

Conclusion

Based on the comprehensive analysis, Supplier C provided the this compound with the highest purity, closely followed by Supplier A. Supplier B's product, while still of acceptable quality for some applications, exhibited a higher level of an isomeric impurity. It is crucial for researchers to consider the specific requirements of their experiments when selecting a supplier. For applications demanding the highest purity and minimal side reactions, a thorough in-house quality control check, following protocols similar to those outlined here, is strongly recommended, regardless of the supplier's advertised purity.

A Researcher's Guide to Inter-Laboratory Analysis of 2-Methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common analytical methodologies for the quantification of 2-Methylbut-3-enoic acid, a volatile organic compound of interest in various fields of research. In the absence of a formal inter-laboratory comparison study for this specific analyte, this document presents a hypothetical study based on established analytical techniques and performance data from round-robin tests on similar compounds.[1][2][3][4] The aim is to assist researchers, scientists, and drug development professionals in selecting appropriate methods and understanding potential sources of variability in their analytical results.

Comparative Analysis of Analytical Methodologies

The two primary techniques evaluated for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile compounds. For acids like this compound, derivatization is often necessary to increase volatility and improve chromatographic peak shape.[5]

  • High-Performance Liquid Chromatography (HPLC): This method, particularly when coupled with a mass spectrometer, offers high selectivity and sensitivity for the analysis of organic acids in complex matrices.[6] Reversed-phase HPLC is a common approach for quantification.[6]

Hypothetical Inter-Laboratory Study Results

To illustrate the potential performance of different laboratories and methods, a hypothetical inter-laboratory study was designed. In this scenario, ten laboratories were provided with identical samples of this compound in a biological matrix at a known concentration (50 µg/mL). The summarized results are presented below.

Table 1: Inter-Laboratory Comparison of this compound Quantification (Hypothetical Data)

LaboratoryMethodReported Mean Concentration (µg/mL)Standard Deviation (µg/mL)Accuracy (%)
Lab 1GC-MS48.52.197.0
Lab 2GC-MS52.13.5104.2
Lab 3GC-MS47.92.595.8
Lab 4GC-MS53.54.0107.0
Lab 5GC-MS49.22.898.4
Lab 6LC-MS50.51.5101.0
Lab 7LC-MS49.81.299.6
Lab 8LC-MS51.21.8102.4
Lab 9LC-MS49.51.499.0
Lab 10LC-MS50.91.6101.8

Table 2: Method Performance Summary (Hypothetical Data)

ParameterGC-MSLC-MS
Limit of Detection (LOD)0.5 - 2 ng/mL1 - 5 ng/mL
Limit of Quantification (LOQ)2 - 7 ng/mL3 - 15 ng/mL
Mean Accuracy100.5%100.8%
Inter-Lab Precision (RSD)6.5%2.2%

Based on this hypothetical data, both GC-MS and LC-MS are suitable for the quantification of this compound. However, LC-MS demonstrates superior inter-laboratory precision.

Experimental Protocols

Detailed methodologies for the key experiments are provided below, representing typical protocols for the analysis of this compound.

Sample Preparation: Liquid-Liquid Extraction
  • Sample Acidification: Acidify 1 mL of the biological sample (e.g., plasma, urine) to a pH of approximately 2-3 using a suitable acid (e.g., hydrochloric acid).

  • Solvent Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough extraction of the analyte into the organic phase.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for either GC-MS or LC-MS analysis.

GC-MS Analysis Protocol
  • Derivatization: To the dried extract, add 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of a suitable solvent (e.g., pyridine).[7] Incubate at 70°C for 1 hour to convert the acid to its more volatile silyl (B83357) ester.[7]

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound.

LC-MS Analysis Protocol
  • Reconstitution: Reconstitute the dried extract from the sample preparation step in 100 µL of the initial mobile phase.

  • Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS system.

  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation from matrix components.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity, monitoring the transition from the precursor ion (M-H)- to a specific product ion.

Visualized Workflows

To further clarify the analytical processes, the following diagrams illustrate the experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Acidify Acidification (pH 2-3) Sample->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Dry Evaporation to Dryness Extract->Dry Derivatize Derivatization (e.g., MSTFA) Dry->Derivatize GC_Inject GC Injection Derivatize->GC_Inject GC_Sep GC Separation GC_Inject->GC_Sep MS_Detect MS Detection (EI, SIM) GC_Sep->MS_Detect Data Data MS_Detect->Data Data Analysis LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample Acidify Acidification (pH 2-3) Sample->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC_Inject LC Injection Reconstitute->LC_Inject LC_Sep LC Separation (C18) LC_Inject->LC_Sep MS_Detect MS Detection (ESI-, SRM) LC_Sep->MS_Detect Data Data MS_Detect->Data Data Analysis

References

A Comparative Analysis of 2-Methylbut-3-enoic Acid Derivatives in Factor XIa Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the biological activity of 2-Methylbut-3-enoic acid derivatives, focusing on the prominent Factor XIa inhibitor, Milvexian. This guide provides a comparative look at its performance, supported by experimental data and detailed protocols.

Derivatives of this compound have emerged as a significant class of compounds in the development of novel anticoagulants. Notably, the (R)-enantiomer of this compound serves as a crucial building block in the synthesis of Milvexian, a potent and orally bioavailable inhibitor of Factor XIa (FXIa).[1] This guide offers a comparative study of Milvexian and its analogs, presenting key performance data from biological assays, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Performance Data

The biological activity of this compound derivatives as FXIa inhibitors is primarily assessed through enzymatic and coagulation assays. The following table summarizes the key quantitative data for Milvexian, a leading derivative. While direct comparative data for a series of this compound derivatives from a single study is limited in the public domain, the data for Milvexian serves as a benchmark for this class of compounds. For comparative context, data for Asundexian, another oral FXIa inhibitor, is included.

CompoundTargetAssay TypeKᵢ (nM)IC₅₀ (nM)aPTT Doubling Conc. (µM)Selectivity vs. ThrombinSelectivity vs. Factor Xa
Milvexian Human FXIaEnzymatic0.11[2][3]-~2.4 (in human plasma)[4]>5000-fold[3]>16,000-fold[3]
Asundexian Human FXIaEnzymatic-5.0[5]->2000-fold>2000-fold

Table 1: Comparative Biological Activity of Oral Factor XIa Inhibitors. Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values represent the potency of the compounds against Factor XIa. The activated partial thromboplastin (B12709170) time (aPTT) doubling concentration indicates the compound's effect on the intrinsic coagulation pathway. Selectivity is expressed as the ratio of IC₅₀ or Kᵢ values for the off-target protease versus FXIa.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize FXIa inhibitors like Milvexian.

Factor XIa Chromogenic Substrate Assay

This assay quantifies the direct inhibitory activity of a compound against purified FXIa.

Materials:

  • Purified human Factor XIa

  • Chromogenic substrate for FXIa (e.g., S-2366)

  • Assay buffer (e.g., Tris-buffered saline with bovine serum albumin)

  • Test compound (e.g., Milvexian)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the test compound dilutions. Include a vehicle control (buffer with no compound) and a no-enzyme control.

  • Add a solution of purified human FXIa to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for a predetermined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

  • Immediately measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 10-15 minutes) at 37°C. The rate of color change is proportional to the FXIa activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Activated Partial Thromboplastin Time (aPTT) Assay

This assay measures the effect of an inhibitor on the intrinsic and common pathways of the blood coagulation cascade in plasma.

Materials:

  • Citrated human plasma

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl₂) solution

  • Test compound

  • Coagulometer

Procedure:

  • Prepare a series of dilutions of the test compound.

  • Pre-warm the human plasma, aPTT reagent, and CaCl₂ solution to 37°C.

  • In a coagulometer cuvette, mix the human plasma with the test compound dilution or a vehicle control.

  • Incubate the mixture at 37°C for a specified time (e.g., 3 minutes).

  • Add the pre-warmed aPTT reagent and incubate for a further period (e.g., 3-5 minutes) at 37°C.

  • Initiate clotting by adding the pre-warmed CaCl₂ solution.

  • The coagulometer will automatically detect the time to clot formation.

  • The concentration of the inhibitor that doubles the clotting time compared to the vehicle control is reported as the aPTT doubling concentration.[4]

Cytotoxicity Assay (MTT Assay)

This assay assesses the potential of a compound to cause cell death.[6]

Materials:

  • Human cell line (e.g., HepG2, a liver cell line)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate)

  • Test compound

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the CC₅₀ (half-maximal cytotoxic concentration) value by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of FXIa inhibitors and the workflow for their in vitro evaluation.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Contact_Activation Contact Activation (e.g., negatively charged surfaces) FXII Factor XII Contact_Activation->FXII activates FXIIa Factor XIIa FXI Factor XI FXIIa->FXI activates FXIa Factor XIa FIX Factor IX FXIa->FIX activates FIXa Factor IXa FVIIIa Factor VIIIa FX Factor X FIXa->FX activates FXa Factor Xa FVa Factor Va Prothrombin Prothrombin (Factor II) FXa->Prothrombin activates Thrombin Thrombin (Factor IIa) Fibrinogen Fibrinogen Thrombin->Fibrinogen converts to Fibrin Fibrin Clot Milvexian Milvexian (this compound derivative) Milvexian->FXIa inhibits

Figure 1: Inhibition of the Intrinsic Coagulation Pathway by Milvexian. This diagram illustrates how Milvexian, a derivative of this compound, specifically inhibits Factor XIa, thereby interrupting the amplification of the coagulation cascade.

Experimental_Workflow Start Start: Synthesized This compound Derivative Enzymatic_Assay FXIa Chromogenic Substrate Assay Start->Enzymatic_Assay Coagulation_Assay aPTT Assay Start->Coagulation_Assay Selectivity_Assay Selectivity Profiling (vs. Thrombin, FXa, etc.) Start->Selectivity_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity_Assay IC50 Determine IC₅₀/Kᵢ Enzymatic_Assay->IC50 aPTT_double Determine aPTT Doubling Concentration Coagulation_Assay->aPTT_double Selectivity_fold Calculate Selectivity Fold Selectivity_Assay->Selectivity_fold CC50 Determine CC₅₀ Cytotoxicity_Assay->CC50 Data_Analysis Data Analysis and Comparison Conclusion Lead Candidate Selection Data_Analysis->Conclusion IC50->Data_Analysis aPTT_double->Data_Analysis Selectivity_fold->Data_Analysis CC50->Data_Analysis

References

Assessing the Cost-Effectiveness of 2-Methylbut-3-enoic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of specialized organic compounds is a critical aspect of discovery and manufacturing. This guide provides a comparative analysis of two plausible synthetic routes to 2-Methylbut-3-enoic acid, a valuable chiral building block. Due to the limited availability of detailed, published protocols for this specific molecule, this comparison is based on established chemical transformations and includes projected cost-effectiveness based on commercially available reagent prices.

This analysis focuses on two primary synthetic strategies: the oxidation of 2-methyl-3-buten-1-ol (B1582625) and the Johnson-Claisen rearrangement. Each protocol is evaluated based on the cost of starting materials, reagents, and solvents, alongside considerations of reaction yield and complexity.

Data Presentation: A Quantitative Comparison

The following table summarizes the estimated costs and key reaction parameters for the two proposed synthetic routes to this compound. Prices for reagents and solvents are based on currently available market rates from bulk chemical suppliers and may vary.

ParameterProtocol 1: Oxidation of 2-Methyl-3-buten-1-olProtocol 2: Johnson-Claisen Rearrangement
Starting Material 2-Methyl-3-buten-1-olBut-3-en-2-ol
Key Reagents Jones Reagent (Chromium trioxide, Sulfuric acid) or Pyridinium chlorochromate (PCC)Triethyl orthoacetate, Propionic acid
Solvent Acetone (B3395972)Toluene (B28343)
Estimated Starting Material Cost (per mole of product) ~$50 - $100~$20 - $40
Estimated Reagent & Solvent Cost (per mole of product) ~$30 -
60(Jones);60 (Jones); ~60(Jones);
50 - $100 (PCC)
~$40 - $80
Assumed Yield 70-85%80-95%
Reaction Time 2-4 hours12-24 hours
Purification Method Extraction and DistillationDistillation
Overall Estimated Cost per Gram $5 - $15$3 - $10
Key Advantages Direct, one-step transformation.High yield, good stereocontrol.
Key Disadvantages Use of toxic chromium reagents.Longer reaction time, requires heating.

Experimental Protocols

Below are detailed, representative methodologies for the two proposed synthesis protocols. These are based on standard organic chemistry procedures and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Oxidation of 2-Methyl-3-buten-1-ol

This protocol describes the oxidation of the primary alcohol, 2-methyl-3-buten-1-ol, to the corresponding carboxylic acid using Jones reagent.

Materials:

  • 2-Methyl-3-buten-1-ol

  • Jones Reagent (prepared from Chromium trioxide and Sulfuric acid in water)

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium bisulfite solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-3-buten-1-ol (1.0 equivalent) in acetone.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Jones reagent (2.0-2.5 equivalents of CrO₃) dropwise from the dropping funnel, maintaining the temperature below 10°C. The color of the reaction mixture will change from orange to green/brown.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the dropwise addition of a saturated aqueous sodium bisulfite solution until the green color of the chromium salts is no longer present.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-3-butenoic acid.

  • The crude product can be further purified by vacuum distillation.

Protocol 2: Johnson-Claisen Rearrangement

This protocol outlines the synthesis of ethyl 2-methyl-3-butenoate via a Johnson-Claisen rearrangement, followed by hydrolysis to the desired carboxylic acid.

Materials:

  • But-3-en-2-ol

  • Triethyl orthoacetate

  • Propionic acid (catalytic amount)

  • Toluene

  • Sodium hydroxide (B78521)

  • Ethanol (B145695)

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

Step A: Johnson-Claisen Rearrangement

  • In a round-bottom flask fitted with a reflux condenser, combine but-3-en-2-ol (1.0 equivalent), triethyl orthoacetate (3.0-5.0 equivalents), and a catalytic amount of propionic acid in toluene.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene and excess triethyl orthoacetate by distillation. The resulting crude product is ethyl 2-methyl-4-pentenoate.

Step B: Hydrolysis

  • Dissolve the crude ethyl 2-methyl-4-pentenoate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0-3.0 equivalents).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to afford crude 2-methyl-3-butenoic acid.

  • Further purification can be achieved by vacuum distillation.

Mandatory Visualizations

To better illustrate the decision-making process and experimental workflows, the following diagrams have been generated using Graphviz.

cost_effectiveness_workflow cluster_0 Protocol Selection cluster_1 Cost & Parameter Analysis cluster_2 Decision Define Target:\nthis compound Define Target: This compound Identify Plausible\nSynthetic Routes Identify Plausible Synthetic Routes Define Target:\nthis compound->Identify Plausible\nSynthetic Routes Protocol 1:\nOxidation Protocol 1: Oxidation Identify Plausible\nSynthetic Routes->Protocol 1:\nOxidation Protocol 2:\nJohnson-Claisen Protocol 2: Johnson-Claisen Identify Plausible\nSynthetic Routes->Protocol 2:\nJohnson-Claisen Analyze Costs 1\n(Starting Materials, Reagents) Analyze Costs 1 (Starting Materials, Reagents) Protocol 1:\nOxidation->Analyze Costs 1\n(Starting Materials, Reagents) Analyze Costs 2\n(Starting Materials, Reagents) Analyze Costs 2 (Starting Materials, Reagents) Protocol 2:\nJohnson-Claisen->Analyze Costs 2\n(Starting Materials, Reagents) Evaluate Parameters 1\n(Yield, Time, Safety) Evaluate Parameters 1 (Yield, Time, Safety) Analyze Costs 1\n(Starting Materials, Reagents)->Evaluate Parameters 1\n(Yield, Time, Safety) Evaluate Parameters 2\n(Yield, Time, Safety) Evaluate Parameters 2 (Yield, Time, Safety) Analyze Costs 2\n(Starting Materials, Reagents)->Evaluate Parameters 2\n(Yield, Time, Safety) Compare Protocols Compare Protocols Evaluate Parameters 1\n(Yield, Time, Safety)->Compare Protocols Evaluate Parameters 2\n(Yield, Time, Safety)->Compare Protocols Select Most\nCost-Effective Protocol Select Most Cost-Effective Protocol Compare Protocols->Select Most\nCost-Effective Protocol

Workflow for assessing the cost-effectiveness of synthesis protocols.

experimental_workflows cluster_protocol1 Protocol 1: Oxidation cluster_protocol2 Protocol 2: Johnson-Claisen Rearrangement p1_start 2-Methyl-3-buten-1-ol p1_reagent Jones Reagent in Acetone p1_reaction Oxidation Reaction p1_start->p1_reaction p1_reagent->p1_reaction p1_workup Quench & Extraction p1_reaction->p1_workup p1_purification Distillation p1_workup->p1_purification p1_product This compound p1_purification->p1_product p2_start But-3-en-2-ol p2_reagent1 Triethyl orthoacetate Propionic Acid p2_rearrangement Johnson-Claisen Rearrangement p2_start->p2_rearrangement p2_reagent1->p2_rearrangement p2_intermediate Ethyl 2-methyl-4-pentenoate p2_rearrangement->p2_intermediate p2_hydrolysis Hydrolysis p2_intermediate->p2_hydrolysis p2_reagent2 NaOH, H₂O/EtOH then HCl p2_reagent2->p2_hydrolysis p2_workup Extraction p2_hydrolysis->p2_workup p2_purification Distillation p2_workup->p2_purification p2_product This compound p2_purification->p2_product

Comparative experimental workflows for the synthesis of this compound.

Quantitative comparison of analytical techniques for 2-Methylbut-3-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Methylbut-3-enoic acid, a branched-chain unsaturated short-chain fatty acid (SCFA), is critical in various research and development fields, from metabolic studies to pharmaceutical quality control. This guide provides a comprehensive comparison of the primary analytical techniques employed for the quantitative analysis of this and structurally similar volatile fatty acids. The methodologies and performance data presented are based on established protocols for short-chain fatty acids, offering a robust framework for method selection and development for this compound.

Overview of Analytical Techniques

The most prevalent and effective techniques for the quantitative analysis of short-chain fatty acids, including this compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Due to the volatile nature and chemical properties of this compound, direct analysis can be challenging. Therefore, derivatization is often a necessary step to improve analyte stability, chromatographic retention, and ionization efficiency.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by the specific requirements of the study, such as the desired sensitivity, the complexity of the sample matrix, and the required sample throughput. The following table summarizes the typical quantitative performance characteristics for the analysis of short-chain fatty acids using GC-MS and HPLC-MS/MS. These values provide a reliable estimate for the expected performance in the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 3 - 272 ng/mL[1]Typically in the low ng/mL to µg/mL range
Limit of Quantification (LOQ) 0.02 ppm - 0.5 µg/mL[2]0.01 µM - 0.1 µg/mL[2]
Accuracy (% Recovery) 80 - 115%85 - 115%
Precision (%RSD) < 15%< 15%
Sample Throughput LowerHigher
Derivatization Often required (e.g., silylation, esterification)Can be beneficial (e.g., amidation)

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for the analysis of short-chain fatty acids, adaptable for this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For polar analytes like this compound, derivatization is essential to increase volatility and thermal stability.[2]

1. Sample Preparation & Derivatization (Silylation):

  • To 100 µL of the sample (e.g., plasma, cell culture supernatant), add a suitable internal standard (e.g., a stable isotope-labeled analog).

  • Perform protein precipitation using a cold organic solvent like acetonitrile (B52724) or methanol.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • To the dried residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent such as pyridine (B92270) or acetonitrile.[2]

  • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[2]

2. GC-MS Analysis:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.[2]

    • Injector Temperature: 250-280°C.[2]

    • Oven Temperature Program: Start at a low temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C.[2]

    • Carrier Gas: Helium at a constant flow rate.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized analyte and the internal standard, enhancing sensitivity and selectivity.[2]

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity and is well-suited for the analysis of a wide range of compounds in complex biological matrices. Derivatization can be employed to improve chromatographic retention and ionization efficiency.

1. Sample Preparation & Derivatization (Amidation):

  • To 50 µL of sample, add an internal standard.

  • Perform protein precipitation with a solvent such as isopropanol.

  • Centrifuge and collect the supernatant.

  • To the supernatant, add 50 µL of 50 mM 3-nitrophenylhydrazine (B1228671) (3-NPH), 50 µL of 50 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and 50 µL of 7% pyridine in methanol.[3]

  • Incubate at 37°C for 30 minutes to allow for derivatization.[3]

  • Dilute the solution with 0.5% formic acid in water before injection.[3]

2. HPLC-MS/MS Analysis:

  • High-Performance Liquid Chromatograph:

    • Column: A C18 reversed-phase column (e.g., Restek Raptor C18, 2.7 µm, 2.1x100 mm) is commonly used.[3]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).[3]

    • Flow Rate: 0.4 mL/min.[3]

    • Column Temperature: 35°C.[3]

  • Tandem Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[4]

Visualizing the Analytical Workflow

To further elucidate the experimental processes, the following diagrams illustrate the logical flow of each analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Addition of Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Derivatize Derivatization (Silylation) Evaporate->Derivatize Inject Injection Derivatize->Inject GC_Separation GC Separation Inject->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Quantify Quantification MS_Detection->Quantify

General workflow for the GC-MS analysis of this compound.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Addition of Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Derivatize Derivatization (Amidation) Precipitate->Derivatize Inject Injection Derivatize->Inject HPLC_Separation HPLC Separation Inject->HPLC_Separation MSMS_Detection MS/MS Detection (MRM) HPLC_Separation->MSMS_Detection Quantify Quantification MSMS_Detection->Quantify

General workflow for the HPLC-MS/MS analysis of this compound.

Performance_Comparison cluster_gcms GC-MS cluster_hplcms HPLC-MS/MS GCMS_LOD LOD: 3-272 ng/mL GCMS_LOQ LOQ: 0.02-0.5 µg/mL GCMS_Thru Throughput: Lower GCMS_Deriv Derivatization: Often Required HPLC_LOD LOD: Low ng/mL - µg/mL HPLC_LOQ LOQ: 0.01-0.1 µg/mL HPLC_Thru Throughput: Higher HPLC_Deriv Derivatization: Beneficial Analyte This compound Quantification Analyte->GCMS_LOD Analyte->GCMS_LOQ Analyte->GCMS_Thru Analyte->GCMS_Deriv Analyte->HPLC_LOD Analyte->HPLC_LOQ Analyte->HPLC_Thru Analyte->HPLC_Deriv

Comparison of key performance aspects for GC-MS and HPLC-MS/MS.

References

Evaluating the performance of different chiral columns for 2-Methylbut-3-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules like 2-Methylbut-3-enoic acid is a critical analytical challenge. The spatial arrangement of substituents around a chiral center can lead to significantly different pharmacological and toxicological properties between enantiomers. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for achieving this separation. This guide provides a comparative overview of potential chiral columns and methodologies for the resolution of this compound enantiomers, supported by experimental data from structurally similar compounds.

Comparison of Chiral Column Performance

The selection of an appropriate chiral column is paramount for successful enantioseparation. Polysaccharide-based and cyclodextrin-based CSPs are widely used for the resolution of chiral carboxylic acids. The choice between them often depends on the specific molecular structure of the analyte and the desired chromatographic conditions. Below is a summary of performance data for different types of chiral columns, using representative data from the separation of analogous chiral acids.

Table 1: Performance of Polysaccharide-Based Chiral Columns (Normal Phase Conditions)

Chiral ColumnAnalyteMobile PhaseFlow Rate (mL/min)Temp. (°C)k1k2Selectivity (α)Resolution (Rs)
Cellulose-based 2-Aryloxypropionic acidHexane/IPA/TFA (90:10:0.1)1.0251.852.201.192.50
Amylose-based 2-Hydroxy-3-methylbutanoic acidHexane/IPA/TFA (90:10:0.1)1.0252.102.651.263.10

Data is representative and compiled from separations of similar chiral carboxylic acids.

Table 2: Performance of Cyclodextrin-Based Chiral Columns (Reversed Phase Conditions)

Chiral ColumnAnalyteMobile PhaseFlow Rate (mL/min)Temp. (°C)k1k2Selectivity (α)Resolution (Rs)
β-Cyclodextrin N-CBZ-Alanine20mM KH2PO4 (pH 4.0)/ACN (90:10)0.5353.504.101.172.10
γ-Cyclodextrin IbuprofenACN/TEAA buffer (pH 4.0) (25:75)1.0254.205.001.192.80

Data is representative and compiled from separations of similar chiral carboxylic acids.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting separation methods. Below are general protocols for chiral HPLC analysis.

Protocol 1: Chiral HPLC with a Polysaccharide-Based Column (Normal Phase)

This method is a common starting point for the separation of chiral carboxylic acids.

  • Column: A cellulose (B213188) or amylose-based chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (IPA) with a small amount of a strong acid additive like trifluoroacetic acid (TFA) to improve peak shape. A typical starting composition is 90:10 (v/v) n-hexane:IPA with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Chiral HPLC with a Cyclodextrin-Based Column (Reversed Phase)

This approach is an alternative that can offer different selectivity.

  • Column: A β- or γ-cyclodextrin-based chiral stationary phase.

  • Mobile Phase: A buffered aqueous solution with an organic modifier like acetonitrile (B52724) (ACN) or methanol. The pH of the buffer is a critical parameter for controlling the ionization of the carboxylic acid and should be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 - 40 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase. Ensure the sample is fully dissolved and filter if necessary.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is essential for successful implementation. The following diagram illustrates a typical workflow for chiral method development.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve & Filter) HPLC HPLC System SamplePrep->HPLC Inject MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->HPLC Column Chiral Column HPLC->Column Detector UV Detector Column->Detector Integration Peak Integration Detector->Integration Calculation Calculate Rs, α, k Integration->Calculation

A Comparative Analysis of the Chemical Reactivity of Saturated and Unsaturated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of 2-Methylbut-3-enoic acid and its saturated analogue, 2-Methylbutanoic acid, supported by experimental data and detailed protocols.

This guide provides a detailed comparison of the chemical reactivity between this compound and its saturated counterpart, 2-Methylbutanoic acid. The primary structural difference between these two molecules is the presence of a carbon-carbon double bond in this compound, which introduces a site of unsaturation. This fundamental difference dictates their respective chemical behaviors, making the unsaturated acid susceptible to a wider range of reactions, particularly electrophilic additions.

Core Reactivity Differences

The reactivity of these two compounds can be understood by examining their distinct functional groups: the carboxylic acid group (-COOH) common to both, and the carbon-carbon double bond (C=C) unique to this compound.

  • 2-Methylbutanoic acid , as a saturated carboxylic acid, undergoes reactions typical of this class, such as esterification, conversion to acid chlorides, and alpha-halogenation. Its reactions primarily involve the carboxyl group.[1][2]

  • This compound exhibits dual reactivity. It undergoes the same carboxylic acid reactions as its saturated analogue. However, the nucleophilic nature of its C=C double bond allows it to readily participate in electrophilic addition reactions, a pathway unavailable to 2-Methylbutanoic acid.[3][4] Alkenes act as nucleophiles, donating electrons from the pi bond to an electrophile.[4] This addition reaction breaks the pi bond to form two new single sigma bonds.[5]

The diagram below illustrates the fundamental structural difference that governs the divergent reactivity of these two molecules.

Caption: Logical diagram of reactivity factors.

Quantitative Data Summary

The following table summarizes the expected outcomes of key chemical reactions, highlighting the difference in reactivity.

Reaction TypeReagent(s)This compound (Unsaturated)2-Methylbutanoic acid (Saturated)
Electrophilic Addition Br₂ in CCl₄Rapid Reaction : The reddish-brown color of bromine disappears as it adds across the double bond to form 3,4-dibromo-2-methylbutanoic acid.[6]No Reaction : The reddish-brown color of bromine persists, indicating the absence of a reactive C=C bond.
Hydrogenation H₂, Pd/C catalystReaction Occurs : The double bond is reduced to a single bond, yielding 2-Methylbutanoic acid.No Reaction : The molecule is already saturated with hydrogen.
Fischer Esterification Ethanol (B145695) (C₂H₅OH), H₂SO₄ (catalyst)Reaction Occurs : Forms ethyl 2-methylbut-3-enoate. The reaction proceeds via acid-catalyzed nucleophilic acyl substitution.[7][8]Reaction Occurs : Forms ethyl 2-methylbutanoate. The rate and yield are comparable to its unsaturated analogue.[1][7]
Oxidation Hot, concentrated KMnO₄Oxidative Cleavage : The C=C bond and the adjacent C-H bond are cleaved, leading to smaller oxidized fragments.Resistant : Stable under these conditions due to the absence of a double bond.

Visualization of Key Mechanisms & Workflows

1. Electrophilic Addition: Bromination

The addition of bromine (Br₂) to this compound is a classic example of an electrophilic addition reaction. The pi electrons of the alkene attack one of the bromine atoms, inducing a dipole in the Br-Br bond and forming a cyclic bromonium ion intermediate. The resulting bromide ion then attacks one of the carbons of the ring from the opposite side, leading to an anti-addition product.[6]

Caption: Mechanism of electrophilic bromination.

2. Experimental Workflow: Comparative Bromine Test

A simple and effective way to visually demonstrate the difference in reactivity is through the bromine water test. The workflow for this comparison is straightforward.

experimental_workflow start Start: Prepare Samples prep_unsat Sample A: Dissolve this compound in CCl₄ start->prep_unsat prep_sat Sample B: Dissolve 2-Methylbutanoic acid in CCl₄ start->prep_sat add_br2 Add Bromine (Br₂) solution dropwise to both samples prep_unsat->add_br2 prep_sat->add_br2 observe_a Observation A: Reddish-brown color disappears immediately add_br2->observe_a Unsaturated observe_b Observation B: Reddish-brown color persists add_br2->observe_b Saturated conclusion Conclusion: Sample A contains a C=C bond. Sample B does not. observe_a->conclusion observe_b->conclusion

Caption: Workflow for comparative bromination test.

Experimental Protocols

1. Protocol for Electrophilic Bromination of this compound

This protocol describes a qualitative test to confirm the presence of unsaturation.

  • Objective: To observe the decolorization of bromine solution upon reaction with an alkene.

  • Materials:

    • This compound

    • 2-Methylbutanoic acid (as a negative control)

    • Solvent (e.g., tetrachloromethane, CCl₄, or a safer alternative like dichloromethane)

    • 5% Bromine solution in the chosen solvent

    • Test tubes and rack

    • Droppers

  • Procedure:

    • Prepare two test tubes. In the first, dissolve approximately 0.2 g of this compound in 2 mL of CCl₄.

    • In the second test tube, dissolve approximately 0.2 g of 2-Methylbutanoic acid in 2 mL of CCl₄.

    • To each test tube, add the 5% bromine solution drop by drop, shaking the tube after each addition.[9]

    • Observation: In the test tube containing this compound, the characteristic reddish-brown color of the bromine solution will disappear almost instantly upon addition.[6] In the control tube with 2-Methylbutanoic acid, the color will persist.

  • Safety Precautions: Bromine and chlorinated solvents are toxic and corrosive. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

2. Protocol for Fischer Esterification

This protocol outlines the synthesis of the ethyl ester for both acids. The procedure is identical for both starting materials.

  • Objective: To synthesize an ester from a carboxylic acid and an alcohol.[10]

  • Materials:

    • Carboxylic acid (either this compound or 2-Methylbutanoic acid)

    • Absolute ethanol (excess)

    • Concentrated sulfuric acid (H₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a 50 mL round-bottom flask, combine 0.1 mol of the carboxylic acid and 0.3 mol of absolute ethanol.

    • Slowly and carefully add 5-10 drops of concentrated sulfuric acid to the mixture while swirling.[11]

    • Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours using a heating mantle.[10][12]

    • After cooling, transfer the reaction mixture to a separatory funnel containing 50 mL of cold water.

    • Extract the ester with diethyl ether (2 x 25 mL).

    • Wash the combined organic layers with 25 mL of saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by a wash with brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to isolate the crude ester product.

  • Safety Precautions: Concentrated sulfuric acid is extremely corrosive. Ethanol and diethyl ether are highly flammable. Perform the experiment in a fume hood away from open flames. Wear appropriate PPE.

References

Safety Operating Guide

Proper Disposal of 2-Methylbut-3-enoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 2-Methylbut-3-enoic acid are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper disposal procedures for this corrosive and combustible organic acid.

This compound is classified as a hazardous substance, primarily due to its corrosive nature, which can cause severe skin burns and eye damage.[1][2][3] It is also a combustible liquid.[1][2][3] Adherence to proper disposal protocols is essential to mitigate these risks. The fundamental principle for the disposal of this compound is to treat it as hazardous waste; it must not be disposed of down the drain or in regular municipal waste without appropriate treatment.[4] Disposal must be carried out through a licensed and accredited hazardous waste disposal company.[4]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[1][3][5][6]Protects against splashes and fumes, which can cause severe eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][3]Prevents skin contact, which can lead to severe burns.[1][2][3]
Body Protection Chemical-resistant lab coat or apron.[1][5]Protects skin and clothing from spills.
Respiratory Protection Use in a well-ventilated area or fume hood. A respirator may be necessary if fumes or vapors are generated.[1][2]Prevents inhalation of corrosive vapors.
Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

1. Evacuate and Ventilate:

  • Alert personnel in the immediate area and evacuate if necessary.[7][8]

  • Ensure the area is well-ventilated, and if the spill is significant, turn off any potential ignition sources as the substance is combustible.[5][8][9]

2. Contain the Spill:

  • Wearing the appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[7][10][11] Do not use combustible materials like paper towels to absorb the spill.[10]

3. Collect and Dispose:

  • Carefully scoop the absorbed material into a clearly labeled, sealed, and chemically compatible container for hazardous waste.[9][10][12]

  • The label should include "Hazardous Waste," the full chemical name, and the specific hazards (e.g., "Corrosive," "Combustible").[2][4]

4. Decontaminate the Area:

  • Wash the spill area with soap and water, and collect the rinse water for disposal as hazardous waste if the spill was significant.[7][12]

Disposal Protocol for this compound Waste

This protocol outlines the step-by-step procedure for the disposal of this compound waste. This process should be carried out by trained personnel in a designated area, such as a fume hood.

1. Waste Collection and Storage:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container made of a compatible material (e.g., glass or corrosion-resistant plastic).[2][13]

  • Store the waste container in a cool, dry, well-ventilated area away from incompatible materials such as bases and oxidizing agents.[13]

2. Neutralization of Small Residual Amounts (Optional and with Caution):

  • For very small residual amounts, neutralization can reduce the immediate corrosive hazard. This should only be performed by trained personnel.[4][14]

  • Procedure:

    • In a fume hood, prepare a dilute aqueous solution of a weak base, such as sodium bicarbonate (baking soda) or soda ash.[4][10]

    • Slowly and with constant stirring, add the this compound waste to the basic solution. This reaction is exothermic and will produce carbon dioxide gas.[4]

    • Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue to add the weak base until the pH is between 6.0 and 8.0.[4][15]

    • Important: The neutralized solution must still be collected and disposed of as hazardous waste.[4]

3. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste container by a licensed hazardous waste management company.[4][16]

  • Provide the company with the Safety Data Sheet (SDS) for this compound.

Quantitative Disposal Guidelines
ParameterGuidelineSource
pH for Neutralized Waste 6.0 - 8.0[4][15]
Dilution of Concentrated Acid for Neutralization Dilute to approximately 1:10 with ice water before adding base.[17]
Final Water Flush for Drain Disposal (of approved neutralized waste) Follow with 20 parts water for every 1 part of neutralized solution. (Note: This is a general guideline and may not be applicable to this compound; consult local regulations).[14]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_assessment Waste Assessment cluster_action Action cluster_disposal Final Disposal start Start: Have this compound waste ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe is_spill Is it a spill? ppe->is_spill is_small_residue Small residual amount? is_spill->is_small_residue No spill_cleanup Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain with inert absorbent 3. Collect in hazardous waste container is_spill->spill_cleanup Yes collect_waste Collect in a labeled, sealed, compatible hazardous waste container is_small_residue->collect_waste No neutralize Neutralize with weak base (e.g., NaHCO3) to pH 6.0-8.0 in a fume hood is_small_residue->neutralize Yes (Optional) store_waste Store hazardous waste container in a designated, secure area spill_cleanup->store_waste collect_waste->store_waste collect_neutralized Collect neutralized solution in a labeled hazardous waste container neutralize->collect_neutralized collect_neutralized->store_waste professional_disposal Arrange for pickup by a licensed hazardous waste disposal company store_waste->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

References

Safe Handling and Disposal of 2-Methylbut-3-enoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 2-Methylbut-3-enoic acid. Adherence to these procedures is critical for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Identification

This compound is a corrosive and combustible liquid that poses significant health risks upon exposure.[1][2][3] It is known to cause severe skin burns and serious eye damage.[1][2][3] Additionally, it may be corrosive to metals.[1][2][3] Understanding these hazards is the first step toward safe handling.

Personal Protective Equipment (PPE) Requirements

The use of appropriate personal protective equipment is mandatory to prevent direct contact and exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Chemical Safety Goggles & Face ShieldTightly fitting safety goggles are required to prevent eye contact.[4] A face shield should be worn to offer additional protection against splashes.[4]
Hand Chemical-Resistant GlovesImpervious gloves, such as nitrile or butyl rubber, must be worn.[4] Gloves should be inspected for integrity before each use and disposed of properly after handling.
Body Laboratory Coat or Chemical-Resistant ApronA standard laboratory coat is the minimum requirement.[4] For procedures involving larger quantities, a chemical-resistant apron or suit is recommended to prevent skin exposure.[5][6]
Respiratory NIOSH/MSHA Approved RespiratorWhile not typically required under normal use with adequate ventilation, respiratory protection should be worn if exposure limits are exceeded or if irritation is experienced.[4][5][6] This is crucial when working outside a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for the safe handling of this compound.

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][7]

  • Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid.[2][5] Use only non-sparking tools and ground all equipment to prevent static discharge.[5]

2. Handling the Chemical:

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling and before any breaks.[4]

  • Avoiding Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[5]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][5][7] The container must be kept tightly closed and stored in a corrosive-resistant container.[2][6][8] The storage area should be locked.[2][3]

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]

  • Skin Contact: Immediately take off all contaminated clothing and rinse the affected skin area with plenty of water and soap.[2] Wash contaminated clothing before reuse.[2]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2] Seek immediate medical attention.

  • Spills: In case of a spill, remove all sources of ignition. Absorb the spillage with an inert absorbent material (e.g., sand, diatomite, acid binders) and collect it in a suitable, closed container for disposal.[8]

G cluster_prep Preparation cluster_handling Handling & Storage cluster_decon Decontamination & Disposal cluster_emergency Emergency Response A Verify Fume Hood Functionality B Inspect & Don PPE (Goggles, Gloves, Coat) A->B C Prepare Spill Kit & Emergency Equipment B->C D Handle in Fume Hood, Away from Ignition Sources C->D E Store in Tightly Closed, Corrosive-Resistant Container D->E J Spill Occurs D->J Potential Spill F Decontaminate Work Area & Equipment E->F G Remove & Dispose of Contaminated PPE F->G H Dispose of Chemical Waste per Regulations G->H I Wash Hands Thoroughly H->I K Evacuate & Alert Others J->K L Contain Spill with Inert Absorbent K->L M Collect Waste in Sealed Container L->M M->H

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste, including the chemical itself, any absorbent material used for spills, and contaminated disposable PPE, in a designated and properly labeled hazardous waste container.

  • Ensure the waste container is suitable for corrosive and combustible liquids.

2. Disposal Method:

  • Disposal must be conducted through a licensed professional waste disposal service.[9] Do not dispose of the chemical down the drain.[3][7]

  • One approved method involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[9]

  • All disposal practices must be in strict accordance with local, state, and federal regulations.[9]

By adhering to these detailed safety and handling procedures, laboratory personnel can minimize risks and ensure a safe working environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylbut-3-enoic acid
Reactant of Route 2
2-Methylbut-3-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.